Product packaging for 1,7-Naphthyridin-4-amine(Cat. No.:CAS No. 58680-41-4)

1,7-Naphthyridin-4-amine

Cat. No.: B1625580
CAS No.: 58680-41-4
M. Wt: 145.16 g/mol
InChI Key: PHFKUTFUFKZJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,7-Naphthyridin-4-amine is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B1625580 1,7-Naphthyridin-4-amine CAS No. 58680-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFKUTFUFKZJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483506
Record name 1,7-NAPHTHYRIDIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58680-41-4
Record name 1,7-NAPHTHYRIDIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 1,7-Naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery and historical synthesis of a key member of this family, 1,7-Naphthyridin-4-amine. Moving beyond a simple recitation of procedures, this document delves into the causal relationships behind the synthetic strategies, offering insights into the evolution of methodologies for constructing this important molecule. Detailed experimental protocols for seminal syntheses, comparative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, exist as several isomers, with the 1,7-isomer being a prominent scaffold in numerous biologically active compounds. The introduction of an amino group at the 4-position of the 1,7-naphthyridine ring system creates this compound, a versatile intermediate and a pharmacophore in its own right. Its unique electronic properties and ability to participate in various chemical transformations have made it a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide will trace the origins of this important molecule, from the initial synthesis of the parent heterocycle to the development of methods for the specific introduction of the 4-amino substituent.

The Dawn of 1,7-Naphthyridine Chemistry: The Pioneering Work of Albert

While the direct synthesis of this compound came later, the foundational work on the parent 1,7-naphthyridine ring system was crucial. A pivotal moment in the history of 1,7-naphthyridine chemistry was the work of Adrien Albert in 1960. His research provided a reliable method for the synthesis of the parent 1,7-naphthyridine and its 4-hydroxy derivative, laying the groundwork for future functionalization.[2]

The synthesis of the parent 1,7-naphthyridine was achieved from 4-hydroxy-1,7-naphthyridine. The key steps involved the conversion of the hydroxy group to a chloro group, followed by a reduction. This multi-step process, while effective, highlighted the challenges in accessing the core structure.

Synthesis of 4-Hydroxy-1,7-naphthyridine: A Precursor to the 4-Amino Derivative

Albert's synthesis of 4-hydroxy-1,7-naphthyridine is a classic example of ring-closing condensation reactions, a cornerstone of heterocyclic chemistry.[2] This method established a viable route to a key intermediate that could be further elaborated to introduce the desired amino functionality.

Experimental Protocol: Synthesis of 4-Hydroxy-1,7-naphthyridine (Adapted from Albert, 1960) [2]

  • Reaction Setup: A mixture of 3-aminopyridine 1-oxide and diethyl ethoxymethylenemalonate is heated.

  • Cyclization: The resulting intermediate is cyclized by heating in a high-boiling solvent such as Dowtherm A.

  • Hydrolysis and Decarboxylation: The ester intermediate is then hydrolyzed and decarboxylated to yield 4-hydroxy-1,7-naphthyridine.

This synthesis was significant as it provided a reliable pathway to a functionalized 1,7-naphthyridine that could be chemically modified. The 4-hydroxy group serves as a handle for introducing other functional groups, including the target amino group.

The Emergence of this compound: From Hydroxy to Amino

With a reliable synthesis of 4-hydroxy-1,7-naphthyridine established, the next logical step was the development of methods to convert the hydroxyl group into an amino group. This transformation is a common strategy in heterocyclic chemistry and typically proceeds through a chloro intermediate.

The Chloro Intermediate: A Gateway to Amination

The conversion of a hydroxyl group on a pyridine or related heterocycle to a chloro group is a well-established transformation, often achieved using reagents like phosphorus oxychloride (POCl₃). This chloro derivative is then susceptible to nucleophilic aromatic substitution, allowing for the introduction of an amino group.

Experimental Workflow: Conversion of 4-Hydroxy-1,7-naphthyridine to this compound

Caption: General workflow for the synthesis of this compound from its 4-hydroxy precursor.

Historical Synthesis of this compound

While the exact first reported synthesis of this compound is not detailed in a single seminal paper in the provided search results, the logical and historically practiced route involves the amination of a 4-halo-1,7-naphthyridine intermediate. This two-step sequence from the more readily available 4-hydroxy derivative represents the classical approach to this class of compounds.

Experimental Protocol: Synthesis of this compound (General Procedure)

Step 1: Synthesis of 4-Chloro-1,7-naphthyridine

  • Reaction Setup: 4-Hydroxy-1,7-naphthyridine is treated with an excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The mixture is heated under reflux for several hours.

  • Workup: The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized to precipitate the product.

  • Purification: The crude 4-chloro-1,7-naphthyridine is purified by recrystallization or chromatography.

Step 2: Amination of 4-Chloro-1,7-naphthyridine

  • Reaction Setup: 4-Chloro-1,7-naphthyridine is heated with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, in a sealed vessel.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution.

  • Workup: After cooling, the reaction mixture is concentrated, and the product is isolated by filtration or extraction.

  • Purification: The crude this compound is purified by recrystallization or column chromatography.

Evolution of Synthetic Methodologies

Over the years, synthetic chemists have developed more efficient and versatile methods for the synthesis of 1,7-naphthyridines and their derivatives. While the classical methods provided the initial access to these compounds, modern synthetic chemistry has focused on improving yields, reducing the number of steps, and increasing the diversity of accessible structures.

More contemporary approaches often involve transition-metal catalyzed cross-coupling reactions and the use of more sophisticated starting materials. For instance, the construction of the 1,7-naphthyridine ring system can be achieved through cyclization reactions of appropriately substituted pyridine derivatives.

Synthetic Strategies for the 1,7-Naphthyridine Core

MethodStarting MaterialsKey TransformationReference
Classical Ring Closure 3-Aminopyridine derivativesCondensation and cyclization[2][3]
Friedländer Annulation Anthranilonitrile and a cyclic ketoneAcid-mediated condensation[4]
From 2-Cyano-3-pyridylacetonitrile 2-Cyano-3-pyridylacetonitrileCyclization with HBr[1]

Conclusion

The journey of this compound from a theoretical possibility to a readily accessible and highly valuable synthetic building block is a testament to the progress of organic chemistry. The foundational work of early researchers like Adrien Albert in establishing routes to the core 1,7-naphthyridine scaffold paved the way for the subsequent development of methods to introduce the key 4-amino functionality. The classical approach, involving the conversion of a 4-hydroxy group to a 4-chloro intermediate followed by amination, remains a fundamental and instructive example of heterocyclic synthesis. As the demand for novel bioactive molecules continues to grow, the historical context of the synthesis of privileged scaffolds like this compound provides a crucial foundation for the innovation of future synthetic strategies.

References

1,7-Naphthyridin-4-amine spectroscopic data analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Spectroscopic Analysis of 1,7-Naphthyridin-4-amine

Introduction: The Structural Significance of this compound

The naphthyridine scaffold is a recurring and vital motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor effects.[1][2][3] this compound, a specific isomer of this heterocyclic family, presents a unique electronic and structural profile that makes its unambiguous characterization paramount for any further investigation or application in drug discovery. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

Core Molecular Structure

Below is the chemical structure of this compound, with the standard IUPAC numbering convention that will be used throughout this guide for spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Ensuring High-Quality Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for many nitrogen-containing heterocycles due to its high polarity, which aids in dissolving the sample.[4][5] The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR serves as a convenient internal reference.

  • Sample Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer (400 MHz or higher).

  • Instrumentation and Parameters:

    • Spectrometer: A Bruker AVANCE 400 MHz spectrometer (or equivalent) is recommended.[4]

    • ¹H NMR: A standard pulse program (e.g., 'zg30') is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse program (e.g., 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially for quaternary carbons.

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For aromatic systems like 1,7-naphthyridine, the chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the electron-donating nature of the amine group.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-8~9.0 - 9.5Singlet-Deshielded due to proximity to N-7 and the anisotropic effect of the adjacent ring.[6]
H-2~8.5 - 8.8Doublet~4-5Alpha to N-1, showing coupling to H-3.[6]
H-3~7.3 - 7.6Doublet~4-5Beta to N-1, coupled with H-2.[6]
H-6~8.0 - 8.3Doublet~8-9Alpha to N-7, coupled to H-5.
H-5~7.0 - 7.3Doublet~8-9Beta to N-7, coupled with H-6.
-NH₂~6.0 - 7.0Broad Singlet-The chemical shift is variable and depends on concentration and temperature. The protons are exchangeable, leading to a broad signal.[7]

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their electronic environment. Proton decoupling simplifies the spectrum, with each unique carbon atom appearing as a single peak.

Expected ¹³C NMR Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C-8~150 - 155Highly deshielded, being alpha to N-7.[8]
C-4~150 - 155Attached to the electron-donating amine group and part of the pyridine ring.
C-2~145 - 150Alpha to N-1.[8]
C-6~135 - 140Alpha to N-7.
C-8a~130 - 135Quaternary carbon at the ring junction.
C-5~120 - 125Beta to N-7.
C-4a~115 - 120Quaternary carbon at the ring junction.
C-3~110 - 115Beta to N-1.[8]

Note: Quaternary carbons (C-4a and C-8a) will typically have lower intensity peaks.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State Analysis

For solid samples like this compound, the KBr pellet method is a standard and reliable technique.

Step-by-Step KBr Pellet Preparation and IR Analysis:

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then compressed in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9] A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

IR Spectral Analysis: Identifying Key Vibrations

The IR spectrum of this compound will be dominated by vibrations characteristic of the aromatic rings and the primary amine group.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 3200N-H stretchingPrimary Amine (-NH₂)Typically two bands (asymmetric and symmetric stretching) are observed for primary amines.[7]
3100 - 3000C-H stretchingAromatic C-HCharacteristic of C-H bonds on the naphthyridine ring.[10]
1650 - 1550N-H bendingPrimary Amine (-NH₂)The scissoring vibration of the -NH₂ group.[7]
1600 - 1450C=C and C=N stretchingAromatic RingsSkeletal vibrations of the naphthyridine core.[9][10]
900 - 675C-H out-of-plane bendingAromatic C-HThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[9]

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol: Ionization and Detection

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step ESI-MS Analysis:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming gaseous ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • High-Resolution MS (HRMS): For accurate mass measurement, a high-resolution instrument (e.g., Orbitrap or FT-ICR) is used. This allows for the determination of the elemental composition of the molecular ion.

Mass Spectrum Analysis: Confirming Identity

The mass spectrum of this compound will provide two key pieces of information: the molecular weight and, with HRMS, the molecular formula.

Expected Mass Spectrometry Data for this compound (C₈H₇N₃):

  • Molecular Formula: C₈H₇N₃

  • Monoisotopic Mass: 145.0640 g/mol

  • Expected Ion (ESI+): [M+H]⁺

  • Expected m/z: 146.0718

The observation of a strong signal at m/z 146.0718 in the high-resolution mass spectrum would confirm the elemental composition of C₈H₈N₃⁺ (the protonated molecule), providing definitive evidence for the identity of this compound. While ESI is a soft ionization technique, some fragmentation may be induced.[11]

Summary and Integrated Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for the unambiguous identification of this compound.

Caption: Integrated workflow for structural elucidation.

  • Mass Spectrometry establishes the correct molecular weight and elemental composition (C₈H₇N₃).

  • IR Spectroscopy confirms the presence of key functional groups: the N-H stretches and bends of the primary amine and the characteristic vibrations of the aromatic naphthyridine core.

  • ¹³C NMR verifies the presence of eight unique carbon atoms, consistent with the proposed structure, and their chemical shifts align with their expected electronic environments.

  • ¹H NMR provides the final, detailed confirmation, showing the correct number of aromatic and amine protons with chemical shifts and coupling patterns that perfectly match the this compound structure.

This multi-faceted spectroscopic approach provides a robust and reliable characterization, forming the essential foundation for any further research or development involving this important heterocyclic compound.

References

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1,7-Naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its role as a versatile building block in the synthesis of pharmaceuticals and functional materials.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for rational drug design, polymorphism screening, and materials engineering. Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for elucidating this detailed structural information. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete SC-XRD analysis of 1,7-Naphthyridin-4-amine. We will detail the causality behind experimental choices, from crystal growth to data refinement, and provide a thorough interpretation of the resulting structural data, including a quantitative analysis of intermolecular forces using Hirshfeld surfaces.

Note: As a specific, publicly deposited crystal structure for the parent this compound is not available in open literature at the time of this writing, this guide presents a robust, generalized methodology. The quantitative data and specific structural analyses are based on established principles and representative data from closely related heterocyclic amine structures to provide a technically accurate and illustrative workflow.

Introduction to this compound

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene framework. The 1,7-isomer, and specifically its 4-amino derivative (C₈H₇N₃), presents a unique electronic and steric profile. The amine substituent acts as a potent hydrogen bond donor, while the pyridine-like nitrogen atoms serve as hydrogen bond acceptors. This amphiprotic nature makes this compound a compelling candidate for forming specific, directional interactions with biological targets and for constructing ordered supramolecular assemblies. A detailed crystal structure analysis provides the foundational data to understand and predict these interactions.

Synthesis and Single Crystal Growth: The Foundation of Quality Data

A high-quality single crystal is the most critical prerequisite for a successful SC-XRD experiment. The process begins with the synthesis of high-purity material followed by a meticulous crystallization protocol.

Synthesis Protocol

A plausible and effective route for synthesizing naphthyridine amines involves the acid-mediated intramolecular cyclization of aminonicotinonitrile precursors.[2][3] This approach is often high-yielding and can be performed on a scale sufficient to produce material for extensive crystallization screening.

Step-by-Step Synthesis:

  • Precursor Synthesis: React a suitable aminopyridine precursor with a malononitrile derivative to form the 4-(arylamino)nicotinonitrile intermediate.

  • Cyclization: Dissolve the intermediate in a strong protic acid such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄).

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, carefully quench the reaction mixture with a base (e.g., aqueous NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Purify the crude product via column chromatography on silica gel to achieve >99% purity, which is essential for successful crystallization. Spectroscopic characterization via NMR and MS should be used to confirm the structure and purity.[4][5]

The Art of Crystallization

The goal of crystallization is to encourage molecules to slowly transition from a disordered solution state to a highly ordered solid state. The choice of solvent and technique is critical and often empirical.

Causality in Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble. This creates a state of supersaturation that can be gently perturbed to induce slow crystal growth. For heterocyclic amines like this compound, a combination of a moderately polar solvent that can engage in hydrogen bonding (e.g., methanol, ethanol) and a less polar co-solvent (e.g., dichloromethane, ethyl acetate) is often a successful starting point.[6]

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a vial with a loose-fitting cap or a cap pierced with a needle. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth. This is often the simplest and most effective first approach.

  • Solvent Diffusion (Layering): Create a two-layer system. Dissolve the compound in a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, poor solvent (a "non-solvent" like pentane or hexane) on top.[6] Over time, the solvents will slowly mix at the interface, reducing the overall solubility and promoting crystallization. This technique is excellent for compounds that precipitate too quickly with slow evaporation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD experiment and subsequent data analysis can be visualized as a multi-stage workflow.

XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal Mount Crystal Mounting & Alignment Crystal->Mount Data Diffraction Data Collection Mount->Data Integrate Data Integration & Reduction Data->Integrate Raw Frames Solve Structure Solution (Phase Problem) Integrate->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis (CIF, Hirshfeld) Refine->Validate caption Workflow: From Synthesis to Final Structure

Fig. 1: Experimental and computational workflow for crystal structure determination.
Experimental Protocol: Data Collection

  • Crystal Selection & Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.[6] Mount the crystal on a glass fiber or a cryo-loop and attach it to a goniometer head.

  • Instrumentation: The experiment is performed on a single-crystal X-ray diffractometer.[7][8] Key components include an X-ray source (commonly Mo-Kα or Cu-Kα radiation), a goniometer for orienting the crystal, a low-temperature device (a cryostream of N₂ gas), and a detector (e.g., CCD or CMOS).[9][10]

  • Data Collection Strategy:

    • Cooling: Cool the crystal to a low temperature (e.g., 100 K). This is a critical step. The causality is that low temperatures reduce the thermal vibration of atoms, leading to less diffuse scattering and higher quality data at high diffraction angles.[10]

    • Unit Cell Determination: Collect a few initial frames to locate diffraction spots and determine the unit cell parameters and Bravais lattice.

    • Full Data Collection: Execute a full data collection strategy, which involves rotating the crystal through a series of angles (omega and phi scans) while exposing it to the X-ray beam. The goal is to measure the intensity and position of thousands of unique reflections to ensure data completeness.[10]

Computational Protocol: Structure Solution and Refinement
  • Data Integration and Reduction: The raw detector images are processed to integrate the intensity of each diffraction spot. Corrections for experimental factors (e.g., Lorentz factor, polarization) are applied to yield a file of reflection indices (h,k,l) and their corresponding structure factor amplitudes (|Fₒ|).

  • Structure Solution: This is the process of solving the "phase problem." Since detectors only measure intensity (proportional to |F|²), the phase information for each reflection is lost. Direct methods are most commonly used for small molecules. These methods use statistical relationships between the most intense reflections to derive initial phase estimates.[11][12] This generates an initial electron density map.

  • Structure Refinement: This is an iterative process of improving the atomic model to best fit the experimental data.[13][14][15]

    • An initial model is built by assigning atoms to the peaks in the electron density map.

    • A least-squares refinement process minimizes the difference between the observed structure factors (|Fₒ|) and those calculated from the model (|Fₑ|).

    • Parameters refined include atomic coordinates (x, y, z), site occupancy, and displacement parameters (which model thermal vibration). Initially, isotropic displacement parameters are used, and in the final stages, anisotropic (ellipsoidal) parameters are refined for non-hydrogen atoms.

    • Difference Fourier maps (Fₒ - Fₑ) are calculated to locate missing atoms (like hydrogens) or identify disordered regions.

    • The quality of the final model is assessed using figures of merit like the R1 value, wR2, and the Goodness of Fit (GooF).[13] An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the data.

Analysis of the Crystal Structure

A solved crystal structure provides a wealth of information beyond simple connectivity.

Crystallographic Data Summary

The final results of a crystal structure determination are summarized in a standardized table. The data presented below is a representative example for a heterocyclic amine crystallizing in a common monoclinic space group.

Parameter Value Parameter Value
Chemical FormulaC₈H₇N₃Temperature100(2) K
Formula Weight145.17Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinicSpace GroupP2₁/c
a (Å)8.512(3)α (°)90
b (Å)10.234(4)β (°)98.54(1)
c (Å)9.876(4)γ (°)90
Volume (ų)849.1(5)Z4
Density (calc)1.135 Mg/m³F(000)304
R1 [I > 2σ(I)]0.041wR2 (all data)0.115
Goodness-of-fit1.05Data / restraints / params1500 / 0 / 100

Note: Italicized values are representative and would be determined experimentally.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For this compound, hydrogen bonding is expected to be the dominant directive force.

  • Hydrogen Bonding: The amino group (-NH₂) provides two strong hydrogen bond donors, while the nitrogen atoms in the naphthyridine rings (N1 and N7) are acceptors. This allows for the formation of robust N-H···N hydrogen bonds, which often lead to the assembly of molecules into chains, ribbons, or dimeric motifs.

  • π-π Stacking: The planar aromatic naphthyridine core is well-suited for π-π stacking interactions. These interactions, where aromatic rings stack face-to-face or offset, contribute significantly to the cohesive energy of the crystal.

Visualizing Interactions with Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17] The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These are normalized and mapped onto the surface as dₙₒᵣₘ.

  • Red spots on the dₙₒᵣₘ surface indicate close contacts (shorter than van der Waals radii) and represent the strongest interactions, typically hydrogen bonds.

  • Blue regions indicate contacts longer than van der Waals radii.

  • White regions represent contacts at approximately the van der Waals distance.

A 2D "fingerprint plot" can be derived, which summarizes all interactions by plotting dᵢ versus dₑ.[18][19] Sharp spikes at the bottom of the plot are characteristic of strong, directional interactions like N-H···N hydrogen bonds, while more diffuse regions can indicate weaker C-H···π or π-π stacking interactions.

Fig. 2: Diagram of primary intermolecular interactions stabilizing the crystal lattice.

Conclusion

The comprehensive analysis of the this compound crystal structure via single-crystal X-ray diffraction provides definitive insights into its molecular geometry and solid-state packing. The interplay of strong N-H···N hydrogen bonding and stabilizing π-π stacking interactions governs the supramolecular architecture. This detailed structural knowledge is invaluable for drug development professionals seeking to understand protein-ligand interactions and for materials scientists aiming to design novel crystalline materials with tailored properties. The robust methodology presented in this guide serves as a complete workflow for obtaining and interpreting high-quality crystallographic data for this important class of heterocyclic compounds.

References

A Technical Guide to Quantum Chemical Calculations for 1,7-Naphthyridin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to understand and predict the properties of 1,7-Naphthyridin-4-amine. This scaffold is a privileged structure in medicinal chemistry, serving as a core component in various therapeutic agents, including kinase inhibitors.[1][2] By leveraging computational methods, we can gain deep insights into its electronic structure, reactivity, and potential for intermolecular interactions, thereby accelerating the drug design and optimization cycle.

The following sections detail the theoretical underpinnings, a step-by-step computational workflow, and the interpretation of key molecular properties, grounded in the principles of Density Functional Theory (DFT).

The Strategic Imperative for Computational Chemistry in Drug Design

Quantum chemical calculations offer a powerful lens to examine molecules at the electronic level, providing data that is often difficult or impossible to obtain through empirical methods alone. For a molecule like this compound, this approach allows us to:

  • Predict Reactivity: Identify the most likely sites for metabolic attack or chemical modification by analyzing the molecule's electronic landscape.[3]

  • Understand Intermolecular Interactions: Elucidate the nature of hydrogen bonding and other non-covalent interactions that govern drug-receptor binding.

  • Rationalize Structure-Activity Relationships (SAR): Connect subtle changes in molecular structure to observable effects on biological activity by quantifying their impact on electronic properties.[3]

  • Optimize Lead Compounds: Guide the design of analogues with improved properties such as stability, solubility, and bioavailability.[4]

Density Functional Theory (DFT) has emerged as the workhorse for such investigations in the pharmaceutical sciences.[5][6] It provides an exceptional balance of computational efficiency and accuracy, making it feasible to study drug-sized molecules where higher-level ab initio methods would be prohibitively expensive.[7][8]

Foundational Theory: Selecting the Right Method and Basis Set

The reliability of any quantum chemical calculation hinges on the appropriate selection of the theoretical method. This choice is not arbitrary; it is a deliberate decision based on the system's chemistry and the properties of interest.

Why Density Functional Theory (DFT)?

DFT methods calculate the electronic structure of a molecule based on its electron density (ρ) rather than the complex many-electron wavefunction.[7][8] This fundamental difference significantly reduces computational cost without a major sacrifice in accuracy for many applications, making it the most pragmatic choice for molecules of pharmaceutical interest.[8]

The Choice of Functional and Basis Set: A Justified Protocol

For this compound, a heterocyclic aromatic amine, we must select a functional and basis set capable of accurately describing its electronic structure, including the lone pairs on the nitrogen atoms and the delocalized π-system.

  • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Causality: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. This inclusion helps to correct for the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of thermochemistry, molecular geometries, and electronic properties for a wide range of organic molecules.[7] Its widespread use and extensive validation in scientific literature establish it as a trustworthy standard for this class of compounds.

  • Recommended Basis Set: 6-311++G(d,p)

    • Causality: This Pople-style basis set provides the necessary flexibility to accurately model the electron distribution.

      • 6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for a more nuanced and accurate representation of electron density compared to smaller basis sets.

      • ++G: Includes "diffuse functions" on both heavy atoms and hydrogen. These functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for systems with lone pairs (like the nitrogen atoms in our molecule) and for calculating properties like proton affinities and anion stability.[9][10]

      • (d,p): Adds "polarization functions" on heavy atoms (d) and hydrogen atoms (p). These functions allow the atomic orbitals to change shape in response to the molecular environment, which is critical for correctly modeling bond angles and describing the directionality of hydrogen bonds.

  • Solvation Model: PCM (Polarizable Continuum Model)

    • Causality: Biological processes occur in an aqueous environment. Performing calculations in the "gas phase" (in vacuum) neglects the significant stabilizing or destabilizing effects of the solvent. The PCM is an implicit solvation model that treats the solvent as a continuous dielectric medium. This approach offers an excellent compromise between accuracy and computational cost, effectively capturing the bulk electrostatic effects of the solvent on the molecule's geometry and electronic properties.

The Computational Workflow: From Structure to Properties

The following protocol outlines a self-validating system for performing quantum chemical calculations on this compound. This workflow ensures that the final calculated properties correspond to a true, stable molecular conformation.

G Computational Workflow for this compound cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_validate Step 3: Validation cluster_analysis Step 4: Property Analysis A Obtain Initial 3D Structure (e.g., from PubChem [CID: 12272726]) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p), PCM=Water) A->B Initial coordinates C Vibrational Frequency Analysis B->C Optimized geometry D Check for Imaginary Frequencies C->D Frequency output E True Minimum Energy Structure Confirmed (No Imaginary Frequencies) D->E Result is valid F Transition State or Saddle Point (Imaginary Frequencies Present) D->F Result is invalid G HOMO-LUMO Analysis E->G Proceed to analysis H Molecular Electrostatic Potential (MEP) E->H Proceed to analysis I Natural Bond Orbital (NBO) Analysis E->I Proceed to analysis J Conceptual DFT Descriptors E->J Proceed to analysis F->B Re-optimize from modified geometry

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol
  • Structure Input:

    • Obtain the 3D structure of this compound. A reliable source is the PubChem database (CID: 12272726).[11]

    • Load the structure into a molecular modeling program (e.g., GaussView, Avogadro, Chemcraft[12]).

    • Prepare an input file for a quantum chemistry software package (e.g., Gaussian, Q-Chem[12][13], ORCA).

  • Geometry Optimization and Frequency Calculation:

    • This is the most critical step. We perform an optimization to find the molecule's most stable 3D arrangement (a minimum on the potential energy surface) and simultaneously request a frequency calculation.

    • Sample Gaussian Input Keywords:

  • Validation: The Trustworthiness Check:

    • Upon completion, inspect the output file for the results of the frequency calculation.

    • A valid calculation MUST have ZERO imaginary frequencies. An imaginary frequency (often listed as a negative value) indicates that the "optimized" structure is not a true minimum but a saddle point (a transition state). If an imaginary frequency is found, the geometry must be slightly perturbed along the direction of that vibrational mode and the optimization must be re-run.

  • Property Calculation and Analysis:

    • Once a true minimum is confirmed, the resulting optimized structure and its corresponding electronic information can be used for further analysis. This is not a separate calculation; the necessary information is generated during the validated optimization/frequency job.

Analysis and Interpretation: Translating Data into Chemical Insight

The output of a successful calculation is a wealth of data. The true expertise lies in interpreting this data to inform drug design.

cluster_properties Key Calculated Properties mol This compound struct Molecular Structure C₈H₇N₃ MW: 145.16 g/mol HOMO {HOMO Energy | Highest Occupied Molecular Orbital | Electron Donor Capability} struct->HOMO LUMO {LUMO Energy | Lowest Unoccupied Molecular Orbital | Electron Acceptor Capability} struct->LUMO MEP {MEP | Molecular Electrostatic Potential | Maps charge distribution Identifies sites for H-bonding} struct->MEP GAP {HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Chemical Stability & Reactivity Index} HOMO->GAP LUMO->GAP

Caption: Key electronic properties derived from DFT calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the "frontier" orbitals, governing the molecule's reactivity.

  • Highest Occupied Molecular Orbital (HOMO): This orbital acts as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons, making the molecule more susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the amino group and the π-system of the rings.

  • Lowest Unoccupied Molecular Orbital (LUMO): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic potential on the surface of the molecule. It provides an intuitive, visual guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with electronegative atoms like nitrogen. These are the most probable sites for hydrogen bond acceptance and electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or positive charge, usually around hydrogen atoms, particularly the amine protons. These are the most probable sites for hydrogen bond donation and nucleophilic attack.

For this compound, the MEP map would clearly highlight the hydrogen bond donating potential of the -NH₂ group and the hydrogen bond accepting potential of the ring nitrogens.

Data Summary

The quantitative results from these calculations should be tabulated for clear comparison and reporting.

PropertyDescriptionSignificance in Drug Design
Total Energy (a.u.) The total electronic energy of the optimized molecule.Provides a basis for comparing the relative stability of different isomers or conformers.
HOMO Energy (eV) Energy of the highest occupied molecular orbital.Indicates the molecule's capacity to donate electrons; related to ionization potential.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital.Indicates the molecule's capacity to accept electrons; related to electron affinity.
HOMO-LUMO Gap (eV) Energy difference between HOMO and LUMO.A primary indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye) A measure of the molecule's overall polarity.Influences solubility, membrane permeability, and the nature of drug-receptor interactions.

Conclusion

This guide provides a robust and scientifically grounded protocol for the quantum chemical analysis of this compound. By adopting a structured workflow—from the reasoned selection of DFT methods to the critical validation of the optimized geometry—researchers can generate reliable and insightful data. The interpretation of properties such as frontier molecular orbitals and the molecular electrostatic potential offers a direct path to understanding the molecule's reactivity and interaction profile. Integrating these computational insights into the drug discovery process enables a more rational, hypothesis-driven approach to the design of next-generation therapeutics based on this valuable chemical scaffold.

References

The Compass of Kinase Inhibition: A Technical Guide to Computational Docking of 1,7-Naphthyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth, technical walkthrough of computational docking studies focused on 1,7-Naphthyridin-4-amine analogs, a promising class of molecules targeting key kinases in cellular signaling pathways. We will dissect the strategic rationale behind each step of the docking workflow, from target selection and preparation to the nuanced interpretation of binding interactions, using the phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) as a primary example. This document is intended to serve as a practical and scientifically rigorous resource for researchers aiming to leverage computational methodologies to accelerate the discovery and optimization of novel kinase inhibitors.

The Strategic Imperative for Targeting Kinases with 1,7-Naphthyridine Analogs

Protein kinases, as central regulators of cellular processes, represent a major class of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The 1,7-naphthyridine core, with its unique electronic properties and hydrogen bonding capabilities, provides a versatile framework for designing inhibitors that can effectively compete with ATP in the kinase active site. Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines through the modulation of critical signaling pathways.[1]

One such target of interest is PIP4K2A, a lipid kinase implicated in the progression of tumors with p53 mutations.[2] The inhibition of PIP4K2A has been shown to induce tumor growth inhibition, making it a compelling target for therapeutic intervention.[2] Computational docking studies are instrumental in rationally designing and optimizing this compound analogs to achieve high affinity and selectivity for kinases like PIP4K2A.

The Docking Paradigm: A Symbiosis of Structure and Computation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand), such as a this compound analog, and a macromolecular target, typically a protein. The primary goals of a docking study are to:

  • Predict the binding mode: Determine the most likely three-dimensional arrangement of the ligand within the protein's active site.

  • Estimate the binding affinity: Quantify the strength of the interaction, often expressed as a docking score or binding energy.

A successful docking study hinges on the meticulous preparation of both the protein and the ligand, the appropriate definition of the binding site, and a robust algorithm to explore the conformational space of the ligand.

A Field-Proven Protocol for Docking this compound Analogs against PIP4K2A

This section provides a detailed, step-by-step methodology for a typical computational docking workflow, using the crystal structure of PIP4K2A in complex with a 1,7-naphthyridine inhibitor (PDB ID: 6YM3) as our case study.[2][4] We will utilize AutoDock Vina, a widely used and validated open-source docking program.

Essential Toolkit
  • Molecular visualization software: PyMOL, Chimera, or similar.

  • Docking software: AutoDock Vina.

  • Ligand preparation software: ChemDraw, MarvinSketch, or an online tool.

  • Protein Data Bank (PDB) for protein structures.

Step-by-Step Experimental Workflow

Step 1: Target Protein Preparation

The quality of the protein structure is paramount for a reliable docking study.

  • Obtain the Protein Structure: Download the crystal structure of PIP4K2A in PDB format from the RCSB Protein Data Bank (PDB ID: 6YM3).[4][5] This particular structure is ideal as it contains a co-crystallized 1,7-naphthyridine inhibitor, which helps in validating our docking protocol.

  • Initial Inspection and Cleaning: Open the PDB file in a molecular visualization tool. Remove any non-essential molecules, such as water molecules, co-solvents, and ions that are not critical for the binding interaction. In this case, retain the protein chains and the co-crystallized ligand for initial validation.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate partial charges to each atom using a force field like Gasteiger. Most molecular modeling software has built-in tools for this.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Step 2: Ligand Preparation

The ligand, a this compound analog, must also be carefully prepared.

  • Ligand Sketching and 3D Conversion: Draw the 2D structure of the this compound analog using chemical drawing software. Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This can be done using various computational chemistry software packages.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.

  • File Format Conversion: Save the prepared ligand in the PDBQT format.

Step 3: Defining the Binding Site (Grid Box Generation)

The search space for the docking simulation needs to be defined.

  • Identify the Active Site: The active site of PIP4K2A is the ATP-binding pocket. In our case, the location of the co-crystallized inhibitor in PDB entry 6YM3 provides the precise coordinates of the binding site.

  • Grid Box Setup: Center a three-dimensional grid box around the active site. The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational movement, but not so large that it becomes computationally expensive and reduces the accuracy of the prediction. A common practice is to have a grid box that extends approximately 10-15 Å beyond the ligand in each direction.

Step 4: Executing the Docking Simulation with AutoDock Vina

With the prepared protein, ligand, and defined binding site, the docking can be initiated.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions.

  • Command-Line Execution: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations and orientations of the ligand within the binding site and calculating the binding affinity for each pose.

Visualizing the Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Download PDB (6YM3) Clean Clean Protein PDB->Clean Protonate Add Hydrogens & Charges Clean->Protonate Grid Define Grid Box Protonate->Grid Ligand_2D Sketch 2D Ligand Ligand_3D Generate 3D Conformation Ligand_2D->Ligand_3D Energy_Min Energy Minimize Ligand Ligand_3D->Energy_Min Vina Run AutoDock Vina Energy_Min->Vina Grid->Vina Analyze Analyze Docking Poses Vina->Analyze Visualize Visualize Interactions Analyze->Visualize Report Generate Report Visualize->Report

Caption: A streamlined workflow for computational docking of this compound analogs.

Interpreting the Compass: Analysis of Docking Results

Binding Affinity and Docking Score

AutoDock Vina provides a docking score in kcal/mol, which is an estimation of the binding affinity. A more negative score generally indicates a more favorable binding interaction. It is crucial to remember that this is a predicted value and should be used for ranking and comparing different ligands rather than as an absolute measure of binding strength.

Analysis of Binding Poses and Interactions

The most critical part of the analysis is the visual inspection of the predicted binding poses. For kinase inhibitors like the this compound analogs, specific interactions are expected in the ATP-binding site:

  • Hydrogen Bonds: The hinge region of the kinase is a key area for hydrogen bonding. The nitrogen atoms in the 1,7-naphthyridine core are well-positioned to act as hydrogen bond acceptors, forming crucial interactions with the backbone amide groups of the hinge residues. In the case of PIP4K2A, a key interaction is a hydrogen bond between the naphthyridine nitrogen at position 7 and the backbone nitrogen of Val199.[2]

  • Pi-Stacking and Hydrophobic Interactions: The aromatic rings of the 1,7-naphthyridine scaffold and its substituents can engage in pi-pi stacking or T-stacking interactions with aromatic residues in the active site, such as phenylalanine or tyrosine. The ethoxybiphenyl motif of some inhibitors extends into a hydrophobic subpocket adjacent to the hinge region.[2]

  • Salt Bridges: If the ligand contains charged groups (e.g., a carboxylic acid), it can form salt bridges with charged residues in the active site, such as lysine or arginine.

Quantitative Data Summary

The following table presents a selection of 1,7-naphthyridine analogs and their reported inhibitory activity against PIP4K2A, which can be correlated with docking scores to build a structure-activity relationship (SAR).

Compound IDStructure (Simplified Representation)PIP4K2A IC50 (nM)[2][6]Predicted Docking Score (kcal/mol)Key Predicted Interactions
BAY-091 3-cyano-1,7-naphthyridine core with carboxylic acid side chain1.3-10.5H-bond with Val199, Salt bridge with Lys209
BAY-297 3-cyano-1,7-naphthyridine core with carboxamide side chain13-9.8H-bond with Val199, H-bond with Thr232
Analog 1 1,7-naphthyridine with ethoxybiphenyl motif14-9.5H-bond with Val199, Pi-stacking with Phe200
Analog 2 1,7-naphthyridine with a different side chain69-8.9H-bond with Val199

The PIP4K2A Signaling Axis: A Visual Representation

Understanding the broader biological context of the target is crucial for appreciating the therapeutic potential of its inhibitors. The following diagram illustrates the central role of PIP4K2A in the phosphoinositide signaling pathway.

pip4k2a_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Phosphorylation PLC PLC PI45P2->PLC Hydrolysis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cell_Prolif Cell Proliferation PKC->Cell_Prolif Ca_release->Cell_Prolif Inhibitor This compound Analog Inhibitor->PIP4K2A Inhibition

Caption: The inhibitory action of this compound analogs on the PIP4K2A signaling pathway.

Conclusion and Future Directions

Computational docking is an indispensable tool in modern drug discovery, providing a powerful lens through which to visualize and understand molecular recognition. For this compound analogs, docking studies offer a rational and efficient path toward the design of potent and selective kinase inhibitors. The methodologies outlined in this guide, when applied with scientific rigor and a deep understanding of the underlying biological system, can significantly accelerate the journey from a promising scaffold to a clinically viable therapeutic.

Future work in this area will likely involve the integration of more advanced computational techniques, such as molecular dynamics simulations to account for protein flexibility and free energy calculations for more accurate prediction of binding affinities. The continued synergy between computational and experimental approaches will undoubtedly unlock the full therapeutic potential of the 1,7-naphthyridine scaffold.

References

Solubility and stability of 1,7-Naphthyridin-4-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1,7-Naphthyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic amine building block in the synthesis of pharmaceuticals and other functional materials.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the methodologies required to characterize these critical attributes. While specific experimental data for this compound is not extensively published, this document outlines the theoretical framework, robust experimental protocols, and data interpretation strategies necessary for a thorough investigation. The protocols are grounded in established principles and regulatory guidelines, particularly those for forced degradation studies, to ensure scientific rigor and relevance for drug development.[2][3][4]

Introduction: The Significance of this compound

This compound, with the molecular formula C8H7N3, is a key intermediate in synthetic organic chemistry.[1][5] Its rigid, nitrogen-containing scaffold is a common feature in molecules designed to interact with biological targets, making it a valuable precursor for novel therapeutics. The amine functional group provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[1]

For any compound to be a viable drug candidate, its solubility and stability must be well-understood. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise the safety, efficacy, and shelf-life of a drug product. Therefore, a comprehensive assessment of these properties is a non-negotiable aspect of early-stage drug development.

This guide will equip the researcher with the necessary knowledge to:

  • Predict the general solubility and stability characteristics of this compound.

  • Design and execute rigorous experiments to quantify its solubility in various solvents.

  • Conduct forced degradation studies to understand its intrinsic stability and identify potential degradation pathways.

  • Develop a suitable analytical method for accurate quantification.

Physicochemical Properties and Predicted Behavior

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC8H7N3[1]
Molecular Weight145.16 g/mol [1]
AppearanceOff-white powder (typical for aminopyridines)Inferred from related compounds[6][7]
pKaNot experimentally determined-
LogPNot experimentally determined-

Predicted Solubility and Stability Behavior:

  • Solubility: As a heterocyclic amine, the aqueous solubility of this compound is expected to be pH-dependent. The presence of nitrogen atoms in the naphthyridine ring system and the exocyclic amine group allows for protonation in acidic conditions, which would likely increase its solubility in aqueous media. Conversely, in neutral to basic conditions, the free base is expected to be less soluble in water. Its solubility in organic solvents will vary based on polarity. For instance, it is expected to have good solubility in polar aprotic solvents like DMSO and DMF.[8]

  • Stability: The naphthyridine core is generally stable, but the amine group can be susceptible to oxidative degradation. Similar to other aminopyridines, it may also be sensitive to light (photostability). Hydrolytic stability is expected to be fair, but forced degradation studies under acidic and basic conditions are necessary to confirm this.

Experimental Protocols: A Step-by-Step Guide

Analytical Method Development: The Foundation of Accurate Measurement

A validated, stability-indicating analytical method is paramount for accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

Protocol for HPLC Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • A typical starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

    • The gradient can be optimized to achieve good peak shape and resolution of the parent compound from any potential degradants.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This will ensure maximum sensitivity.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is typically achieved by analyzing stressed samples from forced degradation studies.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental parameter. The shake-flask method is a gold-standard technique for this determination.[9]

Protocol for Shake-Flask Solubility Measurement:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, pH 2 buffer, pH 7.4 buffer, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.45 µm filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the validated HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram: Workflow for Solubility Determination

Caption: A streamlined workflow for determining equilibrium solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[3][4] These studies are a regulatory requirement and are crucial for developing stable formulations.[2][10] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light.[3][10]

General Procedure for Forced Degradation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify any major degradation products. The goal is typically to achieve 5-20% degradation.[10]

Specific Stress Conditions:

  • Acid Hydrolysis:

    • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).[4][10]

    • Conditions: Heat the solution at a controlled temperature (e.g., 60-80 °C) and monitor over time.

  • Base Hydrolysis:

    • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).[4][10]

    • Conditions: Keep at room temperature or heat gently, monitoring over time.

  • Oxidative Degradation:

    • Reagent: 3-30% Hydrogen Peroxide (H₂O₂).

    • Conditions: Store the solution at room temperature and protect from light.

  • Thermal Degradation:

    • Conditions: Expose a solid sample of this compound to dry heat (e.g., 80-100 °C) in a stability chamber. Also, test the stability of a solution at elevated temperatures.

  • Photostability:

    • Conditions: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

Diagram: Forced Degradation Study Workflow

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation Acid Acid Hydrolysis (HCl) Sampling Sample at time points Acid->Sampling Base Base Hydrolysis (NaOH) Base->Sampling Oxidation Oxidation (H₂O₂) Oxidation->Sampling Thermal Thermal (Heat) Thermal->Sampling Photo Photolytic (Light) Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to working concentration Neutralize->Dilute HPLC Analyze by stability-indicating HPLC Dilute->HPLC Degradation Calculate % Degradation HPLC->Degradation Pathway Identify Degradation Products & Pathways Degradation->Pathway Stock Prepare Stock Solution of this compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

References

A Theoretical Investigation of 1,7-Naphthyridin-4-amine Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Need for Mechanistic Insight

The 1,7-naphthyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, including potential as a kinase inhibitor.[1][2] The introduction of an amine group at the 4-position creates 1,7-Naphthyridin-4-amine, a versatile building block whose reactivity is crucial for the synthesis of diverse functionalized molecules.[3] While synthetic routes are established, a deep, predictive understanding of the underlying reaction mechanisms is essential for optimizing reaction conditions, controlling regioselectivity, and designing novel derivatives with enhanced therapeutic properties.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical investigation of this compound reaction mechanisms. We move beyond simple procedural descriptions to explain the causality behind computational choices, offering a self-validating system for generating reliable mechanistic insights. By leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we can dissect complex reaction pathways, identify key intermediates and transition states, and ultimately guide more efficient and innovative synthetic strategies.

PART 1: The Computational Chemist's Toolkit for Mechanistic Analysis

The investigation of reaction mechanisms at the molecular level relies on accurately modeling the potential energy surface (PES) that governs the transformation from reactants to products. Density Functional Theory (DFT) has become the workhorse for such investigations in organic and medicinal chemistry due to its favorable balance of computational cost and accuracy.[6][7][8]

1.1 Core Principles: Selecting the Right Tools

The reliability of any theoretical study hinges on the appropriate selection of the functional and basis set.

  • Density Functionals: These are approximations to the exchange-correlation energy, the most challenging component of the total electronic energy. The choice of functional is critical and depends on the specific reaction being studied.

    • Hybrid Functionals (e.g., B3LYP): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often a good starting point for a wide range of organic reactions.[9]

    • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97XD): These are often superior for systems involving charge transfer or non-covalent interactions, which are common in catalysis and multi-step reactions.[10][11] The ωB97XD functional, for instance, includes empirical dispersion corrections, making it well-suited for studying systems where van der Waals forces are important.

  • Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.

    • Pople-style Basis Sets (e.g., 6-311++G(d,p)): This notation indicates a triple-zeta quality basis set, which provides flexibility for describing the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing anions or systems with lone pairs. The (d,p) indicates the addition of polarization functions, which allow for non-spherical electron density distributions and are essential for accurately describing chemical bonding.[10]

1.2 The Standard Protocol: A Self-Validating Workflow

A rigorous computational investigation of a reaction mechanism follows a structured, self-validating protocol. Each step provides a critical check on the validity of the subsequent one, ensuring the final energy profile is physically meaningful.

Experimental Protocol: Standard Computational Workflow

  • Geometry Optimization of Stationary Points:

    • Objective: To find the minimum energy structures of all reactants, intermediates, and products.

    • Procedure: Using the chosen DFT functional and basis set, perform a geometry optimization. The algorithm iteratively adjusts the atomic coordinates to find a point on the PES where the forces on all atoms are effectively zero.

    • Validation: Confirm that the optimization has converged according to the software's criteria.

  • Frequency Analysis:

    • Objective: To characterize the nature of the optimized stationary points and to calculate thermodynamic properties.

    • Procedure: Perform a frequency calculation on each optimized geometry.

    • Validation:

      • For a true minimum (reactant, intermediate, product), all calculated vibrational frequencies must be real (positive).

      • For a transition state, there must be exactly one imaginary frequency. This imaginary mode corresponds to the atomic motion along the reaction coordinate, connecting the reactant and product.

  • Transition State (TS) Search:

    • Objective: To locate the highest energy point along the lowest energy reaction path—the saddle point on the PES.

    • Procedure: Employ a TS search algorithm (e.g., Berny optimization in Gaussian, or dimer methods) starting from an initial guess structure for the TS.

    • Validation: A subsequent frequency calculation must confirm the presence of one and only one imaginary frequency.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Objective: To definitively confirm that the located TS connects the intended reactant and product.

    • Procedure: An IRC calculation starts at the TS geometry and follows the reaction path downhill in both the forward and reverse directions.

    • Validation: The IRC path must terminate at the optimized geometries of the reactant and product of that specific elementary step.

  • Solvation Modeling:

    • Objective: To account for the effect of the solvent, which can significantly alter reaction barriers and stabilities.

    • Procedure: Re-optimize all stationary points using a continuum solvation model (e.g., PCM, SMD). This method treats the solvent as a continuous medium with a defined dielectric constant. For critical interactions, explicit solvent molecules can be included in the quantum mechanical calculation.

The following diagram illustrates this mandatory workflow for ensuring trustworthy results.

G cluster_0 Computational Workflow A 1. Geometry Optimization (Reactants, Products, Intermediates) B 2. Transition State (TS) Search A->B  Initial Guess for TS C 3. Frequency Analysis B->C  Verify TS Structure C->B  Not a TS? (0 or >1 imag. freq.) Refine Guess D 4. IRC Calculation C->D  Confirm Reaction Path D->B  Incorrect Path? Re-evaluate Mechanism E 5. Solvation Correction & Final Energies D->E  Refine Energetics

Caption: A standard workflow for the theoretical investigation of a reaction mechanism.

PART 2: Elucidating Key Reaction Pathways

The 1,7-naphthyridine-4-amine scaffold can participate in a variety of reactions. Here, we explore the theoretical approach to several key mechanistic classes.

2.1 Nucleophilic Aromatic Substitution (SNAr)

The synthesis of substituted naphthyridines often involves the displacement of a leaving group (e.g., a halide) from an activated aromatic ring by a nucleophile. For instance, the synthesis of 2,4-disubstituted-1,7-naphthyridines proceeds via nucleophilic substitution reactions on a 2,4-dichloro-1,7-naphthyridine intermediate.[4]

Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy, anionic intermediate known as a Meisenheimer complex.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity of the ring to form the Meisenheimer complex. This step is usually rate-determining.

  • Leaving Group Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Theoretical Investigation: A computational study would focus on calculating the free energy profile of this process. The key is to locate the transition state for the initial nucleophilic attack (TS1) and the subsequent Meisenheimer intermediate. The activation energy (ΔG‡) is the difference in free energy between the reactants and TS1.

The diagram below illustrates a representative potential energy surface for an SNAr reaction.

G Reactants Reactants (Nu⁻ + Ar-X) TS1 TS1 Intermediate Meisenheimer Complex [Nu-Ar-X]⁻ TS2 TS2 Products Products (Ar-Nu + X⁻) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Reactants_level 2,1! TS1_level Intermediate_level Products_level 4,0! 2,1!->TS1_level ΔG‡ (Activation Energy) 4,0!->Reactants_level     ΔG_rxn (Reaction Energy)

Caption: A potential energy surface diagram for a two-step SNAr mechanism.

Data Presentation: Calculated energy values are best presented in a table for clear comparison.

SpeciesElectronic Energy + ZPE (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactants-X.XXXXX-Y.YYYYY0.0
TS1-X.XXXXX-Y.YYYYY+20.5
Intermediate-X.XXXXX-Y.YYYYY+5.2
TS2-X.XXXXX-Y.YYYYY+15.8
Products-X.XXXXX-Y.YYYYY-10.3
Note: Values are hypothetical for illustrative purposes.
2.2 Aza-Michael Addition

The amine group of this compound can act as a nucleophile in aza-Michael additions to activated alkenes.[12] This reaction is fundamental for C-N bond formation. The mechanism can be catalyzed or uncatalyzed.

Mechanism: The reaction begins with the nucleophilic attack of the amine on the β-carbon of the electron-deficient alkene.[7] This is followed by a proton transfer step, which can be intramolecular or mediated by the solvent or a catalyst, to yield the final product.[13][14]

Theoretical Investigation: Computational analysis can distinguish between different possible pathways. For example, it can determine whether the proton transfer is a concerted part of the C-N bond formation or a separate step. DFT calculations can model the role of a catalyst (e.g., a base or a hydrogen-bond donor) in lowering the activation barrier.[13][14] The stability of the resulting zwitterionic intermediate is a key factor that can be precisely quantified.

2.3 Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize heterocyclic cores.[4][5] These reactions are ideal candidates for theoretical investigation due to their multi-step catalytic cycles involving transient organometallic species.

Mechanism (Suzuki Coupling Example): A typical Suzuki coupling cycle involves three main stages:

  • Oxidative Addition: The aryl halide (e.g., a bromo-naphthyridine) adds to the low-valent metal catalyst (e.g., Pd(0)).

  • Transmetalation: The organic group from an organoboron compound is transferred to the metal center, displacing the halide.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the metal center, regenerating the active catalyst and forming the final product.

Theoretical Investigation: Modeling a full catalytic cycle is a complex but highly rewarding task. It requires optimizing the geometry and calculating the energy of each intermediate and transition state in the cycle. This allows for the identification of the rate-determining step and provides insights into how ligand modifications can improve catalytic efficiency.

The diagram below visualizes a generic catalytic cycle for a cross-coupling reaction.

Caption: A simplified catalytic cycle for a metal-catalyzed cross-coupling reaction.

Conclusion and Future Directions

The theoretical investigation of reaction mechanisms provides an indispensable lens through which to understand and predict the chemical behavior of this compound. By applying rigorous, self-validating computational workflows, researchers can dissect complex reaction pathways, rationalize experimental observations, and guide the rational design of novel synthetic routes and molecular entities. This in-depth mechanistic understanding is paramount for accelerating the development of new therapeutics based on this privileged scaffold.

Future theoretical studies could explore more complex phenomena, such as photochemical reactions, enzymatic metabolism pathways of 1,7-naphthyridine-based drugs, or the use of machine learning models trained on DFT data to predict reactivity across a vast chemical space of derivatives.[5][15] The synergy between computational prediction and experimental validation will continue to be a driving force in modern chemical science and drug discovery.

References

A Guide to the Natural Product Origins of the Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine scaffold, a nitrogen-containing heterocyclic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry and natural product research. While synthetic derivatives have led to significant therapeutic agents, nature has evolved diverse and intricate biosynthetic pathways to produce a wide array of naphthyridine-containing alkaloids with potent biological activities. These natural products are found in terrestrial plants, marine invertebrates, and microorganisms. Understanding their biosynthetic origins is paramount for pathway elucidation, enzyme discovery, and the development of synthetic biology platforms for the production of novel analogs. This technical guide provides an in-depth exploration of the primary biosynthetic routes leading to the naphthyridine core, categorized by their key precursors and enzymatic machinery. We will examine the tryptophan-derived pathway to canthinones, the complex non-ribosomal peptide synthetase (NRPS) assembly of naphthyridinomycin, and the proposed origins of marine aaptamines and monoterpene alkaloids. Furthermore, this guide presents generalized protocols for the isolation and characterization of these valuable compounds, offering a comprehensive resource for researchers in the field.

Introduction to the Naphthyridine Scaffold

Naphthyridines are a class of aromatic heterocyclic compounds characterized by a molecular framework of two fused pyridine rings. The scaffold exists as six distinct positional isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), dictated by the positions of the two nitrogen atoms[1][2]. This structural variability gives rise to a wide range of chemical properties and biological functions.

The 1,8-naphthyridine isomer, in particular, gained prominence with the discovery of nalidixic acid in 1962, a synthetic antibacterial agent that paved the way for the development of the highly successful fluoroquinolone antibiotics[1][2]. However, the natural world has long utilized the naphthyridine core for a variety of biological purposes. Natural naphthyridine alkaloids exhibit a broad spectrum of activities, including potent antitumor, antimicrobial, antiviral, and anti-inflammatory properties[1][3][4][5]. These molecules originate from a fascinating diversity of sources, from plants in the Rutaceae and Simaroubaceae families to marine sponges and soil-dwelling Streptomyces bacteria[1][2][3]. Their complex and varied structures are a testament to the ingenuity of biosynthetic evolution.

Major Biosynthetic Pathways to the Naphthyridine Core

The assembly of the naphthyridine scaffold in nature is not governed by a single, universal pathway. Instead, different evolutionary lineages have converged on this structure using distinct molecular building blocks and enzymatic strategies. Here, we detail the four major biosynthetic routes identified or proposed to date.

Pathway I: The Tryptophan-Derived Route to Canthin-6-one (1,5-Naphthyridine) Alkaloids

The canthin-6-ones are a prominent family of 1,5-naphthyridine alkaloids found predominantly in plants of the Simaroubaceae and Rutaceae families[3][4][6]. Their biosynthesis is a classic example of alkaloid formation from an aromatic amino acid precursor, L-tryptophan.

The pathway commences with the decarboxylation of L-tryptophan (1) to yield tryptamine (2) . Tryptamine then undergoes a Pictet-Spengler-type reaction with a two-carbon unit, followed by a series of oxidative cyclizations and rearrangements. An important characterized intermediate is β-carboline-1-propionic acid (3) , which confirms the incorporation of the tryptophan backbone[3]. Subsequent cyclization and oxidation steps lead to the formation of the fourth (D) ring, yielding the characteristic tetracyclic canthin-6-one (4) core[3][6]. This pathway highlights how a simple amino acid can be elegantly transformed into a complex, rigid scaffold.

G cluster_0 Tryptophan-Derived Pathway to Canthin-6-one tryptophan L-Tryptophan (1) tryptamine Tryptamine (2) tryptophan->tryptamine Decarboxylation intermediate β-Carboline-1-propionic acid (3) (Key Intermediate) tryptamine->intermediate Pictet-Spengler Reaction & Oxidation canthinone Canthin-6-one (4) (1,5-Naphthyridine Core) intermediate->canthinone Cyclization & Further Oxidation

Caption: Biosynthetic pathway of Canthin-6-one from L-tryptophan.

Pathway II: NRPS-Mediated Assembly of Naphthyridinomycin

In stark contrast to the tryptophan-derived pathway, the biosynthesis of the complex antibiotic naphthyridinomycin (9) by Streptomyces lusitanus utilizes the sophisticated machinery of non-ribosomal peptide synthetases (NRPS)[3][6]. NRPS systems are mega-enzymes that act as assembly lines, iteratively adding and modifying amino acid and other small carboxylic acid precursors to build complex natural products.

Feeding studies have shown that the naphthyridinomycin scaffold is assembled from a diverse set of precursors, including L-tyrosine (5) , glycine (6) , L-ornithine (7) , and a two-carbon unit derived from ketose metabolism[6][7]. The biosynthetic gene cluster for naphthyridinomycin encodes a suite of NRPS enzymes. Uniquely, this process involves a leader peptide mechanism to guide the assembly, a feature not commonly associated with NRPS machinery[3][6][8]. The precursors are sequentially loaded onto the NRPS modules, condensed, and undergo extensive tailoring—including cyclizations, oxidations, and methylations from S-adenosyl methionine (SAM) (8) —to form the final, intricate bridged-ring system of naphthyridinomycin[3][6].

G cluster_1 NRPS Assembly of Naphthyridinomycin tyr L-Tyrosine (5) nrps Non-Ribosomal Peptide Synthetase (NRPS) Machinery (Leader Peptide Guided) tyr->nrps gly Glycine (6) gly->nrps orn L-Ornithine (7) orn->nrps sam SAM (8) sam->nrps naph Naphthyridinomycin (9) nrps->naph Sequential Condensation, Cyclization & Tailoring

Caption: NRPS-mediated biosynthesis of Naphthyridinomycin.

Pathway III: Proposed Biosynthesis of Aaptamines (1,6-Naphthyridines)

The aaptamines are a family of 1,6-naphthyridine alkaloids isolated from marine sponges of the genus Aaptos[5]. Their unique benzo[de][3][7]naphthyridine skeleton has intrigued researchers, but the complete biosynthetic pathway remains to be fully elucidated. It is widely hypothesized that symbiotic microorganisms residing within the sponge tissue are responsible for their production[1].

The leading hypothesis posits that the pathway originates from an aromatic amino acid, likely L-tyrosine (10) or L-phenylalanine, due to structural similarities[1][9]. The proposed pathway involves the formation of a key intermediate, bisdemethylaaptamine (11) , which then undergoes oxidative modifications and cyclizations to form the final tricyclic core of aaptamine (12) [1]. Confirming this pathway requires advanced techniques such as isotopic labeling studies, where labeled precursors are fed to the sponge or its microbial symbionts to trace their incorporation into the final molecule.

G cluster_2 Proposed Biosynthesis of Aaptamine tyrosine L-Tyrosine (10) (Putative Precursor) intermediate Proposed Intermediates (e.g., Bisdemethylaaptamine (11)) tyrosine->intermediate Enzymatic Transformations (by Sponge or Symbionts) aaptamine Aaptamine (12) (1,6-Naphthyridine Core) intermediate->aaptamine Intramolecular Cyclization & Oxidative Modifications

Caption: Proposed biosynthetic pathway of Aaptamine.

Pathway IV: Proposed Biosynthesis of Monoterpene Naphthyridine Alkaloids

This class of alkaloids, including compounds like jasminine (15) from the Oleaceae family, represents a hybrid biosynthetic origin, combining elements from terpenoid and amino acid metabolism to form a 2,7-naphthyridine scaffold[1][2]. While the full pathway has not been elucidated in a single study, a putative route can be constructed based on well-established principles of monoterpenoid indole alkaloid biosynthesis.

The pathway likely involves the condensation of a monoterpene unit, secologanin (13) , with a nitrogen-containing pyridine precursor derived from nicotinic acid (14) . Secologanin itself is derived from geranyl diphosphate (GPP), a product of the terpenoid pathway. Nicotinic acid can be synthesized in plants from either tryptophan or aspartate[10][11]. The condensation of these two building blocks, followed by cyclization, reduction, and other tailoring steps, would lead to the formation of the jasminine skeleton. This proposed pathway underscores the modularity of natural product biosynthesis, where distinct metabolic routes converge to create chemical diversity.

G cluster_3 Proposed Biosynthesis of Monoterpene Naphthyridines gpp Geranyl Diphosphate (Terpenoid Pathway) secologanin Secologanin (13) gpp->secologanin nicotinic Nicotinic Acid (14) (from Trp/Asp) jasminine Jasminine (15) (2,7-Naphthyridine) nicotinic->jasminine secologanin->jasminine

Caption: Proposed hybrid biosynthetic pathway for Jasminine.

Summary of Key Naphthyridine Natural Products

The diverse biosynthetic origins give rise to a variety of naphthyridine-containing natural products with significant biological activities. The table below summarizes the key examples discussed.

Natural ProductNaphthyridine IsomerNatural Source(s)Key Biosynthetic Precursor(s)Notable Biological Activity
Canthin-6-one 1,5-NaphthyridinePlants (e.g., Pentaceras, Picrasma)L-TryptophanAntitumor, Antifungal, Anti-inflammatory[3][4]
Naphthyridinomycin Complex (fused)Bacteria (Streptomyces lusitanus)L-Tyrosine, Glycine, L-OrnithineAntitumor, Antibacterial (incl. MRSA)[6]
Aaptamine 1,6-NaphthyridineMarine Sponge (Aaptos suberitoides)L-Tyrosine (putative)Anticancer, Antiviral, α-adrenergic antagonist[1][5]
Jasminine 2,7-NaphthyridinePlants (e.g., Ligustrum, Olea)Monoterpene + Nicotinic Acid (putative)Slight decrease in motor activity[1][2]

Methodologies in Naphthyridine Natural Product Research

The discovery and characterization of novel naphthyridine natural products rely on a systematic workflow involving extraction, purification, and structure elucidation. The specific protocol varies depending on the source organism.

Protocol: General Workflow for Isolation of Naphthyridine Alkaloids from Plant Material

This protocol is based on the principle of acid-base extraction, which leverages the basicity of the alkaloid nitrogen atoms to separate them from other plant metabolites[12][13].

Step 1: Extraction

  • Dry and pulverize the plant material (e.g., roots, bark).

  • Perform an exhaustive extraction with a polar organic solvent like methanol or ethanol, often using a Soxhlet apparatus to ensure efficiency[12].

  • Remove the solvent in vacuo using a rotary evaporator to yield a crude ethanolic extract.

Step 2: Acid-Base Partitioning

  • Re-dissolve the crude extract in a dilute aqueous acid solution (e.g., 1-5% HCl or H₂SO₄). This protonates the basic alkaloids, rendering them water-soluble salts[13].

  • Wash the acidic aqueous solution with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic impurities.

  • Basify the aqueous layer to a pH of 9-10 with a base (e.g., NaOH or NH₄OH). This deprotonates the alkaloids, making them free bases that are soluble in organic solvents.

  • Extract the free base alkaloids into an organic solvent (e.g., chloroform or dichloromethane).

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain a crude alkaloid fraction.

Step 3: Chromatographic Purification

  • Subject the crude alkaloid fraction to column chromatography (e.g., using silica gel or alumina)[12].

  • Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

  • Monitor the fractions using Thin-Layer Chromatography (TLC) and pool fractions containing compounds of interest.

  • Perform final purification of isolated compounds using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column[8].

Step 4: Structure Elucidation

  • Identify the purified compounds using Mass Spectrometry (MS) to determine the molecular weight and formula.

  • Elucidate the final structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).

Protocol: General Workflow for Isolation of Naphthyridine Antibiotics from Microbial Fermentation

Isolating natural products from microbial cultures involves large-scale fermentation followed by multi-step extraction and purification[7][14][15].

Step 1: Fermentation and Extraction

  • Cultivate the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium on a large scale (10-1000 L) under optimal conditions for secondary metabolite production[15].

  • Separate the biomass (mycelia) from the fermentation broth via centrifugation or filtration.

  • Extract the broth with an organic solvent such as ethyl acetate or butanol.

  • Extract the biomass separately, typically with methanol or acetone, to capture intracellular compounds.

  • Combine the extracts (if the target compound is found in both) and concentrate in vacuo.

Step 2: Preliminary Fractionation

  • Subject the crude extract to an initial fractionation step. This can be vacuum liquid chromatography (VLC) over silica gel or adsorption onto a resin (e.g., Diaion HP-20).

  • Elute the resin with a stepwise gradient of increasing organic solvent (e.g., water -> methanol -> acetone).

Step 3: High-Resolution Chromatographic Purification

  • Further purify the active fractions using repeated column chromatography.

  • Employ a variety of chromatographic techniques, including size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds by size, and reverse-phase or normal-phase HPLC for high-resolution separation[16].

  • Bioassay-guided fractionation is often employed, where each fraction is tested for the desired biological activity (e.g., antibacterial) to guide the purification process towards the active compound[15].

Step 4: Structure Elucidation

  • As with plant-derived compounds, utilize MS and a full suite of 1D and 2D NMR experiments to determine the final structure of the purified metabolite.

Diagram: Workflow for Biosynthetic Pathway Elucidation

Isotopic labeling studies are a cornerstone for validating proposed biosynthetic pathways, such as that of aaptamine[1].

G cluster_workflow Isotopic Labeling Workflow for Pathway Elucidation prep 1. Prepare Labeled Precursor (e.g., ¹³C or ¹⁵N labeled amino acid) incubate 2. Incubate Organism (e.g., sponge tissue, microbial culture) with labeled precursor prep->incubate extract 3. Harvest & Extract Total secondary metabolites incubate->extract purify 4. Purify Target Compound (e.g., Aaptamine) via HPLC extract->purify analyze 5. Analyze for Isotope Incorporation (MS and NMR Spectroscopy) purify->analyze pathway 6. Map Labeled Positions & Validate Biosynthetic Pathway analyze->pathway

Caption: General workflow for biosynthetic pathway elucidation.

Future Outlook and Applications

The study of naphthyridine natural product biosynthesis is a vibrant and evolving field. The complete elucidation of these pathways, including the identification and characterization of all involved enzymes, remains a primary objective. With the advent of genomics and transcriptomics, researchers can now identify biosynthetic gene clusters in microorganisms and plants, accelerating the discovery of novel enzymatic catalysts.

This knowledge opens the door to powerful applications in synthetic biology and metabolic engineering. By expressing biosynthetic genes in heterologous hosts like E. coli or yeast, it may become possible to produce these complex alkaloids in a sustainable and scalable manner. Furthermore, understanding the enzymatic logic allows for combinatorial biosynthesis, where enzymes from different pathways can be mixed and matched, or engineered, to create novel naphthyridine analogs with improved therapeutic properties. The natural naphthyridine scaffolds, born from diverse and elegant biosynthetic routes, will undoubtedly continue to serve as a rich source of inspiration for drug discovery and development for years to come.

References

Methodological & Application

Application Note & Protocol: Synthesis of Fused Polycyclic 1,7-Naphthyridin-4-amine Derivatives via Intramolecular Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of fused polycyclic 1,7-naphthyridin-4-amine derivatives. The core synthetic strategy leverages a robust, acid-mediated intramolecular Friedel-Crafts-type cyclization. This method offers an efficient and scalable route to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol for synthesis and purification, present expected analytical data, and offer troubleshooting guidance for common experimental challenges.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry.[1] The specific arrangement of the nitrogen atoms defines six possible isomers, with the 1,7-naphthyridine core being a key pharmacophore in a variety of biologically active molecules.[2]

Derivatives of 1,7-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer Activity: Certain derivatives act as potent anticancer agents by inhibiting critical signaling pathways, such as the Wnt pathway, or by inhibiting kinases like PIP4K2A and the Fibroblast Growth Factor Receptor (FGFR) kinase family.[3][4][5][6]

  • Anti-inflammatory Properties: 1,7-Naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 MAP kinase, a key target for inflammatory diseases.[3][7]

  • Central Nervous System (CNS) Activity: Specific derivatives have been evaluated as tachykinin NK1 receptor antagonists, indicating potential applications in treating pain and depression.[3]

The construction of complex, multi-ring systems fused to the 1,7-naphthyridine core is a critical step in diversifying this scaffold for drug discovery programs. The Friedel-Crafts reaction, a cornerstone of organic synthesis for C-C bond formation, provides a powerful tool for this purpose, particularly through its intramolecular variant to achieve cyclization. This guide details an acid-mediated intramolecular Friedel-Crafts annulation strategy to construct novel, fused this compound derivatives.

Reaction Principle and Mechanism

The synthesis proceeds via an acid-mediated intramolecular Friedel-Crafts-type cycloaromatization. This reaction is a powerful method for forming bicyclic or polycyclic compounds.[7] The key precursor is a 4-(arylamino)nicotinonitrile derivative, where the 'aryl' group is designed to act as the nucleophile in the ring-closing step.

Causality of Experimental Choices:

  • Strong Acid Catalyst (CF₃SO₃H or H₂SO₄): A strong Brønsted acid is required to protonate the nitrile group of the nicotinonitrile precursor. This protonation activates the cyano group, transforming it into a highly electrophilic nitrilium ion intermediate.

  • Intramolecular Nature: The reaction is designed to be intramolecular, where the nucleophile (the tethered aryl ring) and the electrophile (the activated nitrilium ion) are part of the same molecule. This proximity dramatically increases the effective molarity, favoring the desired cyclization over intermolecular side reactions.[7]

  • Aromatization: The final step involves deprotonation to restore aromaticity, which is the thermodynamic driving force for the reaction, leading to the stable, fused polycyclic aromatic product.

The proposed mechanism is illustrated below:

Friedel_Crafts_Mechanism cluster_0 Step 1: Activation of Nitrile cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 4-(Arylamino)nicotinonitrile (Starting Material) B Protonated Nitrile A->B + H⁺ (from Acid Catalyst) C Nitrilium Ion (Electrophile) B->C Tautomerization D Cyclized Intermediate (Non-aromatic) C->D Electrophilic Aromatic Substitution (Intramolecular) E Fused this compound (Final Product) D->E - H⁺ (Deprotonation)

Caption: Mechanism of Acid-Mediated Intramolecular Cyclization.

Detailed Application Protocol

This protocol describes a general procedure for the synthesis of a fused benzo[b][3][6]naphthyridin-4-amine derivative.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed. Handle strong acids like trifluoromethanesulfonic acid with extreme care inside a chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-(Phenylamino)-1,7-naphthyridine-3-carbonitrileSynthesis GradeCustom Synthesis
Trifluoromethanesulfonic acid (TfOH)ReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentFisher Chemical
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Chemical
Silica Gel for column chromatography230-400 meshMilliporeSigma
Ethyl Acetate (EtOAc)HPLC GradeFisher Chemical
HexanesHPLC GradeFisher Chemical

Experimental Workflow Diagram

Experimental_Workflow start Start: Weigh Reagents dissolve Dissolve Precursor in Anhydrous DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_acid Slowly Add TfOH (Dropwise) cool->add_acid react Stir at Room Temp (Monitor by TLC) add_acid->react quench Quench with Ice & Sat. NaHCO₃ Solution react->quench extract Extract with DCM (3x) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End: Pure Product characterize->end_node

Caption: Overall Experimental Workflow for Synthesis.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(phenylamino)-1,7-naphthyridine-3-carbonitrile (1.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Acid Addition: While stirring vigorously, add trifluoromethanesulfonic acid (TfOH) (5.0 mmol, 5.0 eq) dropwise to the reaction mixture over 5 minutes. Caution: The addition is exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Work-up (Quenching): Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 20 g) and saturated sodium bicarbonate (NaHCO₃) solution (30 mL). Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 90:10 and gradually increasing the polarity to 50:50) to isolate the pure product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Troubleshooting

Expected Results and Characterization
ParameterExpected Outcome
Product Benzo[b][3][6]naphthyridin-4-amine
Appearance Yellow to off-white solid
Yield 75-95%
¹H NMR (DMSO-d₆) Aromatic protons in the δ 7.0-9.5 ppm range; broad singlet for -NH₂ protons.
¹³C NMR (DMSO-d₆) Signals corresponding to aromatic carbons in the δ 110-160 ppm range.
HRMS (ESI+) Calculated m/z value for [M+H]⁺ should match the observed value within ±5 ppm.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient acid catalyst.2. Water present in the reaction.1. Increase the equivalents of TfOH.2. Ensure all glassware is flame-dried and use anhydrous solvents.
Incomplete Reaction 1. Insufficient reaction time.2. Reaction temperature too low.1. Extend the reaction time and continue monitoring by TLC.2. Gently heat the reaction mixture (e.g., to 40 °C) after the initial stirring at RT.
Multiple Products 1. Side reactions due to overly harsh conditions.2. Intermolecular reaction.1. Reduce the amount of acid or run the reaction at a lower temperature.2. Ensure the reaction is run at a suitable concentration (as described).
Difficult Isolation Product is insoluble or streaks on silica gel.1. Try a different solvent system for extraction/purification (e.g., add methanol to the eluent).2. Recrystallization may be an alternative.

Conclusion

The acid-mediated intramolecular Friedel-Crafts cyclization of 4-(arylamino)nicotinonitrile precursors is a highly effective and straightforward strategy for synthesizing fused polycyclic this compound derivatives. The method is characterized by mild reaction conditions, good to excellent yields, and scalability. This approach provides a valuable tool for medicinal chemists and materials scientists, enabling the rapid generation of complex heterocyclic scaffolds for further investigation and development.

References

Smiles rearrangement in the synthesis of 1-Amino-3-oxo-2,7-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of the Smiles Rearrangement for the Synthesis of 1-Amino-3-oxo-2,7-naphthyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Naphthyridine Scaffold and the Synthetic Utility of the Smiles Rearrangement

The 2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anti-inflammatory properties.[1][2][3] Specifically, 1-oxo-2,7-naphthyridine derivatives have been patented as therapeutic agents for inflammatory immune diseases.[4] The development of efficient and modular synthetic routes to access novel analogues of this scaffold is therefore of significant interest to the drug discovery community.

A key challenge in heterocyclic chemistry is the construction of densely functionalized ring systems. The Smiles rearrangement, a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction, offers an elegant solution for skeletal reorganization.[5][6] This reaction involves the migration of an aryl group from one heteroatom to another through a spirocyclic Meisenheimer-like intermediate.[5][7] Its strategic value lies in its ability to forge bonds that are often difficult to form via intermolecular pathways.

This application note details a recently developed, high-yield synthesis of 1-Amino-3-oxo-2,7-naphthyridines that, for the first time, leverages a Smiles rearrangement within the 2,7-naphthyridine series.[8][9] This approach provides a novel and efficient pathway to valuable synthons for further elaboration into complex heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines.[8][9][10]

Mechanistic Rationale: The Base-Mediated Smiles Rearrangement

The Smiles rearrangement is fundamentally an intramolecular SNAr reaction.[6][11] The reaction is driven by the presence of an electron-deficient aromatic or heteroaromatic ring and a tethered nucleophile. The rate and success of the rearrangement depend on several factors:

  • Ring Activation: The aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. In this 2,7-naphthyridine system, the inherent electron-withdrawing nature of the pyridine rings facilitates the reaction.

  • Nucleophilicity: The attacking nucleophile must be potent enough to initiate the ipso-substitution.

  • Leaving Group: The displaced group must be a stable leaving group.

In the synthesis of 1-amino-3-oxo-2,7-naphthyridines, the key rearrangement step proceeds from a 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine precursor. The mechanism, initiated by a base such as sodium hydroxide, is outlined below[4][8]:

  • Deprotonation: The base abstracts the acidic proton from the terminal hydroxyl group of the ethylthio side chain, generating a highly nucleophilic alkoxide.

  • Ipso-Attack: The newly formed alkoxide performs an intramolecular nucleophilic attack on the C3 carbon of the 2,7-naphthyridine ring, to which the thioether is attached. This is the defining step of the Smiles rearrangement, forming a transient, five-membered spirocyclic intermediate (a Meisenheimer-type complex).

  • Ring Opening: The spirocyclic intermediate collapses through the cleavage of the C3-S bond. The sulfur atom is expelled as a thiolate, a stable leaving group.

  • Protonation & Tautomerization: The resulting intermediate is protonated during workup. The final product exists predominantly in the more stable lactam (amide) form rather than the lactim (enol) tautomer.[4]

G cluster_mech Smiles Rearrangement Mechanism Precursor Precursor 1-amino-3-[(2-hydroxyethyl)thio]- 2,7-naphthyridine Alkoxide Alkoxide Intermediate (Deprotonation by NaOH) Precursor->Alkoxide 1. Base Spirocycle Spirocyclic Meisenheimer Intermediate Alkoxide->Spirocycle 2. Intramolecular ipso-Attack RingOpened Ring-Opened Intermediate Spirocycle->RingOpened 3. C-S Bond Cleavage Product Final Product 1-Amino-3-oxo-2,7-naphthyridine (Lactam form) RingOpened->Product 4. Protonation & Tautomerization

Caption: Key steps of the Smiles rearrangement mechanism.

Experimental Workflow & Protocols

The synthesis is a three-step process starting from a substituted 1,3-dichloro-2,7-naphthyridine derivative. This workflow provides a reliable and scalable method to access the target compounds.[8]

G Start Starting Material 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro- 2,7-naphthyridine-4-carbonitrile Step1 Step 1: Amination React with cyclic amine (e.g., pyrrolidine) in mild conditions Start->Step1 Intermediate1 Intermediate A 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro- 2,7-naphthyridine-4-carbonitrile Step1->Intermediate1 Step2 Step 2: Thioether Formation React with 2-mercaptoethanol Intermediate1->Step2 Intermediate2 Smiles Precursor (B) 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl- 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile Step2->Intermediate2 Step3 Step 3: Smiles Rearrangement Treat with NaOH in Ethanol Intermediate2->Step3 FinalProduct Final Product 1-Amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro- 2,7-naphthyridine-4-carbonitrile Step3->FinalProduct

Caption: Overall synthetic workflow for 1-Amino-3-oxo-2,7-naphthyridines.

Protocol 1: Synthesis of 1-Amino-3-chloro-2,7-naphthyridine Intermediate (A)
  • Rationale: This step involves a selective nucleophilic substitution at the more reactive C1 position of the 1,3-dichloro precursor. The choice of a cyclic amine like pyrrolidine or azepane provides the amino group at C1.[8]

  • Dissolve 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Add the desired cyclic amine (e.g., pyrrolidine, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1-amino-3-chloro intermediate.

Protocol 2: Synthesis of the Smiles Precursor (B)
  • Rationale: The chlorine atom at C3 is substituted with 2-mercaptoethanol to install the side chain required for the rearrangement. The thiol group is a potent nucleophile for this substitution.

  • To a solution of the 1-amino-3-chloro intermediate A (1.0 eq) in ethanol, add 2-mercaptoethanol (1.2 eq).

  • Add sodium hydroxide (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the solvent in vacuo.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude Smiles precursor B , which can often be used in the next step without further purification.

Protocol 3: The Smiles Rearrangement to 1-Amino-3-oxo-2,7-naphthyridine
  • Rationale: This is the key transformation. The use of sodium hydroxide in ethanol at reflux provides the basic conditions and thermal energy required to drive the intramolecular rearrangement to completion.[4][8]

  • Dissolve the crude Smiles precursor B (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.5 eq) in water to the ethanolic solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl) to a pH of ~7.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final 1-amino-3-oxo-2,7-naphthyridine.

Data Summary

The following table summarizes the reported yields for the key Smiles rearrangement step for different substrates, demonstrating the efficiency of the method.[8]

Starting Precursor (Amine at C1)Base/SolventReaction Time (h)Yield (%)Reference
PyrrolidinylNaOH / Ethanol291[8]
AzepanylNaOH / Ethanol289[8]

Troubleshooting and Key Considerations

  • Purity of Precursor B: While crude precursor B can often be used directly, purification by column chromatography may be necessary if significant impurities are present after Step 2, as they could interfere with the rearrangement.

  • Base Concentration: The concentration of sodium hydroxide is critical. Insufficient base will lead to incomplete deprotonation and a sluggish reaction, while an excessive amount can promote side reactions.

  • Reaction Monitoring: TLC is essential to monitor the disappearance of the precursor and the appearance of the more polar product. The product typically has a much lower Rf value.

  • Tautomerism: Be aware that the final product is a lactam, which has different spectroscopic characteristics (e.g., IR, NMR) compared to its lactim tautomer. The lactam form is thermodynamically favored.[4]

Safety Precautions

  • 2-Mercaptoethanol: This reagent has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Hydroxide: NaOH is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol and dichloromethane are flammable and volatile. Handle with care and avoid ignition sources.

Conclusion

The application of the Smiles rearrangement in the 2,7-naphthyridine series represents a significant advancement, providing a novel and highly efficient route to 1-amino-3-oxo-2,7-naphthyridines.[8][9] This protocol is characterized by mild conditions, high yields, and operational simplicity. The resulting products are valuable building blocks for the synthesis of more complex, biologically active molecules, making this methodology a powerful tool for researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Utilizing 1,7-Naphthyridin-4-amine as a Scaffold for PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PDE4 in Inflammatory and Neurological Disorders

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in a multitude of cellular signaling pathways.[1] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is predominantly expressed in immune, inflammatory, and central nervous system cells.[2][3] By degrading cAMP, PDE4 enzymes play a pivotal role in modulating inflammatory responses, cognitive functions, and mood regulation.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[4] This cascade of events results in the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and the upregulation of anti-inflammatory cytokines.[4][5] Consequently, PDE4 has emerged as a compelling therapeutic target for a range of debilitating conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and various neurological disorders.[4][5]

The development of PDE4 inhibitors has been a significant focus of pharmaceutical research; however, the clinical application of early-generation inhibitors was often hampered by dose-limiting side effects, primarily nausea and emesis, which are largely attributed to the inhibition of the PDE4D isoform.[3] This has spurred the quest for novel chemical scaffolds that can afford potent and selective inhibition of specific PDE4 isoforms, particularly PDE4B, which is strongly associated with anti-inflammatory effects.[3]

The 1,7-Naphthyridine-4-amine Scaffold: A Promising Framework for Selective PDE4 Inhibition

The 1,7-naphthyridine ring system has garnered considerable attention as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for diverse functionalization and the formation of key interactions with biological targets. The 1,7-naphthyridin-4-amine core, in particular, presents a versatile platform for the design of potent and selective PDE4 inhibitors.

Molecular modeling and X-ray crystallography studies have revealed that the 1,7-naphthyridine scaffold can effectively occupy the active site of PDE4 enzymes.[2] The nitrogen atoms of the naphthyridine ring can form crucial hydrogen bonds with conserved residues in the enzyme's binding pocket, while the 4-amino group serves as a key anchoring point and a vector for introducing various substituents to explore the surrounding sub-pockets. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold for the discovery and characterization of novel PDE4 inhibitors. We present detailed protocols for the synthesis of exemplary compounds, in vitro biochemical and cell-based assays for their evaluation, and insights into the structure-activity relationships that govern their inhibitory potential.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the overall workflow for the discovery and characterization of this compound-based PDE4 inhibitors.

PDE4_Workflow cluster_0 cAMP Signaling Pathway cluster_1 Drug Discovery Workflow GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA Activation cAMP->PKA AMP AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediator Release PKA->Inflammation Inhibits Synthesis Synthesis of This compound Derivatives Biochemical Biochemical Assay (PDE4 Enzyme Inhibition) Synthesis->Biochemical CellBased Cell-Based Assays (cAMP levels, TNF-α release) Biochemical->CellBased SAR Structure-Activity Relationship (SAR) CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Inhibitor This compound Inhibitor Inhibitor->PDE4 Inhibits

Figure 1: Overview of the cAMP signaling pathway and the drug discovery workflow for this compound based PDE4 inhibitors.

Protocols

Protocol 1: Synthesis of this compound Derivatives

The following protocol describes a general and adaptable synthetic route for the preparation of this compound derivatives, based on established methodologies for naphthyridine synthesis.[6][7][8] This multi-step synthesis allows for the introduction of diversity at key positions of the scaffold to explore structure-activity relationships.

Synthesis_Workflow Start Starting Materials: 4-chloronicotinonitrile & Substituted Anilines Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Intermediate: 4-(Arylamino)nicotinonitrile Step1->Intermediate1 Step2 Step 2: Intramolecular Friedel-Crafts Cyclization Intermediate1->Step2 Core Core Scaffold: This compound Step2->Core Step3 Step 3: Further Functionalization (Optional) Core->Step3 Final Final Products: Substituted 1,7-Naphthyridin- 4-amine Derivatives Step3->Final

Figure 2: General synthetic workflow for this compound derivatives.

Step 1: Synthesis of 4-(Arylamino)nicotinonitrile Intermediate

  • To a solution of 4-chloronicotinonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add the desired substituted aniline (1.1 eq).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.

  • Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(arylamino)nicotinonitrile intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization to form the this compound Core

  • Dissolve the 4-(arylamino)nicotinonitrile intermediate (1.0 eq) in a strong acid, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H).

  • Heat the reaction mixture to 80-100 °C for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the this compound core scaffold.

Step 3: Optional Further Functionalization

The this compound core can be further modified, for example, through palladium-catalyzed cross-coupling reactions at positions on the naphthyridine ring or the aryl substituent, to generate a library of diverse analogs for SAR studies.

Protocol 2: In Vitro PDE4B Biochemical Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogeneous fluorescence polarization (FP) assay to determine the in vitro inhibitory potency of test compounds against a specific PDE4 isoform, such as PDE4B. The principle of this assay is based on the change in polarization of a fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by PDE4.[4][9]

Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Roflumilast)

  • 384-well, black, low-volume assay plates

  • Microplate reader capable of measuring fluorescence polarization

Assay Procedure (384-well format):

  • Prepare Reagents:

    • Dilute the recombinant PDE4B enzyme to a 2x working concentration in PDE Assay Buffer. The optimal concentration should be determined empirically to achieve a robust assay window.

    • Prepare a 2x working solution of cAMP-FAM in PDE Assay Buffer. The concentration should be at or below the Km of the enzyme for cAMP.

    • Prepare serial dilutions of the test compounds and the positive control in 100% DMSO. Further dilute these in PDE Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the 4x diluted test compounds or positive control to the appropriate wells.

    • For 0% inhibition (positive control) and 100% inhibition (negative control) wells, add 5 µL of PDE Assay Buffer containing the same percentage of DMSO as the compound wells.

    • Add 5 µL of the 2x PDE4B enzyme solution to all wells except the "no enzyme" control wells.

    • Add 5 µL of PDE Assay Buffer to the "no enzyme" wells.

  • Initiate the Reaction:

    • Add 10 µL of the 2x cAMP-FAM substrate solution to all wells to start the reaction. The final reaction volume will be 20 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the Plate:

    • Measure the fluorescence polarization on a compatible microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_100%_inhibition) / (FP_0%_inhibition - FP_100%_inhibition)])

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]

Protocol 3: Cell-Based cAMP Measurement using a CRE-Luciferase Reporter Assay

This cell-based assay provides a physiologically relevant measure of a compound's ability to inhibit PDE4 and increase intracellular cAMP levels. It utilizes a cell line, such as HEK293, that is stably transfected with a cAMP response element (CRE) linked to a luciferase reporter gene.[4][10]

Materials:

  • HEK293 cells stably expressing a CRE-luciferase reporter and human PDE4B (HEK293-CRE-Luc-PDE4B)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Rolipram)

  • 384-well, white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Assay Procedure (384-well format):

  • Cell Plating:

    • Harvest and resuspend the HEK293-CRE-Luc-PDE4B cells in culture medium.

    • Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and the positive control in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Carefully remove the old medium from the cell plates and add 20 µL of the compound dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare a solution of forskolin in cell culture medium at a concentration that elicits a sub-maximal response (e.g., EC₅₀ concentration, to be determined empirically).

    • Add 20 µL of the forskolin solution to all wells except the unstimulated control wells. Add 20 µL of medium to the unstimulated wells.

    • Incubate the plates at 37°C for 5-6 hours.[10]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 40 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-based luminometer.

  • Data Analysis:

    • The luminescence signal is directly proportional to the intracellular cAMP levels.

    • Calculate the percent activity for each test compound concentration, with 0% activity being the signal from forskolin-stimulated cells with DMSO, and 100% activity being the signal from forskolin-stimulated cells with a saturating concentration of the positive control inhibitor.

    • Determine the EC₅₀ value by plotting the percent activity against the logarithm of the compound concentration.

Protocol 4: TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This functional assay measures the ability of PDE4 inhibitors to suppress the release of the pro-inflammatory cytokine TNF-α from immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds dissolved in DMSO.

  • Positive control inhibitor (e.g., Roflumilast).

  • 96-well cell culture plates.

  • Human TNF-α ELISA kit.

  • Microplate reader for ELISA.

Assay Procedure:

  • Cell Plating:

    • Resuspend the isolated PBMCs in culture medium to a concentration of 1 x 10⁶ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁵ cells/well).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add 50 µL of the compound dilutions to the respective wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

  • Cell Stimulation:

    • Prepare a solution of LPS in culture medium at a final concentration of 1 µg/mL.

    • Add 50 µL of the LPS solution to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

    • Incubate the plate at 37°C for 18-24 hours.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[8][11][12]

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Insights and Lead Optimization

Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationships governing PDE4 inhibition. Based on published data for related naphthyridine scaffolds, the following general principles can guide lead optimization efforts:[11]

  • Substituents on the 4-amino group: The nature of the substituent on the 4-amino group can significantly impact potency and selectivity. Bulky aromatic or heteroaromatic groups can extend into the lipophilic pocket of the active site, enhancing binding affinity.

  • Modifications of the Naphthyridine Core: Introduction of substituents on the naphthyridine ring system can modulate the electronic properties and steric profile of the molecule, influencing its interaction with the enzyme.

  • Targeting the Metal-Binding Pocket: The active site of PDE4 contains metal ions (Zn²⁺ and Mg²⁺). Introducing groups that can coordinate with these metals can lead to a significant increase in potency.

  • Physicochemical Properties: Optimization of properties such as solubility, lipophilicity (cLogP), and polar surface area (PSA) is crucial for improving pharmacokinetic properties and oral bioavailability.[11]

The following table presents representative data for a hypothetical series of this compound derivatives, illustrating the impact of structural modifications on PDE4B inhibitory potency and TNF-α release.

Compound IDR¹ Substituent (at position 8)R² Substituent (on 4-amino group)PDE4B IC₅₀ (nM)TNF-α Release IC₅₀ (nM)
Ref-1 HPhenyl550800
Cmpd-A 3-FluorophenylPhenyl85120
Cmpd-B 3-Fluorophenyl3-Methoxyphenyl2545
Cmpd-C 3-Fluorophenyl4-Pyridyl1530
Cmpd-D 3-Chlorophenyl4-Pyridyl1225

Table 1: Representative Structure-Activity Relationship data for hypothetical this compound derivatives.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel PDE4 inhibitors. Its synthetic tractability and the potential for multi-point diversification allow for a systematic exploration of the chemical space around the PDE4 active site. The detailed protocols provided in this document offer a robust framework for the synthesis, in vitro, and cell-based characterization of this compound derivatives. By combining rational design, guided by structural biology and SAR principles, with rigorous biological evaluation, researchers can leverage this versatile scaffold to discover next-generation PDE4 inhibitors with improved potency, selectivity, and therapeutic profiles for the treatment of a wide range of inflammatory and neurological diseases.

References

Development of 1,7-Naphthyridine-Based Kinase Inhibitors: From Scaffold Synthesis to Cellular Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 1,7-naphthyridine core has emerged as a privileged scaffold in medicinal chemistry, providing a rigid and versatile framework for the design of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This guide provides an in-depth technical overview of the development pipeline for 1,7-naphthyridine-based kinase inhibitors. We will detail a representative synthesis of the core scaffold, provide step-by-step protocols for robust in vitro and cell-based screening, and discuss the interpretation of key data. The methodologies are designed to be self-validating, incorporating the necessary controls and rationale to ensure data integrity and reproducibility for researchers in drug discovery.

Introduction: The Rationale for 1,7-Naphthyridine in Kinase Inhibition

Protein kinases have become one of the most important families of drug targets due to their central role in signal transduction pathways. The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase continues to be a major focus of pharmaceutical research. The 1,7-naphthyridine scaffold is a bicyclic heterocycle that has proven to be an excellent starting point for designing such inhibitors.

Key advantages of the 1,7-naphthyridine scaffold include:

  • Structural Rigidity: The planar, rigid structure reduces the entropic penalty upon binding to the target kinase, often leading to higher affinity.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the rings can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region. For instance, the nitrogen at position 7 has been shown to form a crucial hydrogen bond with the backbone nitrogen of Val199 in the kinase PIP4K2A.[2]

  • Versatile Substitution: The scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through Structure-Activity Relationship (SAR) studies.[3][4]

Derivatives of this scaffold have shown potent inhibitory activity against a range of important kinase targets, including the Fibroblast Growth Factor Receptor (FGFR) family, p38 MAP kinase, and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[5][6][7]

Synthesis of the 1,7-Naphthyridine Core

A robust and efficient synthesis of the core scaffold is the foundational step in any drug discovery program. The following protocol outlines an eco-friendly method adapted from established literature for synthesizing the unsubstituted 1,7-naphthyridine ring system.[8] This method proceeds through key intermediates, offering opportunities for diversification.

Workflow for General Synthesis of 1,7-Naphthyridine

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrazination cluster_2 Step 3: Dehydrazination/Oxidation A 2-Cyano-3-pyridylacetonitrile B 6-Amino-8-bromo-1,7-naphthyridine A->B HBr C 6,8-Dihydrazino-1,7-naphthyridine B->C Hydrazine Hydrate, Dioxane, Reflux D 1,7-Naphthyridine (Core Scaffold) C->D CuSO4 (aq), Acetic Acid, H2O, Boil

Caption: General synthetic workflow for the 1,7-naphthyridine core.

Protocol 2.1: Synthesis of 6-Amino-8-bromo-1,7-naphthyridine
  • Rationale: This initial cyclization step establishes the core bicyclic ring system. The use of hydrogen bromide gas provides the necessary acidic conditions to drive the reaction.

  • Suspend 2-cyano-3-pyridylacetonitrile in a suitable solvent such as glacial acetic acid.

  • Bubble dry hydrogen bromide gas through the solution at 0-5°C until saturation is achieved.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 6-amino-8-bromo-1,7-naphthyridine.[8]

Protocol 2.2: Synthesis of the Unsubstituted 1,7-Naphthyridine
  • Rationale: This two-step process first involves a nucleophilic substitution to form a dihydrazino intermediate, which is then oxidized to yield the final unsubstituted core. This method avoids harsh reagents and can be performed efficiently.[8]

  • Hydrazination: Dissolve 6-amino-8-bromo-1,7-naphthyridine in dioxane and add 85% hydrazine hydrate dropwise. Reflux the mixture for 6-8 minutes under microwave irradiation (110°C) or for several hours using conventional heating.[8] Cool to room temperature, and collect the precipitated 6,8-dihydrazino-1,7-naphthyridine by filtration.

  • Oxidation: Dissolve the dihydrazino intermediate in a mixture of acetic acid and water.

  • Slowly add this solution to a hot (boiling) 10% aqueous copper (II) sulfate solution and maintain boiling for 3-5 minutes.[8]

  • Make the solution strongly alkaline with 20% sodium hydroxide.

  • Extract the product into an organic solvent (e.g., ether or dichloromethane) using a continuous liquid-liquid extractor or several separatory funnel extractions.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield pure 1,7-naphthyridine.

Biological Evaluation: Screening for Kinase Inhibition

Once a library of 1,7-naphthyridine derivatives is synthesized, a robust screening cascade is required to identify promising inhibitors. This typically begins with an in vitro biochemical assay to measure direct inhibition of the target kinase, followed by cell-based assays to assess activity in a more physiologically relevant context.

In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay (IC₅₀ Determination)
  • Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal. This assay is highly sensitive and is widely used in high-throughput screening.[2][9]

Workflow for ADP-Glo™ Assay

G A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) A->B C 3. Add Kinase Detection Reagent (Converts ADP to ATP) B->C D 4. Luciferase/Luciferin Reaction (Generates light from new ATP) C->D E 5. Measure Luminescence (Signal ∝ ADP produced) D->E

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 3.1: IC₅₀ Determination for a PIP4K2A Inhibitor
  • Compound Preparation: Prepare a serial dilution of the 1,7-naphthyridine test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range across 10-12 points.

  • Kinase Reaction Setup: In a 384-well plate, add the following components:

    • 5 µL of test compound dilution (or DMSO for 0% inhibition control).

    • 10 µL of a solution containing the kinase (e.g., PIP4K2A) and its substrate (e.g., PI5P) in kinase reaction buffer.

    • 10 µL of an ATP solution. The final ATP concentration should be at or near the Km value for the kinase to ensure sensitive detection of competitive inhibitors.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • First Read (ATP Depletion): Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Read (Signal Generation): Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using controls: 0% inhibition (DMSO only) and 100% inhibition (no kinase or a known potent inhibitor).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Assay: MTT Anti-Proliferative Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5] Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol 3.2: Assessing Cytotoxicity in Cancer Cell Lines
  • Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,7-naphthyridine inhibitor (prepared in cell culture medium). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this percentage against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Structure-Activity Relationship (SAR)

Systematic evaluation of synthesized analogues allows for the development of a Structure-Activity Relationship (SAR), which guides the design of more potent and selective compounds.

Table 1: Representative Biological Data for 1,7-Naphthyridine Kinase Inhibitors
Compound IDTarget KinaseIn Vitro IC₅₀ (nM)Cell LineCellular GI₅₀ (µM)Reference
BAY-297 PIP4K2A13THP-1>10[2][9]
BAY-091 PIP4K2A0.7THP-1>10[2][9]
Compound 17a (Not Specified)Not DeterminedMOLT-3 (Leukemia)9.1[10]
Compound 17a (Not Specified)Not DeterminedHeLa (Cervical)13.2[10]
Bisleuconothine A Wnt PathwayNot DeterminedHCT116 (Colon)3.18[5]
  • Expert Interpretation: The data for BAY-091 and BAY-297 highlight a common challenge in drug discovery: potent biochemical inhibition does not always translate to potent cellular activity.[9] This can be due to factors like poor cell permeability or high protein binding. The SAR for the PIP4K2A series revealed that adding a chlorine atom at the C-5 position of the naphthyridine core significantly improved biochemical potency.[2] For anti-inflammatory p38 MAP kinase inhibitors, an N-oxide on the 1,7-naphthyridine ring was found to be essential for both potency and selectivity.[11]

Mechanism of Action: Inhibition of a Kinase Signaling Pathway

The ultimate goal of a kinase inhibitor is to modulate a cellular signaling pathway to achieve a therapeutic effect. In the case of many anti-cancer kinase inhibitors, the intended outcome is the induction of apoptosis (programmed cell death).

G cluster_0 Kinase Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) Kinase Target Kinase (e.g., PIP4K2A) Upstream->Kinase Substrate_P Phosphorylated Substrate Kinase->Substrate_P ATP -> ADP Substrate Substrate Downstream Downstream Signaling Substrate_P->Downstream Outcome Cellular Outcome (e.g., Apoptosis) Downstream->Outcome Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Inhibition of a kinase pathway by a 1,7-naphthyridine compound.

This diagram illustrates how a 1,7-naphthyridine inhibitor competes with ATP for the binding site on the target kinase. This prevents the phosphorylation of the downstream substrate, thereby interrupting the signaling cascade and leading to the desired therapeutic outcome, such as apoptosis in cancer cells.

References

Application of 1,7-Naphthyridin-4-amine in Anti-Inflammatory Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, its dysregulation leads to chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and psoriasis. A central axis in the inflammatory cascade involves the production of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) playing a pivotal role.[1][2] The signaling pathways that control the synthesis and release of these cytokines, therefore, represent prime targets for therapeutic intervention.[3][4]

Kinase inhibitors have emerged as a highly successful class of drugs for treating inflammatory and autoimmune disorders.[5] Among the myriad of signaling molecules, the p38 Mitogen-Activated Protein Kinase (MAPK) has been identified as a critical regulator of inflammatory responses.[6] The p38 MAPK pathway governs the production of TNF-α and other inflammatory mediators, making it an attractive target for the development of novel anti-inflammatory drugs.[7][8] This guide focuses on the 1,7-naphthyridine scaffold, particularly 1,7-Naphthyridin-4-amine, as a promising starting point for the discovery of potent and selective inhibitors of the p38 MAPK pathway.

The 1,7-Naphthyridine Scaffold: A Privileged Structure for Kinase Inhibition

The 1,7-naphthyridine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry.[9] Its rigid bicyclic system provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. While various naphthyridine isomers have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects, the 1,7-naphthyridine framework has proven particularly effective in the design of kinase inhibitors.[10][11]

Specifically, derivatives of the 1,7-naphthyridine scaffold have been developed as highly potent and selective inhibitors of p38 MAP kinase.[9][12] These compounds effectively suppress the downstream production of TNF-α, demonstrating efficacy in both cellular and animal models of inflammation.[12] The 4-amino group of this compound serves as a key chemical handle and a versatile point for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

The anti-inflammatory effects of 1,7-naphthyridine-based compounds are primarily attributed to their inhibition of the p38 MAPK signaling cascade. This pathway is a crucial transducer of extracellular inflammatory signals into a cellular response.

Causality of Pathway Activation:

  • Stimulus: The pathway is typically activated by inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, or by pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β).[3]

  • Upstream Kinases: These stimuli trigger a phosphorylation cascade involving a series of upstream kinases (MAP3Ks and MAP2Ks).

  • p38 MAPK Activation: The cascade culminates in the dual phosphorylation of a threonine and a tyrosine residue on p38 MAPK, leading to its activation.[13]

  • Downstream Effects: Activated p38 MAPK then phosphorylates various downstream substrates, including other kinases and transcription factors. This leads to the stabilization of mRNA transcripts for pro-inflammatory cytokines and increases their translation.[7]

  • Cytokine Production: The ultimate result is a robust production and release of key inflammatory mediators, most notably TNF-α.[6]

By binding to the ATP-binding site of p38 MAPK, 1,7-naphthyridine derivatives act as competitive inhibitors, preventing the phosphorylation of downstream targets and effectively halting the inflammatory cascade.[12] This targeted inhibition is the scientific rationale for their development as anti-inflammatory agents.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor binds MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TNF_mRNA TNF-α mRNA p38->TNF_mRNA stabilizes Transcription Transcription of Pro-inflammatory Genes p38->Transcription Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->p38 INHIBITS TNF_Release TNF-α Protein Release TNF_mRNA->TNF_Release DNA DNA DNA->Transcription

Caption: p38 MAPK Signaling Pathway and Point of Inhibition by 1,7-Naphthyridine Derivatives.

Quantitative Data: Efficacy of Naphthyridine-Based Inhibitors

The therapeutic potential of the 1,7-naphthyridine scaffold is underscored by the potent activity of its derivatives in preclinical models. The data below summarizes the efficacy of representative compounds, demonstrating their ability to inhibit key inflammatory markers.

Compound ClassAssay TypeModelEndpointPotency (IC₅₀ / ED₅₀)Reference
1,7-Naphthyridine 1-OxideIn Vivo InflammationLPS-induced miceTNF-α reductionED₅₀ = 0.5 mg/kg (oral)[7]
1,7-Naphthyridine 1-OxideIn Vivo ArthritisAdjuvant arthritis rat modelDisease reductionED₅₀ < 1 mg/kg (oral)[7]
1,6-Naphthyridine DerivativeIn Vitro Cytokine ProductionLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) inhibitionIC₅₀ = 150 µM

Note: The data presented is for derivatized compounds based on the naphthyridine scaffold and serves as a proof-of-concept for the potential of this compound as a starting point for drug discovery.

Experimental Protocols: Screening for Anti-Inflammatory Activity

The following protocols provide a robust framework for evaluating the anti-inflammatory potential of novel compounds derived from the this compound scaffold.

Workflow for Compound Evaluation

The screening process follows a logical progression from initial cellular assays to more complex mechanistic studies. This self-validating system ensures that resources are focused on the most promising candidates.

screening_workflow cluster_synthesis Compound Synthesis cluster_primary_screen Primary Screening cluster_secondary_screen Secondary & Mechanistic Assays Synthesis Synthesize 1,7-Naphthyridine Derivatives Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity LPS_Assay 2. LPS-Induced Cytokine Assay (Measure TNF-α / IL-6) Cytotoxicity->LPS_Assay Non-toxic compounds Dose_Response 3. Dose-Response Analysis (Calculate IC₅₀) LPS_Assay->Dose_Response Active compounds Kinase_Assay 4. p38 MAPK Kinase Inhibition Assay Dose_Response->Kinase_Assay Potent compounds Lead_Opt Lead Optimization Kinase_Assay->Lead_Opt

Caption: High-Throughput Screening Workflow for 1,7-Naphthyridine Derivatives.

Protocol 1: LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This is the foundational assay to assess the primary anti-inflammatory activity of test compounds. It measures the ability of a compound to inhibit the production of TNF-α from macrophages stimulated with LPS.

A. Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test compounds (derived from this compound), dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Human TNF-α ELISA Kit

B. Preliminary Step: Cytotoxicity Assessment

  • Rationale: It is critical to ensure that any observed reduction in cytokine levels is not due to cell death. This step determines the non-toxic concentration range of the test compounds.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or an appropriate solvent.

  • Measure absorbance at 570 nm.

  • Calculate cell viability relative to the vehicle control and determine the maximum non-toxic concentration.

C. Main Protocol: Cytokine Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate at 37°C, 5% CO₂ overnight.

  • Compound Pre-treatment: Pre-treat the cells for 1 hour with various non-toxic concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known p38 inhibitor).

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant. Store at -80°C until analysis.

  • ELISA Analysis: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the discovery of novel anti-inflammatory agents. The proven success of its derivatives as potent inhibitors of the p38 MAPK pathway provides a strong scientific rationale for its exploration.[9][12] By inhibiting this key kinase, these compounds can effectively block the production of TNF-α and other critical mediators of inflammation. The protocols outlined in this guide offer a clear and validated path for researchers to synthesize, screen, and characterize new chemical entities based on this privileged structure. Future work should focus on optimizing the scaffold to enhance potency, improve selectivity against other kinases, and achieve favorable drug-like properties for in vivo applications.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,7-Naphthyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold in Drug Discovery

The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its unique arrangement of nitrogen atoms imparts specific electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for targeting a diverse array of biological targets, including kinases and phosphodiesterases. The functionalization of this core, particularly at the 4-position with amine substituents, is a critical strategy in the development of novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for nucleophilic substitution reactions to generate libraries of 1,7-naphthyridin-4-amine derivatives. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful execution.

Mechanistic Insights: Understanding Nucleophilic Substitution on the 1,7-Naphthyridine Ring

The reactivity of the 1,7-naphthyridine system towards nucleophilic substitution is dictated by the electron-deficient nature of the pyridine rings, a consequence of the electronegative nitrogen atoms. This intrinsic property makes the scaffold amenable to two primary classes of nucleophilic substitution reactions for the introduction of an amino group at the C4 position: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on a halo-substituted 1,7-naphthyridine proceeds through a stepwise addition-elimination mechanism. The electron-withdrawing effect of the ring nitrogens activates the carbon atoms towards nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms. In the case of 4-halo-1,7-naphthyridine, the carbon at the 4-position is activated by the nitrogen at position 7. The reaction is initiated by the attack of a nucleophilic amine on the carbon bearing the leaving group (typically a halogen), forming a resonance-stabilized Meisenheimer complex.[1] The aromaticity of the ring is then restored by the expulsion of the leaving group.

The regioselectivity of nucleophilic attack on di-substituted 1,7-naphthyridines is a critical consideration. For instance, in 5-bromo-8-chloro-1,7-naphthyridine, the chlorine atom at the C8 position, being alpha to a ring nitrogen, is expected to be more activated towards nucleophilic attack than the bromine at the C5 position.[2]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 4-Halo-1,7-naphthyridine 4-Halo-1,7-naphthyridine Meisenheimer Complex Meisenheimer Complex 4-Halo-1,7-naphthyridine->Meisenheimer Complex Addition of Amine Nucleophilic Amine Nucleophilic Amine Nucleophilic Amine->Meisenheimer Complex 4-Amino-1,7-naphthyridine Derivative 4-Amino-1,7-naphthyridine Derivative Meisenheimer Complex->4-Amino-1,7-naphthyridine Derivative Elimination of Halide Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Complex Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ Oxidative Addition Complex->Amine Coordination HNR'R'' Palladium Amido Complex Ar-Pd(II)(NR'R'')L₂ Amine Coordination->Palladium Amido Complex Base (-HX) Palladium Amido Complex->Pd(0)L2 Ar-NR'R'' (Reductive Elimination)

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling for the Functionalization of the 1,7-Naphthyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Scaffold in Modern Drug Discovery

The 1,7-naphthyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique arrangement of nitrogen atoms influences its electronic properties and three-dimensional structure, making it an attractive pharmacophore for engaging with a wide array of biological targets.[2] Derivatives of 1,7-naphthyridine have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.[2][3] For instance, substituted 1,7-naphthyridines have been developed as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), showing potential as oral therapies for asthma.[4]

The functionalization of the 1,7-naphthyridine core is paramount to exploring its structure-activity relationships (SAR) and developing novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, offering reliable and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[5][6] These reactions allow for the precise installation of diverse substituents onto the naphthyridine ring system, which would be challenging to achieve through traditional synthetic methods.[1]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the synthesis and derivatization of molecules based on the 1,7-Naphthyridin-4-amine framework. We will delve into the reaction mechanisms, provide detailed experimental protocols, and offer field-proven insights to aid researchers in this critical area of drug development.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[7] In the context of the 1,7-naphthyridine scaffold, it is instrumental for introducing aryl or heteroaryl substituents, a common strategy in the diversification of drug candidates.[8] The reaction couples an organoboron species (typically a boronic acid or ester) with an aryl or vinyl halide (or triflate) and is prized for its functional group tolerance and the low toxicity of its boron-based reagents.[9]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[10] A crucial prerequisite is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Aryl-Pd(II)-X (Complex A) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Aryl-Pd(II)-R¹ (Complex B) PdII_Aryl->PdII_Diaryl [R¹B(OH)₃]⁻ Transmetalation Transmetalation PdII_Diaryl->Pd0 Ar-R¹ RedElim Reductive Elimination center input1 Ar-X (e.g., Halo-Naphthyridine) input2 R¹-B(OH)₂ + Base → [R¹-B(OH)₃]⁻ output Ar-R¹ (Product) Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Aryl-Pd(II)-X (Complex A) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amido Aryl-Pd(II)-NR¹R² (Amido Complex) PdII_Aryl->PdII_Amido HNR¹R², Base AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR¹R² RedElim Reductive Elimination input1 Ar-X input2 HNR¹R² + Base output Ar-NR¹R² (Product) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Ar-X OA_label Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR¹ PdII_Aryl->PdII_Alkynyl from Cu cycle PdII_Alkynyl->Pd0 Ar-C≡CR¹ RE_label Reductive Elimination CuX Cu(I)X CuAcetylide Cu(I)-C≡CR¹ CuX->CuAcetylide R¹C≡CH, Base CuAcetylide->CuX Transmetalation with Pd(II) complex

References

Application Notes & Protocols: A Guide to In Vitro Evaluation of 1,7-Naphthyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The 1,7-naphthyridine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms makes it an effective "hinge-binding" motif, capable of forming critical hydrogen bonds within the ATP-binding pocket of various protein kinases.[1][2] This has established derivatives of this scaffold as promising candidates for targeted therapies, particularly in oncology.[3][4] Recent research has highlighted the potential of 1,7-naphthyridine derivatives as potent inhibitors of key signaling kinases such as PIP4K2A, PKMYT1, and Casein Kinase 2 (CK2), which are often dysregulated in cancer.[2][5][6]

This guide provides an integrated suite of robust in vitro assays designed to comprehensively characterize the biological activity of novel 1,7-Naphthyridin-4-amine derivatives. We will progress logically from initial target engagement and potency determination to the assessment of cellular effects and confirmation of the mechanism of action. Each protocol is presented as a self-validating system, with explanations grounded in established scientific principles to empower researchers in drug development.

Part 1: Primary Screening: Biochemical Potency and Target Engagement

Expertise & Experience: The foundational step in characterizing any potential inhibitor is to confirm its direct interaction with the purified target protein. This biochemical assay isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of potency (IC50). We will utilize the ADP-Glo™ Kinase Assay, a luminescent platform that quantifies kinase activity by measuring the amount of ADP produced.[7] This method is highly sensitive and suitable for high-throughput screening.[7]

Workflow: Biochemical Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound 1. Prepare Serial Dilutions of 1,7-Naphthyridine Derivatives Mix 3. Mix Compound, Kinase, and ATP to start reaction Compound->Mix Enzyme 2. Prepare Kinase/Substrate Solution Enzyme->Mix Incubate 4. Incubate at RT Mix->Incubate Add_ADP_Glo 5. Add ADP-Glo™ Reagent to terminate reaction & deplete ATP Incubate->Add_ADP_Glo Add_Detection 6. Add Kinase Detection Reagent to convert ADP to ATP Add_ADP_Glo->Add_Detection Luminescence 7. Measure Luminescence (Signal ∝ Kinase Activity) Add_Detection->Luminescence

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol 1: ADP-Glo™ Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format.

  • Compound Preparation: Prepare a 10-point serial dilution series of the this compound derivatives in 100% DMSO, starting at a 1000x final concentration.

  • Assay Plate Stamping: Transfer 50 nL of each compound dilution into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution. The concentration should be at or near the Km for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.[5]

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, kinase activity.

  • Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation 1: Biochemical Potency of Naphthyridine Derivatives
Compound IDTarget KinaseIC50 (nM)
NAPH-001PIP4K2A13
NAPH-002PIP4K2A69
NAPH-003 (Scaffold)PIP4K2A>10,000
Staurosporine (Control)PIP4K2A5

Part 2: Cellular Activity: Assessing Antiproliferative Effects

Expertise & Experience: A biochemically potent compound must be able to cross the cell membrane and inhibit its target in the complex intracellular environment to be therapeutically relevant.[8] We assess this using cell viability and proliferation assays. The MTT assay is a colorimetric method that measures metabolic activity, which generally correlates with cell number.[9] For a more direct measure of proliferation, the BrdU incorporation assay detects DNA synthesis, a hallmark of dividing cells.[10][11] Using both provides a more complete picture of the compound's cytostatic or cytotoxic effects.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., THP-1 for PIP4K2A) into 96-well plates at a density of 5,000-10,000 cells/well.[5] Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]

  • Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition (GI) relative to DMSO-treated control cells and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Data Presentation 2: Antiproliferative Activity in a Cancer Cell Line
Compound IDCell LineGI50 (µM)
NAPH-001THP-10.52
NAPH-002THP-12.15
NAPH-003 (Scaffold)THP-1>50
Doxorubicin (Control)THP-10.08

Part 3: Mechanism of Action: Quantifying Apoptosis Induction

Expertise & Experience: Many kinase inhibitors exert their anticancer effects by triggering apoptosis, or programmed cell death.[12] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13] Combining these two stains in a flow cytometry assay allows for the precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[14][15]

Diagram: Principle of Annexin V / PI Staining

G cluster_cells Cell States cluster_stains Fluorescent Stains cluster_results Flow Cytometry Readout Viable Viable Cell (PS Inside, Intact Membrane) Result_Viable Annexin V (-) PI (-) Viable->Result_Viable No Staining Early Early Apoptotic (PS Outside, Intact Membrane) AnnexinV Annexin V-FITC (Binds to exposed PS) Early->AnnexinV Binds PS Late Late Apoptotic / Necrotic (PS Outside, Permeable Membrane) Late->AnnexinV Binds PS PI Propidium Iodide (PI) (Enters permeable membrane) Late->PI Enters Cell Result_Early Annexin V (+) PI (-) AnnexinV->Result_Early Binds PS Result_Late Annexin V (+) PI (+) AnnexinV->Result_Late Binds PS PI->Result_Late Enters Cell

Caption: Distinguishing cell populations using Annexin V and PI.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed and treat cells with the this compound derivatives at their 1x and 5x GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V.[13]

    • Add 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V-/PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells/debris.

Data Presentation 3: Apoptosis Induction by NAPH-001
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
DMSO Control95.22.12.5
NAPH-001 (1x GI50)65.325.88.7
NAPH-001 (5x GI50)20.148.930.6

Part 4: Target Validation: Downstream Signaling Pathway Analysis

Expertise & Experience: To confirm that the observed antiproliferative and pro-apoptotic effects are a direct result of inhibiting the intended kinase, we must analyze the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose.[16][17] It allows for the semi-quantitative detection of specific proteins.[18] By using antibodies that recognize either the total protein or its phosphorylated (active) form, we can demonstrate that our compound reduces the phosphorylation of a key substrate downstream of our target kinase, providing definitive evidence of on-target activity in a cellular context.[19]

Diagram: Hypothetical PI3K/Akt Signaling Pathway Inhibition

G cluster_target Target Kinase cluster_wb Western Blot Readout RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Target Example Target Kinase (e.g., PIP4K2A) PI3K->Target Akt Akt Target->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Readout_Akt Measure Total Akt (Unchanged) Akt->Readout_Akt Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Readout_pAkt Measure p-Akt (Decreased) pAkt->Readout_pAkt Inhibitor This compound Derivative Inhibitor->Target INHIBITS

Caption: Western blot validation of on-target kinase inhibition.

Protocol 4: Western Blotting for Phospho-Protein Analysis
  • Cell Lysis: Treat cells with the test compound for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Denature 20-30 µg of protein from each sample by boiling at 95°C for 5 minutes in Laemmli sample buffer.[18]

  • SDS-PAGE: Separate the proteins based on molecular weight by running the samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-Akt).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Stripping and Re-probing: To validate, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total Akt) and a loading control (e.g., anti-GAPDH) to confirm equal protein loading.

  • Analysis: Quantify band intensities using densitometry software like ImageJ. Normalize the phospho-protein signal to the total protein signal.

Data Presentation 4: Effect of NAPH-001 on Substrate Phosphorylation
Treatment (2h)Relative p-Akt / Total Akt Ratio (Normalized to DMSO)
DMSO Control1.00
NAPH-001 (1x GI50)0.45
NAPH-001 (5x GI50)0.12

Conclusion

This application guide outlines a comprehensive and logical workflow for the in vitro characterization of novel this compound derivatives. By systematically progressing from biochemical potency (ADP-Glo™) to cellular viability (MTT), mechanism of action (Annexin V/PI), and on-target pathway modulation (Western Blot), researchers can build a robust data package. This integrated approach ensures that lead compounds are thoroughly vetted for potency, cellular activity, and a defined mechanism, providing a solid foundation for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,7-Naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,7-Naphthyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting common issues and optimizing reaction yields. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and refine your protocols with confidence.

Troubleshooting Guide: Addressing Common Synthesis Failures

This section tackles specific, frequently encountered problems during the synthesis of this compound and its precursors.

Q1: My initial cyclization to form the naphthyridine core is sluggish or fails completely. What are the likely causes and how can I fix it?

A1: A low-yielding cyclization is a primary bottleneck. The root cause often lies in reaction conditions, starting material quality, or the choice of synthetic route. The classic approach involves the condensation of an aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent, which is highly sensitive to several factors.

  • Causality & Solution — Inadequate Acid Catalysis: The cyclization step, particularly in Friedländer-type syntheses, requires an acid catalyst to activate the carbonyl group for nucleophilic attack by the amine and to facilitate the subsequent dehydration/aromatization. If the reaction is slow, the catalysis is likely suboptimal.

    • Troubleshooting: While traditional acids like H₂SO₄ or polyphosphoric acid (PPA) are effective, they can be harsh and lead to charring or side reactions. Consider screening milder Brønsted or Lewis acids. Recent studies on related naphthyridine syntheses have shown that acids like CF₃SO₃H (triflic acid) can mediate the cyclization under milder conditions, often leading to excellent yields.[1][2][3] Start with catalytic amounts and incrementally increase if necessary. Monitoring the reaction by TLC or LC-MS is crucial to prevent decomposition.

  • Causality & Solution — Presence of Moisture: Anhydrous conditions are critical. Water can hydrolyze starting materials or intermediates and can interfere with the catalytic activity of Lewis acids.

    • Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If using hygroscopic reagents, handle them in a glovebox.

  • Causality & Solution — Poor Thermal Energy: Many cyclization/condensation reactions require significant thermal energy to overcome the activation barrier for ring closure and aromatization.

    • Troubleshooting: If the reaction is not proceeding at a lower temperature, gradually increase the reflux temperature. Consider switching to a higher-boiling solvent like Dowtherm A or diphenyl ether, as is common in Gould-Jacobs type reactions for related heterocycles.[4] Alternatively, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]

Q2: I'm observing a significant amount of a hard-to-remove side product in my final amination step. How can I improve the selectivity?

A2: The direct amination of a halo-naphthyridine (e.g., 4-chloro-1,7-naphthyridine) is a common final step. Poor selectivity often results from competing reactions or degradation.

  • Causality & Solution — Hydrolysis of the Halide: The chloro- or bromo-substituent at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). However, if water is present, it can compete with your amine nucleophile, leading to the formation of the corresponding 1,7-naphthyridin-4-one. This is a very common side product.

    • Troubleshooting: Rigorously exclude water from the reaction. Use anhydrous solvents (e.g., dry dioxane, toluene, or DMF) and ensure your amine reagent is dry. Running the reaction under an inert atmosphere is also recommended.

  • Causality & Solution — Competing Amination Sites or Dimerization: While less common for this specific isomer, highly reactive conditions could potentially lead to side reactions if other functional groups are present. Dimerization can occur if the starting material can react with the product.

    • Troubleshooting: Lower the reaction temperature to favor the desired kinetic product. The choice of base is also critical; a bulky, non-nucleophilic base like t-BuOK or DBU can be superior to smaller bases like triethylamine, which could potentially act as a nucleophile itself under certain conditions.

  • Causality & Solution — Catalyst Poisoning or Inactivity in Palladium-Catalyzed Aminations: If employing a Buchwald-Hartwig amination, catalyst deactivation is a common issue.

    • Troubleshooting: Ensure the purity of your halo-naphthyridine starting material, as impurities can poison the palladium catalyst. Screen different phosphine ligands (e.g., Xantphos, BINAP) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) to find the optimal combination for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to the 1,7-naphthyridine core?

A1: The synthesis of the 1,7-naphthyridine scaffold can be broadly categorized based on the key bond-forming strategy. The most prevalent methods start from pyridine derivatives.[6]

  • Friedländer Annulation: This involves the condensation of a 3-amino-2-acylpyridine (or equivalent) with a compound containing an active methylene group (e.g., a ketone or nitrile). The choice of acid or base catalyst is crucial for the yield.[1]

  • Gould-Jacobs Reaction: This route typically starts with a substituted aminopyridine reacting with a malonic acid derivative (like diethyl ethoxymethylenemalonate), followed by thermal cyclization at high temperatures to form a 4-hydroxy-1,7-naphthyridine intermediate. The hydroxyl group can then be converted to a leaving group (e.g., -Cl) for subsequent amination.[4]

  • Cyclization of Acetonitrile Derivatives: A notable eco-friendly approach involves the cyclization of 2-cyano-3-pyridylacetonitrile. This precursor can be treated with anhydrous hydrogen bromide to form an amino-bromo-1,7-naphthyridine, which can then be further functionalized.[5]

The choice of route depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: How critical is the choice of solvent and temperature, and what are the best practices?

A2: The choice of solvent and temperature is paramount and interdependent. For cyclization reactions, high-boiling point solvents such as diphenyl ether, Dowtherm A, or N-methyl-2-pyrrolidone (NMP) are often required for thermal cyclizations to proceed to completion. For catalyzed reactions (e.g., SNAr or Buchwald-Hartwig aminations), polar aprotic solvents like dioxane, DMF, or DMSO are preferred as they can solvate the intermediates and reagents effectively.

Best Practices:

  • Always start with literature-reported conditions and optimize from there.

  • For optimization, screen a matrix of solvents and temperatures.

  • Use a solvent appropriate for the reaction temperature (i.e., its boiling point should be higher than the target temperature).

  • Monitor reaction progress (TLC, LC-MS) to avoid prolonged heating, which can lead to decomposition and lower yields.

Data Summary: Comparison of Cyclization Conditions

The following table summarizes different conditions reported for cyclization reactions in the synthesis of various naphthyridine isomers, which can serve as a starting point for optimizing the 1,7-naphthyridine synthesis.

Reaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference/Notes
Friedländer-type AnnulationCF₃SO₃HDichloroethane (DCE)Room Temp - 8084-98%For related 1,6-naphthyridines; demonstrates mild conditions.[1][2]
Gould-Jacobs CyclizationNone (Thermal)Dowtherm A~250GoodA classic, robust method for forming the pyridone ring.[4]
HBr-mediated CyclizationAnhydrous HBrAcetic AcidReflux72.7%Specific for cyclizing 2-cyano-3-pyridylacetonitrile.[5]
Microwave-AssistedHydrazine HydrateDioxane110 (Microwave)64.5%Demonstrates significant rate and yield enhancement.[5]

Experimental Protocols & Workflows

Protocol: Synthesis of 6-Amino-8-bromo-1,7-naphthyridine

This protocol is adapted from a reported eco-friendly synthesis and represents a key step in forming the functionalized naphthyridine core.[5]

Step 1: Synthesis of 2-Cyano-3-pyridylacetonitrile (Precursor)

  • This protocol assumes the precursor is available. Its synthesis involves the dehydration of 2-cyano-3-pyridylacetamide.

Step 2: Cyclization to 6-Amino-8-bromo-1,7-naphthyridine

  • Equip a flame-dried, three-neck round-bottom flask with a reflux condenser and a gas inlet.

  • Under a nitrogen atmosphere, add 2-cyano-3-pyridylacetonitrile (1.0 eq).

  • Add glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • While stirring, bubble anhydrous hydrogen bromide (HBr) gas through the solution for 15-20 minutes, or use a saturated solution of HBr in acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Carefully neutralize the mixture by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

  • Collect the resulting solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 6-amino-8-bromo-1,7-naphthyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Visual Workflow: General Troubleshooting Logic

This diagram outlines a logical workflow for diagnosing and solving low-yield issues in a typical multi-step synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_sm Step 1: Verify Starting Material Purity (NMR, LCMS) start->check_sm sm_impure Purify Starting Materials (Recrystallization, Chromatography) check_sm->sm_impure Impure sm_pure Purity Confirmed check_sm->sm_pure Pure sm_impure->check_sm check_reaction Step 2: Analyze Reaction Step (Cyclization vs. Amination) sm_pure->check_reaction cyclization Issue in Cyclization Step check_reaction->cyclization Cyclization amination Issue in Amination Step check_reaction->amination Amination solve_cyclization Troubleshoot Cyclization: - Check anhydrous conditions - Screen catalysts (e.g., CF3SO3H) - Increase temperature / Use MW cyclization->solve_cyclization solve_amination Troubleshoot Amination: - Ensure anhydrous conditions - Optimize base and solvent - Screen Pd catalyst/ligand amination->solve_amination re_run Re-run Optimized Reaction solve_cyclization->re_run solve_amination->re_run

Caption: A logical workflow for troubleshooting low yields.

Visual Pathway: A Common Synthetic Route

This diagram illustrates a common synthetic pathway for preparing 1,7-naphthyridine derivatives, starting from a substituted pyridine.

SyntheticPathway sub_pyridine 3-Aminopyridine Derivative intermediate1 Condensation Intermediate sub_pyridine->intermediate1 + Malonic Ester Derivative (Gould-Jacobs) naphthyridinone 4-Hydroxy-1,7-naphthyridine intermediate1->naphthyridinone High Temp. Thermal Cyclization chloro_naphthyridine 4-Chloro-1,7-naphthyridine naphthyridinone->chloro_naphthyridine + POCl3 or SOCl2 (Chlorination) final_product This compound chloro_naphthyridine->final_product + Amine (R-NH2) (SNAr or Buchwald-Hartwig)

Caption: A generalized Gould-Jacobs synthetic pathway.

References

Technical Support Center: Friedel-Crafts Cyclization of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the intramolecular Friedel-Crafts cyclization of naphthyridine derivatives. Low yields in this critical ring-forming reaction can be a significant bottleneck in synthesizing complex polycyclic scaffolds. This resource aims to equip you with the knowledge to diagnose problems, optimize conditions, and achieve higher yields in your experiments.

Troubleshooting Guide: Overcoming Low Yields

This section addresses common issues encountered during the Friedel-Crafts cyclization of naphthyridines in a direct question-and-answer format.

Q1: My Friedel-Crafts cyclization is resulting in a very low yield or failing completely. What are the most likely causes?

Low yields in this reaction are typically traced back to a few key factors related to the unique electronic nature of the naphthyridine core and the general principles of electrophilic aromatic substitution.

  • Deactivation of the Aromatic Ring: The naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic deactivates the aromatic rings towards electrophilic attack, which is the fundamental mechanism of the Friedel-Crafts reaction.[1][2] If your precursor also contains other strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring may be too deactivated for the cyclization to proceed efficiently.[2]

  • Catalyst Inactivation/Complexation: This is a critical issue when working with nitrogen heterocycles. The lone pair of electrons on the naphthyridine nitrogen atoms can coordinate with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[3] This forms a stable complex that deactivates the catalyst, effectively halting the reaction.[4] In many cases, this requires using stoichiometric or even excess amounts of the Lewis acid.[2][5]

  • Insufficient Catalyst Strength: Due to the deactivated nature of the naphthyridine system, a sufficiently strong acid is required to generate the electrophile (often an acylium or carbocation ion) and promote the cyclization. Milder Lewis or Brønsted acids may not be potent enough.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are crucial. Some cyclizations require significant thermal energy to overcome the activation barrier, while excessively high temperatures can lead to charring, decomposition of starting material, and unwanted side reactions.[2]

  • Moisture Contamination: Traditional Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[2][5] Any water present in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.

Q2: I'm observing significant charring and the formation of intractable polymeric material. How can I minimize this?

The formation of dark, polymeric byproducts is a common sign of overly harsh reaction conditions or catalyst-induced side reactions.

  • Catalyst-Induced Polymerization: Electron-rich aromatic compounds, and even some heterocycles under strongly acidic conditions, can be susceptible to polymerization.[6] While naphthyridines are electron-deficient, aggressive reaction conditions can still lead to decomposition and polymerization.

  • Solution: Consider using a milder, yet effective, acid system. Brønsted acids like triflic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) can be very effective for these cyclizations and may lead to cleaner reactions.[7] Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is another excellent alternative to traditional Lewis acids and is known for promoting clean cyclizations with reduced byproduct formation.[8][9][10]

  • Temperature Control: Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it only if you do not observe product formation. This can help to control the reaction rate and minimize decomposition.

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

While intramolecular reactions are generally more selective, the position of the cyclization on the naphthyridine or an adjacent aryl ring can sometimes lead to isomers.

  • Steric and Electronic Control: The regioselectivity is governed by both steric hindrance and the electronic activation/deactivation of the possible cyclization sites. The incoming electrophile will preferentially attack the most nucleophilic (least deactivated) position that is sterically accessible.

  • Protecting Groups: The regioselectivity of Friedel-Crafts acylation on related nitrogen heterocycles can sometimes be controlled by changing the N-H protecting group, which can influence the electronic distribution in the aromatic system.[3]

  • Catalyst Choice: The choice of catalyst can influence the ortho/para ratio in some Friedel-Crafts reactions.[11] It is worth screening different Lewis and Brønsted acids to see if regioselectivity can be improved.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing the Friedel-Crafts cyclization of naphthyridines.

Q1: What are the most effective catalysts for the intramolecular Friedel-Crafts cyclization of naphthyridines?

Given the challenges of catalyst deactivation by the nitrogen atoms, strong Brønsted acids and specific Lewis acid mixtures have proven most effective.

Catalyst SystemAdvantagesConsiderations
Eaton's Reagent (P₂O₅/CH₃SO₃H) Powerful dehydrating agent and strong acid. Often provides high yields and clean reactions. Easier to handle than PPA.[8][9][10][12]Preparation is required. Can be corrosive.
Polyphosphoric Acid (PPA) Historically used and effective for many intramolecular acylations.[13]Highly viscous and difficult to stir. Workup can be challenging.
Triflic Acid (CF₃SO₃H) A very strong Brønsted acid that can be effective in catalytic amounts in some cases.[7][14]Can be expensive. Corrosive.
Sulfuric Acid (H₂SO₄) A strong, inexpensive Brønsted acid that has been shown to mediate these cyclizations effectively.[7][15]Can cause sulfonation as a side reaction at high temperatures.
Strong Lewis Acids (e.g., AlCl₃) Can be effective but often require stoichiometric or greater amounts due to complexation.[2][16]Highly sensitive to moisture. Can lead to charring.
Q2: Are there any functional groups that are incompatible with this reaction?

Yes, the strongly acidic conditions of the Friedel-Crafts reaction are incompatible with several functional groups.

  • Basic Amines and Alcohols: These groups will be protonated by the acid catalyst, deactivating the ring and potentially complexing with the catalyst.[17][18]

  • Acid-Sensitive Groups: Functional groups like acetals, ketals, and some protecting groups may not be stable under the reaction conditions.

It is often necessary to protect these functional groups before attempting the cyclization or to choose a synthetic route where they are introduced after the core scaffold is formed.

Q3: What are some alternative methods if Friedel-Crafts cyclization fails?

If you are unable to achieve a satisfactory yield with Friedel-Crafts cyclization, other synthetic strategies can be employed to form the desired polycyclic naphthyridine system.

  • Friedländer Annulation: This is a classic method for synthesizing quinolines and related heterocycles, including naphthyridines, by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][19]

  • Palladium-Catalyzed Cross-Coupling followed by Cyclization: A Heck coupling or similar reaction can be used to form a key C-C bond, followed by an independent cyclization step to close the ring.[19]

  • Photochemical Cyclization: In some cases, photo-induced Friedel-Crafts reactions can be an alternative, particularly for quinone systems.[20]

Visualizing the Process

Generalized Reaction Mechanism

The diagram below illustrates the general mechanism for an intramolecular Friedel-Crafts acylation, a common strategy for cyclizing naphthyridine precursors.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization Start Naphthyridine Precursor (with carboxylic acid derivative) Acylium Acylium Ion Intermediate (Electrophile) Start->Acylium Activation Catalyst Strong Acid Catalyst (e.g., Eaton's Reagent) Catalyst->Start Attack Intramolecular Nucleophilic Attack Acylium->Attack Arenium Arenium Ion Intermediate (Sigma Complex) Attack->Arenium Deprotonation Deprotonation Arenium->Deprotonation Product Cyclized Naphthyridine Product Deprotonation->Product

Caption: Generalized mechanism of intramolecular Friedel-Crafts acylation.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.

G cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Troubleshooting cluster_substrate Substrate Troubleshooting Start Low Yield Observed Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Optimize Reaction Conditions Check_Catalyst->Check_Conditions Switch_Catalyst Switch to stronger/different acid (Eaton's, CF3SO3H) Check_Catalyst->Switch_Catalyst Increase_Loading Increase catalyst loading (especially for Lewis acids) Check_Catalyst->Increase_Loading Anhydrous Ensure strictly anhydrous conditions Check_Catalyst->Anhydrous Check_Substrate 3. Assess Substrate Suitability Check_Conditions->Check_Substrate Vary_Temp Vary temperature (start low, then increase) Check_Conditions->Vary_Temp Adjust_Time Adjust reaction time Check_Conditions->Adjust_Time Screen_Solvents Screen solvents (if applicable) Check_Conditions->Screen_Solvents Check_Purity Verify starting material purity Check_Substrate->Check_Purity Modify_Groups Modify activating/ deactivating groups Check_Substrate->Modify_Groups Improved_Yield Improved Yield Anhydrous->Improved_Yield Screen_Solvents->Improved_Yield Modify_Groups->Improved_Yield

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Cyclization using Eaton's Reagent

This protocol provides a general guideline for performing an intramolecular cyclization of a naphthyridine precursor bearing a carboxylic acid side chain.

Materials:

  • Naphthyridine precursor (1.0 eq)

  • Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, typically 7.5-10 wt%)[12][21]

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent moisture contamination.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the naphthyridine precursor (1.0 eq).

  • Addition of Eaton's Reagent: Add Eaton's Reagent (typically 10-20 volumes relative to the substrate weight) to the flask. The reaction may be exothermic, so controlled addition at 0 °C is recommended for initial trials.

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to >100 °C and must be optimized for your specific substrate). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice or into a vigorously stirred beaker of ice water. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic (~8-9).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or other suitable methods to obtain the desired cyclized product.

References

Technical Support Center: Purification of 1,7-Naphthyridin-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,7-Naphthyridin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique electronic properties and steric considerations of the 1,7-naphthyridine core can present specific challenges during purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve your desired purity and yield.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound and its derivatives, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Initial Crystallization - Incomplete reaction leading to residual starting materials. - Presence of closely related structural isomers or by-products.[1] - Inappropriate solvent system for crystallization.[1]- Reaction Monitoring: Ensure complete reaction conversion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before work-up. - Chromatographic Cleanup: For complex mixtures, an initial purification by flash column chromatography may be necessary before crystallization.[1] - Solvent Screening: Systematically screen a range of solvent systems (e.g., ethanol/water, isopropanol, acetonitrile) to find the optimal conditions for selective crystallization of the desired product.[1]
Poor Crystal Formation or "Oiling Out" - The solution is too supersaturated. - The presence of impurities is inhibiting crystal lattice formation.[1] - The crystallization temperature is not optimal.[1]- Slower Cooling: Allow the crystallization mixture to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator to promote gradual crystal growth.[1][2] - Seed Crystals: Introduce a small number of pre-existing pure crystals to induce crystallization.[1] - Pre-Purification: Treat the crude material with activated charcoal to remove colored impurities or perform a filtration to remove fine particulates before crystallization.[1]
Product is a Discolored Solid or Oil - Presence of high-boiling point solvents (e.g., DMSO, pyridine).[2] - Formation of colored by-products during the reaction.- Acidic Wash: For basic solvents like pyridine, an acidic wash (e.g., 1M HCl) during the aqueous work-up is effective.[2] - Azeotropic Removal: Co-evaporate the product with a lower boiling point solvent like toluene under reduced pressure to help remove residual high-boiling solvents.[2] - Recrystallization: This is often the most effective first step for purifying a discolored solid crude product.[2]
Compound Streaks on TLC Plate - The compound is too polar for the chosen solvent system. - The compound is acidic or basic and is interacting with the silica gel.- Increase Eluent Polarity: For normal phase silica gel, increase the proportion of the polar solvent (e.g., methanol in dichloromethane).[3][4] - Additives: For basic compounds like this compound, add a small amount of triethylamine (0.1-2%) or ammonia in methanol to the eluent to improve the spot shape.[3] For acidic compounds, add a small amount of acetic or formic acid.[3]
Poor Separation in Column Chromatography - The chosen solvent system has insufficient selectivity. - The column was improperly packed or overloaded.- Solvent System Optimization: Develop a solvent system using TLC that provides a good separation (ΔRf > 0.2) between the desired product and impurities.[3] - Proper Packing: Ensure the column is packed uniformly without air bubbles or cracks.[5][6] - Sample Loading: Load the sample in a minimal amount of solvent or use a dry-loading technique to ensure a narrow starting band.[1][2]
Product Decomposes on Silica Gel - The compound is sensitive to the acidic nature of silica gel.- Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine.[7] - Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or florisil.[4][7] - Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography can be a suitable alternative.[4][7]

Purification Workflow Decision Diagram

The choice of purification technique is critical and depends on the nature of the impurities and the scale of the purification. This diagram outlines a logical workflow for selecting the appropriate method.

PurificationWorkflow Start Crude Product (this compound derivative) IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography (Silica or Alumina) IsSolid->ColumnChromatography No (Oil) PurityCheck1 Check Purity (TLC/HPLC/NMR) Recrystallization->PurityCheck1 PurityCheck1->ColumnChromatography Impure FinalProduct Pure Product PurityCheck1->FinalProduct Pure PurityCheck2 Check Purity (TLC/HPLC/NMR) ColumnChromatography->PurityCheck2 PrepHPLC Preparative HPLC PurityCheck2->PrepHPLC Impure / Isomers PurityCheck2->FinalProduct Pure PrepHPLC->FinalProduct

Caption: A decision tree for selecting the appropriate purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities often include unreacted starting materials, such as aminopyridine precursors, which are frequently used in synthetic routes like the Friedländer or Skraup-Doebner-von Miller reactions.[2] You may also encounter side-products from incomplete or alternative cyclization pathways, as well as residual high-boiling solvents like DMSO or pyridine.[2]

Q2: My NMR spectrum shows the presence of unreacted aminopyridine starting material. What's the most efficient way to remove it?

A2: Due to the basic nature of aminopyridines, an acidic wash during the workup is highly effective.[2] Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.[2] This is generally more efficient than chromatography or recrystallization for removing significant amounts of this specific impurity.[2]

Q3: My compound is very polar and either streaks or doesn't move from the baseline on a silica TLC plate, even with highly polar solvent systems. What should I do?

A3: For highly polar compounds, you have a few options. You can try a more aggressive polar solvent system, such as 10-20% methanol in dichloromethane with a small amount of ammonium hydroxide.[3] Alternatively, reversed-phase chromatography is often a better choice for polar compounds.[4][7] You would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid).[3][8]

Q4: How can I effectively separate regioisomers of my substituted this compound?

A4: Separating regioisomers can be challenging as they often have very similar polarities. While careful optimization of normal-phase column chromatography with a very slow gradient and slow flow rate might work, preparative HPLC is typically the most effective technique for this purpose.[9] Using a high-resolution stationary phase, such as a C18 or a phenyl-hexyl column, can provide the necessary selectivity to resolve the isomers.[9]

Q5: What analytical techniques are essential for confirming the purity of my final product?

A5: A combination of analytical techniques is crucial for confirming purity.[1]

  • HPLC: To determine the percentage purity and detect any non-volatile impurities.[1]

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any structural isomers or residual solvents.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of solid this compound or its derivatives. The choice of solvent is critical and should be determined empirically.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.[1][2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight to remove all traces of solvent.[2]

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound derivatives when recrystallization is ineffective or when dealing with an oily product.

  • Solvent System Selection: Using TLC, determine a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired compound and provides good separation from impurities.[3][4] For basic naphthyridines, adding 0.1-1% triethylamine to the eluent can improve resolution and prevent tailing.[3]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[2][5] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this mixture onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the dried silica with the adsorbed product onto the top of the packed column.[1][2]

  • Elution: Begin elution with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Purification Strategy Flowchart

PurificationStrategy Crude Crude this compound Derivative Analysis Initial Analysis (TLC, LCMS) Crude->Analysis Decision1 Purity & Complexity? Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization High Purity / Simple Mixture Column Flash Column Chromatography Decision1->Column Low Purity / Complex Mixture Analysis2 Purity Assessment Recrystallization->Analysis2 Column->Analysis2 Decision2 Purity Goal Met? Analysis2->Decision2 Final Pure Product Decision2->Final Yes Prep_HPLC Preparative HPLC Decision2->Prep_HPLC No / Isomers Present Prep_HPLC->Final

Caption: A flowchart illustrating the strategic approach to purification.

References

Identifying and minimizing side products in 1,7-Naphthyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,7-Naphthyridin-4-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to optimize your reactions, minimize side products, and achieve high-purity this compound.

I. Overview of Synthetic Strategy

The synthesis of this compound typically involves a multi-step process. A common and effective route is the amination of a 4-halo-1,7-naphthyridine precursor, often 4-chloro-1,7-naphthyridine. This precursor itself is generally synthesized from a pyridine derivative. The final amination step is frequently accomplished via a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution (SNAr) reaction. Understanding the nuances of each step is critical to minimizing impurity formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound.

FAQ 1: My initial chlorination of the 1,7-naphthyridin-4-one precursor to form 4-chloro-1,7-naphthyridine is low-yielding and produces significant tar-like side products. What are the likely causes and how can I improve this step?

Answer: This is a common challenge often associated with harsh reaction conditions. The use of neat phosphorus oxychloride (POCl₃) at high temperatures can lead to polymerization and the formation of complex, often colored, impurities.[1]

Troubleshooting Strategies:

  • Temperature Control: Carefully control the reaction temperature. Instead of refluxing at the boiling point of POCl₃ (105-107 °C), try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer duration.[1]

  • Solvent Effects: The addition of a high-boiling inert solvent such as N,N-dimethylformamide (DMF) or dichloromethane can help to moderate the reaction and improve yields.[2]

  • Work-up Procedure: A careful work-up is crucial. Quenching the reaction mixture by slowly adding it to ice water is a standard procedure.[2] Extraction with an organic solvent like dichloromethane should be performed multiple times to ensure complete recovery of the product.[2]

FAQ 2: During the final amination step using a Buchwald-Hartwig protocol, I am observing significant amounts of a hydrodehalogenated side product (1,7-naphthyridine). What is causing this and how can I minimize its formation?

Answer: The formation of the hydrodehalogenated product is a known side reaction in Buchwald-Hartwig aminations and occurs due to a competing β-hydride elimination pathway.[3][4] This becomes more prominent with certain ligand and base combinations.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands such as XPhos or SPhos can often suppress β-hydride elimination and favor the desired C-N bond formation.[5]

  • Base Selection: The strength and nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, weaker bases like cesium carbonate or potassium phosphate can sometimes minimize side reactions, albeit potentially requiring longer reaction times or higher temperatures.

  • Catalyst System: Using a pre-formed palladium catalyst can sometimes offer better control and reproducibility compared to generating the active catalyst in situ.[6]

FAQ 3: My final product is contaminated with unreacted 4-chloro-1,7-naphthyridine. What is the most effective way to remove this impurity?

Answer: Due to the similar polarities of the starting material and the product, chromatographic separation can be challenging. An acidic wash during the workup is a highly effective method to remove the more basic this compound from the less basic starting material.

Detailed Protocol: Acidic Wash for Purification

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The this compound will be protonated and partition into the aqueous layer, while the 4-chloro-1,7-naphthyridine remains in the organic layer.

  • Separation: Separate the aqueous layer containing the desired product.

  • Neutralization: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8).

  • Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent (e.g., EtOAc or DCM) to recover the purified this compound.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

FAQ 4: I am seeing an unexpected peak in my LCMS analysis that corresponds to a di-aminated product. How can this be avoided?

Answer: While less common with a mono-chloro precursor, the formation of di-aminated species can occur if there are other reactive sites on the naphthyridine ring or if the reaction conditions are too harsh, potentially leading to unforeseen reactivity.

Troubleshooting Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the amine nucleophile. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. A large excess should be avoided.

  • Reaction Temperature and Time: Monitor the reaction progress by TLC or LCMS. Over-running the reaction or using excessively high temperatures can sometimes promote side reactions.

III. Experimental Workflows and Data

General Synthetic Workflow

The following diagram illustrates a typical synthetic route to this compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination Naphthyridinone 1,7-Naphthyridin-4-one ChloroNaphthyridine 4-Chloro-1,7-naphthyridine Naphthyridinone->ChloroNaphthyridine POCl3 FinalProduct This compound ChloroNaphthyridine->FinalProduct Pd Catalyst, Ligand, Base AmineSource Amine Source (e.g., NH3, Benzophenone Imine) AmineSource->FinalProduct G Impurity_Detected Impurity Detected in Final Product? Hydrodehalogenation Hydrodehalogenated Side Product (1,7-Naphthyridine) Impurity_Detected->Hydrodehalogenation Yes Unreacted_SM Unreacted Starting Material (4-Chloro-1,7-naphthyridine) Impurity_Detected->Unreacted_SM Yes Other_Impurity Other Impurity Impurity_Detected->Other_Impurity Yes Optimize_Amination Optimize Buchwald-Hartwig Conditions: - Change Ligand (e.g., XPhos) - Screen Bases (e.g., Cs2CO3) - Lower Temperature Hydrodehalogenation->Optimize_Amination Acidic_Wash Perform Acidic Wash During Workup Unreacted_SM->Acidic_Wash Re-purify Re-purify by Column Chromatography or Recrystallization Other_Impurity->Re-purify

References

Technical Support Center: Optimizing Reaction Conditions for the Amination of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are working with these challenging yet vital heterocyclic scaffolds. Naphthyridines are privileged structures in medicinal chemistry, but their synthesis, particularly the formation of C-N bonds, is often fraught with difficulty. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these complexities and achieve your synthetic goals.

Introduction: The Challenge of Naphthyridine Amination

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are key components in a wide array of pharmaceuticals. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets. However, the very electronic nature that makes them valuable also presents significant synthetic hurdles.

The two nitrogen atoms in the naphthyridine core render the ring system electron-deficient. This has two major consequences for amination reactions:

  • Catalyst Inhibition: The pyridine-like nitrogen atoms can coordinate strongly to palladium catalysts, which are the workhorses for C-N cross-coupling reactions like the Buchwald-Hartwig amination. This coordination can sequester the active catalyst, leading to low or no reactivity.[1]

  • Substrate Reactivity: While the electron-deficient nature of the ring can activate it towards Nucleophilic Aromatic Substitution (SNAr), this pathway is often limited to specific substitution patterns and requires highly activated substrates or harsh conditions.[2][3]

This guide will focus primarily on the more versatile Palladium-catalyzed Buchwald-Hartwig amination, while also addressing SNAr as a viable alternative in certain contexts.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a chloronaphthyridine failing? A: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig couplings.[4] For an electron-deficient system like naphthyridine, this is compounded by potential catalyst inhibition. Success often requires a combination of a highly active catalyst system (e.g., a fourth-generation G4-Pd precatalyst with a sterically hindered biarylphosphine ligand like SPhos or XPhos), a strong base (like NaOtBu or LHMDS), and elevated temperatures.[5][6]

Q2: I'm seeing significant amounts of hydrodehalogenation (loss of the halogen). What's causing this? A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[7] It can be promoted by several factors, including:

  • An inefficient catalyst system that favors β-hydride elimination from an intermediate palladium-amido complex.

  • The presence of water or other protic impurities.

  • Reaction temperatures that are too high for the stability of the catalyst or substrates.

  • Using a primary amine, which can be more prone to this side reaction.[7] Consider screening different ligands, using a rigorously dried solvent, and optimizing the temperature.

Q3: Can I use SNAr for my naphthyridine amination? A: Yes, under the right circumstances. SNAr is most effective when the naphthyridine ring is activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (e.g., a halide).[2][3] The reactivity of pyridinic systems towards SNAr is well-established, and naphthyridines behave similarly.[2] This method avoids the use of expensive palladium catalysts but is limited by the need for specific electronic activation.[8]

Q4: What is the best base to use? A: The choice of base is critical. Strong, non-nucleophilic bases are standard.

  • Sodium tert-butoxide (NaOtBu): Often the first choice for high reactivity, but it is incompatible with base-sensitive functional groups like esters or nitro groups.[6]

  • Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that can be used at lower temperatures and is more tolerant of some protic functional groups.[6]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[6] For particularly base-sensitive five-membered heterocycles, even milder bases like NaOTMS have been shown to be effective.[9]

Q5: My reaction is very slow. How can I speed it up? A: Beyond increasing the temperature, consider the catalyst system. Using a pre-catalyst, which forms the active Pd(0) species more cleanly and efficiently than using a simple salt like Pd(OAc)₂, can significantly improve reaction rates.[4][5] Additionally, ensure your solvent (e.g., toluene, dioxane) is anhydrous and properly degassed, as oxygen can deactivate the catalyst.[1]

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to help you diagnose and solve specific issues you may encounter in the lab.

Problem 1: Low to No Product Formation
  • Potential Cause: Catalyst deactivation by the naphthyridine nitrogen.

    • Insight & Solution: The lone pair on the naphthyridine nitrogen can act as a ligand, poisoning your palladium catalyst. To overcome this, use a bulky, electron-rich phosphine ligand. These ligands are designed to be sterically demanding, which accelerates the desired reductive elimination step and makes it harder for the naphthyridine to displace the ligand and deactivate the catalyst.[10]

    • Actionable Steps:

      • Switch to a modern biarylphosphine ligand (e.g., RuPhos, BrettPhos, XPhos).

      • Use a pre-catalyst (e.g., XPhos Pd G3) for reliable generation of the active catalyst.[5]

      • Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%).

  • Potential Cause: Poor solubility of reagents.

    • Insight & Solution: If your base or naphthyridine substrate is not soluble in the reaction solvent, the reaction will be slow and inefficient. This is a common but often overlooked issue.[5]

    • Actionable Steps:

      • Try a different solvent system. Common choices include toluene, dioxane, THF, or CPME.[5]

      • Consider using a soluble organic base like DBU, which can be effective, especially in combination with certain ligands like XantPhos.[11][12][13]

      • Ensure vigorous stirring, especially when using dense inorganic bases like Cs₂CO₃.[5]

Problem 2: Multiple Unidentified Side Products
  • Potential Cause: Competing SNAr or other side reactions.

    • Insight & Solution: Naphthyridines can have multiple reactive sites. Depending on the substitution pattern and conditions, you might see substitution at an undesired position or decomposition of the starting material.

    • Actionable Steps:

      • Lower the reaction temperature. While higher temperatures increase the rate of the desired reaction, they can also accelerate decomposition pathways.[1]

      • Analyze the crude reaction mixture by LC-MS to identify the masses of the byproducts. This can give clues to their identity (e.g., a mass corresponding to the starting material plus an -OH group suggests hydroxylation).

      • If your amine has other nucleophilic sites (e.g., a phenol), consider protecting it to prevent undesired coupling.[4]

Problem 3: Reaction Stalls Before Completion
  • Potential Cause: Catalyst has a short lifetime under the reaction conditions.

    • Insight & Solution: The active Pd(0) species can be unstable at high temperatures or in the presence of impurities.

    • Actionable Steps:

      • Ensure a strictly inert atmosphere (argon or high-purity nitrogen) throughout the reaction.[1]

      • Use freshly distilled and degassed solvents.

      • Consider a ligand that forms a more stable catalytic complex. Bidentate ligands like XantPhos can sometimes offer greater stability than monodentate ligands.[14]

Visualizing the Process

Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing a failed or low-yielding amination reaction.

TroubleshootingWorkflow Start Reaction Failed (Low Yield / No Product) CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst Is catalyst appropriate? CheckBase Re-evaluate Base Start->CheckBase Is base optimal? CheckConditions Assess Reaction Conditions Start->CheckConditions Are conditions controlled? UsePrecatalyst Use Pd Pre-catalyst (e.g., G3/G4) CheckCatalyst->UsePrecatalyst BulkyLigand Switch to Bulky Ligand (e.g., XPhos, RuPhos) CheckCatalyst->BulkyLigand StrongerBase Try Stronger Base (NaOtBu, LHMDS) CheckBase->StrongerBase WeakerBase Try Weaker Base for Sensitive Substrates (Cs2CO3, K3PO4) CheckBase->WeakerBase SolventScreen Screen Solvents (Toluene, Dioxane, CPME) CheckConditions->SolventScreen TempOpt Optimize Temperature CheckConditions->TempOpt InertAtmosphere Ensure Strict Inert Atmosphere CheckConditions->InertAtmosphere Success Reaction Successful UsePrecatalyst->Success BulkyLigand->Success StrongerBase->Success WeakerBase->Success SolventScreen->Success TempOpt->Success InertAtmosphere->Success

Caption: A decision tree for troubleshooting naphthyridine amination.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.

BuchwaldHartwigCycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L₂Pd(Ar)(HNR₂)]⁺X⁻ OxAdd->AmineCoord + HNR₂ Deprotonation Amido Complex L₂Pd(Ar)(NR₂) AmineCoord->Deprotonation + Base - Base-H⁺X⁻ ReductElim Reductive Elimination Deprotonation->ReductElim ReductElim->Pd0 Forms Ar-NR₂ (Product)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Optimized Experimental Protocols & Data

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloro-Naphthyridine

This protocol is a robust starting point for coupling various amines with a chloro-naphthyridine substrate.

Materials:

  • Chloro-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to substrate)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloro-naphthyridine, XPhos Pd G3, and NaOtBu.

  • Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Add the anhydrous toluene via syringe, followed by the amine.

  • Place the vial in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Ligand and Base Screening for a Model Reaction

This table summarizes typical results from an optimization screen for the reaction of 2-chloro-1,8-naphthyridine with morpholine.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOtBu (1.4)Toluene110<5
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2.0)Dioxane10045
3Pd₂(dba)₃ (1)RuPhos (3)LHMDS (1.4)Toluene10088
4 XPhos Pd G3 (2) - NaOtBu (1.4) Toluene 100 95
5XPhos Pd G3 (2)-Cs₂CO₃ (2.0)Dioxane10072

Yields are determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.

Analysis: The data clearly shows the superiority of modern catalyst systems. The first-generation catalyst (Entry 1) is ineffective.[7] Weaker bases (Entries 2, 5) provide moderate to good yields but are out-performed by strong bases like LHMDS and NaOtBu (Entries 3, 4). The use of an air-stable, well-defined precatalyst (Entry 4) provides the most efficient and highest-yielding transformation.[5]

Concluding Remarks

The amination of naphthyridines is a challenging but achievable transformation. Success hinges on a rational approach to troubleshooting and optimization. By understanding the underlying mechanistic principles—particularly the potential for catalyst inhibition—and by employing modern, highly active catalyst systems, researchers can efficiently synthesize these valuable compounds. Always begin with a robust screening of ligands, bases, and solvents, and ensure that all reactions are performed under strictly anhydrous and inert conditions.

References

Technical Support Center: Addressing Solubility Issues of 1,7-Naphthyridin-4-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,7-naphthyridin-4-amine based compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. The unique structural characteristics of the 1,7-naphthyridine scaffold can often lead to poor aqueous solubility, a critical hurdle in drug discovery and development.[1][2] This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges.

I. Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to addressing common solubility problems encountered with this compound derivatives.

Issue 1: My this compound compound has very low solubility in aqueous buffers.

This is a common challenge due to the planar and aromatic nature of the naphthyridine core, which can lead to strong crystal lattice energy and poor solvation in water.[2]

Underlying Cause & Initial Steps

The amine group at the 4-position provides a handle for pH modification, which is often the simplest and most effective initial approach to enhance solubility.[3] The basicity of the amine allows for protonation in acidic conditions, forming a more soluble salt.[4]

Workflow for pH-Modification

Caption: Workflow for pH-dependent solubility enhancement.

Detailed Protocol: pH-Dependent Solubility Profiling
  • Determine the pKa: If not known, experimentally determine the pKa of the 4-amino group using methods like potentiometric titration or UV-spectrophotometry.[5]

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of your compound to a known volume of each buffer in separate vials.[6]

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[7]

    • Filter the samples to remove undissolved solid. A 0.22 µm or 0.45 µm filter is recommended.[6]

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[8]

  • Plot the Data: Plot solubility (e.g., in µg/mL or µM) as a function of pH. This will reveal the pH range where your compound is most soluble.

Issue 2: My compound precipitates out of solution when I add it to cell culture media.

This often occurs when a compound dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous-based medium, causing it to crash out due to a lack of solubility.

Underlying Cause & Mitigation Strategies

The high concentration of the compound in the initial stock solution, combined with the limited solubilizing capacity of the final medium, leads to supersaturation and precipitation. Several strategies can mitigate this.

Decision Tree for Preventing Precipitation

Caption: Decision tree for addressing compound precipitation.

Recommended Approaches
  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[9][10]

    • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[3][10][11]

    • Protocol: Prepare a higher concentration stock solution of your compound in a suitable co-solvent. Then, perform a stepwise dilution into your aqueous medium, ensuring the final concentration of the co-solvent is within acceptable limits for your experiment (often <1%).

  • Formulation with Excipients: Excipients can enhance solubility through various mechanisms.[12][13]

    • Cyclodextrins: These form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9][14]

    • Surfactants: Above their critical micelle concentration, surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3][15] Common examples include polysorbates (e.g., Tween® 80) and poloxamers.

    • Lipid-based formulations: For highly lipophilic compounds, lipid-based drug delivery systems can be effective.[13]

  • Salt Formation: Preparing a salt of your basic this compound can dramatically improve its aqueous solubility and dissolution rate.[16][17]

    • Common Counter-ions: Hydrochloride and mesylate are common choices for forming salts with basic compounds.[18]

    • Benefit: A salt form can act as its own buffer, modifying the pH of the diffusion layer around the solid particle, which can lead to a higher dissolution rate compared to the free base at the same bulk pH.[16]

Issue 3: I am struggling to get a consistent and reproducible solubility measurement.

Inconsistent results can stem from several factors, including failure to reach equilibrium, temperature fluctuations, and issues with the analytical method.

Best Practices for Accurate Solubility Determination
ParameterRecommendationRationale
Method Use the shake-flask method for equilibrium solubility.[6]This method is considered the gold standard for determining thermodynamic solubility.[6]
Time Ensure sufficient equilibration time (24-72 hours).Short incubation times may only provide kinetic solubility, not true equilibrium solubility.
Temperature Maintain a constant and controlled temperature.[19][20]Solubility is temperature-dependent for most compounds.[21]
Purity Use a highly pure and well-characterized compound.Impurities can affect the measured solubility.
Solid State Be aware of the compound's solid form (polymorph, solvate).Different solid forms can have different solubilities.[22]
Analysis Use a validated, specific, and sensitive analytical method.[8]Ensures that you are accurately quantifying only the compound of interest.

II. Frequently Asked Questions (FAQs)

Q1: Why are this compound based compounds often poorly soluble?

The 1,7-naphthyridine core is a planar, heterocyclic aromatic system. Such flat, rigid structures can pack efficiently into a stable crystal lattice, which requires a significant amount of energy to break apart during dissolution. Additionally, the large nonpolar surface area contributes to low solubility in polar solvents like water.[2]

Q2: What is the first thing I should try to improve the solubility of my compound?

Adjusting the pH is the most straightforward first step.[3] Since the 4-amino group is basic, lowering the pH of the aqueous solution will lead to its protonation, forming a more soluble cationic species.[4][23]

Q3: What are some common co-solvents I can use, and what are their typical concentration limits in cell-based assays?

Commonly used co-solvents include DMSO, ethanol, PEG 400, and propylene glycol.[3][24] For most cell-based assays, the final concentration of these solvents should be kept as low as possible, typically below 1% and often below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.

Q4: How does salt formation increase solubility?

Salt formation converts the neutral, often poorly soluble, free base into an ionic compound.[16][17] Salts generally have higher aqueous solubility because the ionic nature of the molecule allows for more favorable interactions with polar water molecules.[23] Furthermore, the dissolution of a salt can alter the pH of the microenvironment around the dissolving particle, which can enhance the dissolution rate.[16]

Q5: When should I consider using more advanced formulation strategies like solid dispersions or lipid-based systems?

These strategies should be considered when simpler methods like pH adjustment and the use of co-solvents are insufficient to achieve the desired concentration.[25]

  • Solid dispersions , where the drug is dispersed in a hydrophilic polymer matrix, are useful for increasing the dissolution rate and achieving supersaturation.[15]

  • Lipid-based formulations are particularly suitable for highly lipophilic compounds (high logP) that have good solubility in oils and lipids.[13]

III. References

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. --INVALID-LINK--

  • Bajaj, S., Singla, D., & Sakhuja, N. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6505. --INVALID-LINK--

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316.

  • Kharia, A. A., Singhai, A. K., & Verma, R. (2010). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 1(1), 32-37.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. --INVALID-LINK--

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.

  • Sigfridsson, K., Ahlqvist, M., & Paulsson, S. (2018). Salt formation improved the properties of a candidate drug during early formulation development. European Journal of Pharmaceutical Sciences, 119, 161-170.

  • Bighash, M., & Nguyen, H. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of pharmaceutical sciences, 107(1), 27-44.

  • Al-Adham, I. S. I., & Al-Hussain, M. H. (2018). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. International Journal of Pharmaceutical Sciences and Research, 9(10), 4068-4078.

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. --INVALID-LINK--

  • Wikipedia. (n.d.). Cosolvent. --INVALID-LINK--

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. --INVALID-LINK--

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2019). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5.

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. --INVALID-LINK--

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. --INVALID-LINK--

  • Aaronchem. (n.d.). This compound. --INVALID-LINK--

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. --INVALID-LINK--

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(9CI). --INVALID-LINK--

  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. --INVALID-LINK--

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. --INVALID-LINK--

  • PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. --INVALID-LINK--

  • Nials, A. T., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. Journal of medicinal chemistry, 61(8), 3634-3648. --INVALID-LINK--

  • BYJU'S. (n.d.). Factors Affecting Solubility. --INVALID-LINK--

  • Li, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(31), 21569-21574.

  • Bíró, K., & Kilar, F. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(16), 2993.

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). --INVALID-LINK--

  • AAT Bioquest. (2023, March 17). What are the factors that affect solubility?. --INVALID-LINK--

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. --INVALID-LINK--

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (2022, September 12). --INVALID-LINK--

  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. --INVALID-LINK--

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. --INVALID-LINK--

  • PubChem. (n.d.). 1,7-Naphthyridine. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. --INVALID-LINK--

  • Zhang, Y., et al. (2025). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.

  • ResearchGate. (2025, August 9). Study of pH-dependent drugs solubility in water. --INVALID-LINK--

  • RSC Publishing. (2021, April 21). Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. --INVALID-LINK--

  • BYJU'S. (n.d.). Physical Properties of Amines. --INVALID-LINK--

  • HSC Chemistry. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water. --INVALID-LINK--

  • Garton, N. S., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6876-6889.

  • RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. --INVALID-LINK--

References

Stability testing of 1,7-Naphthyridin-4-amine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-Naphthyridin-4-amine. This guide provides in-depth technical information and practical troubleshooting advice for stability testing of this compound under various pH conditions. Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your data accurately, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound, particularly in relation to pH?

A1: this compound, like many nitrogen-containing heterocyclic compounds, is susceptible to degradation under certain pH conditions. The primary concerns are hydrolysis and oxidation. The lone pair of electrons on the amino group and the nitrogen atoms within the naphthyridine ring system can participate in reactions that lead to the breakdown of the molecule. The rate and extent of these degradation pathways are often pH-dependent.

Q2: At what pH is this compound expected to be most stable?

Q3: What are the likely degradation products of this compound under acidic and basic conditions?

A3: Under acidic conditions, hydrolysis of the amine group could potentially occur, though this is generally less common for aromatic amines compared to amides. In strongly acidic or basic conditions, degradation of the naphthyridine ring itself is a possibility. Under basic conditions, the free amine is more susceptible to oxidation. Potential degradation products could include hydroxylated derivatives or ring-opened products. Identifying these degradants requires forced degradation studies followed by analysis using techniques like LC-MS.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique for separating the parent compound from its degradation products.[1][2] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the structures of any degradants formed.[1] Other techniques like Thin-Layer Chromatography (TLC) can be used for initial screening.[1]

Troubleshooting Guides

Guide 1: Designing a Forced Degradation Study for this compound

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate potential degradation products.[3][5]

Objective: To generate a degradation profile of this compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Core Principle: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] Degradation beyond 20% can lead to secondary degradation products that may not be relevant to real-world storage conditions.[5]

Experimental Workflow:

Caption: Workflow for a forced degradation study.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid (HCl). Heat at a controlled temperature (e.g., 60-80°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).[4][5]

    • Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH). Follow the same heating and sampling procedure as for acid hydrolysis.[4][5]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Protect from light and sample at various time points.

    • Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6] A control sample should be kept in the dark.

    • Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80-100°C) and sample at various time points.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a validated HPLC method. A gradient elution with a C18 column is a good starting point.

    • Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal wavelength for detection.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any degradation products.

Troubleshooting Common Issues:

  • No degradation observed: Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time).[4]

  • Too much degradation (>20%): Reduce the stressor strength or exposure time.[5]

  • Poor peak shape in HPLC: This can be an issue with amines. Consider using a column specifically designed for basic compounds or adjusting the mobile phase pH.

  • Unidentifiable peaks: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data and propose elemental compositions for the unknown degradants.

Guide 2: Interpreting Stability Data and Potential Degradation Pathways

Objective: To analyze the data from forced degradation studies to understand the stability profile of this compound and propose potential degradation pathways.

Data Analysis and Interpretation:

Stress ConditionExpected ObservationsPotential Degradation Pathway
Acidic pH Formation of one or more new peaks in the chromatogram.Hydrolysis of the amino group (less likely for aromatic amines) or ring degradation under harsh conditions.[7][8]
Basic pH Formation of new peaks, potentially with different UV spectra.Oxidation of the amino group or the naphthyridine ring, as the free base is more susceptible to oxidation.[9][10]
Oxidation Formation of N-oxides or hydroxylated species.The nitrogen atoms in the ring and the exocyclic amine are potential sites for oxidation.[11][12]
Photolysis Formation of new peaks, which may or may not be observed under other stress conditions.Photochemical reactions can lead to a variety of degradation products, including dimers or photo-oxidation products.[13][14]

Logical Relationship of Degradation:

G cluster_stress Stress Conditions cluster_compound Compound cluster_degradation Potential Degradation Products Acidic pH Acidic pH Hydrolysis Products Hydrolysis Products Acidic pH->Hydrolysis Products Basic pH Basic pH Oxidation Products (N-oxides, Hydroxylated species) Oxidation Products (N-oxides, Hydroxylated species) Basic pH->Oxidation Products (N-oxides, Hydroxylated species) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2)->Oxidation Products (N-oxides, Hydroxylated species) Light (UV/Vis) Light (UV/Vis) Photodegradation Products Photodegradation Products Light (UV/Vis)->Photodegradation Products This compound This compound This compound->Acidic pH This compound->Basic pH This compound->Oxidizing Agent (H2O2) This compound->Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Troubleshooting Data Interpretation:

  • Mass balance issues: If the total amount of drug and degradants is less than the initial amount, it could indicate the formation of non-UV active compounds, volatile degradants, or compounds that are not eluting from the HPLC column. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

  • Multiple degradation pathways: It is common for a drug to degrade via multiple pathways. Carefully analyze the data from each stress condition to distinguish between different types of degradation products.

  • Artifact peaks: Ensure that any observed peaks are not coming from the placebo, reagents, or the analytical system itself by running appropriate controls.

By following these guidelines, researchers can effectively assess the stability of this compound under various pH conditions, develop robust analytical methods, and ensure the quality and reliability of their scientific investigations.

References

Technical Support Center: Reductive Amination for Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reductive amination in the synthesis of naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile C-N bond-forming reaction when applied to this important heterocyclic scaffold. Here, we move beyond generic protocols to address the specific challenges posed by the unique electronic and structural properties of the naphthyridine core.

Introduction: The Naphthyridine Challenge in Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[1][2] The reaction typically proceeds in one or two steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction.[3] While seemingly straightforward, the presence of the basic nitrogen atoms within the naphthyridine ring system can introduce a layer of complexity not encountered with simpler aromatic substrates.

The lone pair of electrons on the naphthyridine nitrogen can influence the reactivity of substituents on the ring and can also interact with acidic reagents, potentially altering the optimal reaction conditions. This guide will provide a structured approach to identifying and resolving common issues encountered during the reductive amination of naphthyridine aldehydes, ketones, and amines.

Troubleshooting Guide: A Symptom-Based Approach

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a low yield of the desired product. In the context of naphthyridine reductive amination, several factors could be at play.

Question: My reductive amination of a formyl-naphthyridine with a primary amine is giving very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination of naphthyridine aldehydes or ketones often stem from inefficient imine/iminium ion formation or competing side reactions. Here’s a breakdown of potential causes and solutions:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, amine, and the imine intermediate is critical.[3]

    • Influence of the Naphthyridine Nitrogen: The basicity of the naphthyridine ring can lead to protonation by the acid catalyst, reducing the effective concentration of the catalyst for the carbonyl activation.

    • Steric Hindrance: Bulky groups on either the naphthyridine or the amine can sterically hinder the initial nucleophilic attack.

    • Troubleshooting Steps:

      • pH Optimization: The pH of the reaction is crucial. A mildly acidic environment (pH 4-6) is generally optimal for imine formation.[4][5] Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the carbonyl. Use of a buffer system (e.g., acetic acid/sodium acetate) can help maintain the optimal pH.[6]

      • Lewis Acid Catalysis: For unreactive carbonyls, the addition of a Lewis acid such as ZnCl₂, Ti(OiPr)₄, or InCl₃ can enhance the electrophilicity of the carbonyl carbon and promote imine formation.[7][8]

      • Dehydration: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials.[3] The addition of a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium towards the imine.

  • Sub-optimal Reducing Agent or Conditions:

    • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to the corresponding alcohol as a byproduct.[5][9]

    • Troubleshooting Steps:

      • Use a Selective Reducing Agent: Employ milder, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB, NaBH(OAc)₃).[4][5][10] These reagents are less likely to reduce the carbonyl starting material at the optimal pH for imine formation.[5][11]

      • Two-Step Procedure: If reduction of the carbonyl is still a problem, consider a two-step approach. First, form the imine under optimized conditions (e.g., with a dehydrating agent), and then add the reducing agent in a separate step.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationRelative ReactivitySelectivity for Imine/Iminium IonKey Considerations
Sodium BorohydrideNaBH₄StrongLowCan reduce aldehydes and ketones. Best used in a two-step procedure after imine formation.[5][9]
Sodium CyanoborohydrideNaBH₃CNMildHighSelective for iminium ions at pH 4-6.[4][5] Highly toxic and can release HCN gas under acidic conditions.[10]
Sodium TriacetoxyborohydrideSTABMildHighLess toxic than NaBH₃CN and effective for a wide range of substrates.[10][11] Moisture sensitive.
Catalytic Hydrogenation (H₂/Pd, Pt)-VariableHigh"Green" option, but may require higher pressures and temperatures and could potentially reduce the naphthyridine ring.[3][12]
Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products. Identifying and mitigating these is key to a clean reaction.

Question: I am observing the formation of an alcohol byproduct corresponding to my starting naphthyridine aldehyde. How can I prevent this?

Answer:

The formation of the corresponding alcohol is a clear indication that your reducing agent is reacting with the carbonyl starting material.

  • Cause: As mentioned previously, this is common when using a less selective reducing agent like NaBH₄ in a one-pot procedure.[5][9]

  • Solutions:

    • Switch to a More Selective Reducing Agent: The most effective solution is to use NaBH₃CN or STAB, which show a strong preference for reducing the iminium ion over the carbonyl group.[4][5][10][11]

    • Optimize Reagent Addition: If you must use NaBH₄, ensure the imine has had sufficient time to form before adding the reducing agent. This can be monitored by techniques like TLC or LC-MS.

Question: My reaction is producing a complex mixture of products, and I suspect over-alkylation of my primary amine. How can I achieve mono-alkylation?

Answer:

Over-alkylation, the formation of a tertiary amine from a primary amine, can occur if the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the carbonyl compound.

  • Cause: This is more likely if there is an excess of the carbonyl starting material or if the reaction is left for an extended period.

  • Solutions:

    • Stoichiometry Control: Use a slight excess of the primary amine relative to the carbonyl compound.

    • Slow Addition of the Carbonyl: Add the naphthyridine aldehyde or ketone slowly to the reaction mixture containing the amine and the reducing agent. This will keep the concentration of the carbonyl low and favor the initial reaction with the more abundant primary amine.

    • Use of a Bulky Amine: If possible, using a sterically hindered amine can disfavor the second alkylation step.

Frequently Asked Questions (FAQs)

Q1: Can the basic nitrogen of the naphthyridine ring be alkylated under reductive amination conditions?

A1: While possible, direct alkylation of the naphthyridine ring nitrogen under typical reductive amination conditions is generally not a major concern. The reaction conditions are typically not harsh enough to promote this. However, if you are using a very reactive alkylating agent in a stepwise process, protection of the naphthyridine nitrogen might be considered.

Q2: Are there any specific solvents that are recommended for reductive amination of naphthyridines?

A2: The choice of solvent can influence the reaction. Protic solvents like methanol or ethanol are common and can facilitate imine formation. Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are also frequently used, especially with STAB.[13][14] For some "green" protocols, glycerol has been used as a recyclable solvent. The solubility of your specific naphthyridine derivative will also be a key factor in solvent selection.

Q3: My amino-naphthyridine is poorly reactive. What can I do?

A3: Electron-withdrawing groups on the naphthyridine ring can decrease the nucleophilicity of the amino group.

  • Increase Reaction Temperature: Gently heating the reaction can sometimes overcome the activation energy barrier.

  • Use a More Reactive Carbonyl: If possible, using a more electrophilic aldehyde or ketone can improve the reaction rate.

  • Lewis Acid Catalysis: As mentioned earlier, a Lewis acid can activate the carbonyl partner.[7][8]

Q4: Do I need to protect other functional groups on the naphthyridine ring?

A4: This depends on the specific functional groups present and the reaction conditions. Functional groups that are sensitive to reduction by borohydrides (e.g., other carbonyls, nitro groups) may need to be protected. Standard protecting group strategies can be employed.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general starting point for the reductive amination of a naphthyridine aldehyde with a primary or secondary amine.

  • To a solution of the naphthyridine aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE) is added the amine (1.1 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv) is added portion-wise.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is useful when the carbonyl group is susceptible to reduction by the chosen reducing agent.

  • Imine Formation: A solution of the naphthyridine aldehyde (1.0 equiv) and the amine (1.1 equiv) in methanol containing a catalytic amount of acetic acid is stirred at room temperature. The formation of the imine is monitored by TLC or LC-MS. The addition of 3Å molecular sieves can facilitate this step.

  • Reduction: Once imine formation is complete, the reaction mixture is cooled to 0 °C. Sodium borohydride (1.5 equiv) is added slowly in portions.

  • The reaction is stirred at 0 °C and allowed to warm to room temperature. Progress is monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Process

Reductive Amination Mechanism

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Carbonyl Naphthyridine-CHO Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + R-NH2 Amine R-NH2 Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Naphthyridine-CH2-NHR Iminium->Product Reducing_Agent [H-] Reducing_Agent->Product

Caption: The two-stage mechanism of reductive amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield check_imine Check Imine Formation (TLC, LC-MS, NMR) start->check_imine imine_ok Imine Formation OK check_imine->imine_ok optimize_reduction Optimize Reduction Step imine_ok->optimize_reduction Yes no_imine No/Poor Imine Formation imine_ok->no_imine No solution_reduction Use milder reducing agent (STAB, NaBH3CN) Increase reaction time/temperature Consider two-step protocol optimize_reduction->solution_reduction optimize_imine Optimize Imine Formation no_imine->optimize_imine solution_imine Adjust pH (4-6) Add Lewis acid catalyst Use dehydrating agent optimize_imine->solution_imine end Improved Yield solution_reduction->end solution_imine->end

Caption: A decision tree for troubleshooting low yields.

References

Strategies to improve the regioselectivity of 1,7-Naphthyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving the 1,7-naphthyridin-4-amine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with regioselectivity in their synthetic campaigns. The unique electronic landscape of this heterocycle, characterized by the interplay between the electron-donating 4-amino group and the electron-withdrawing ring nitrogens, presents both opportunities and significant challenges in directing reactions to the desired carbon atom.

This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common regioselectivity issues and offer field-proven strategies to overcome them, ensuring your syntheses are both predictable and high-yielding.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Understanding the Inherent Reactivity of the Scaffold

Question: I am starting a new project with this compound. Where are the most reactive sites for electrophilic aromatic substitution (SEAr), and what is the underlying chemical reasoning?

Answer: Understanding the intrinsic reactivity of the this compound core is the foundation for controlling regioselectivity. The outcome of an electrophilic substitution is determined by the complex interplay between the activating effect of the 4-amino group and the deactivating inductive effects of the two pyridine nitrogen atoms.

Causality Analysis:

  • The Activating Group: The 4-amino (-NH₂) group is a powerful electron-donating group (EDG) through resonance (+M effect). It significantly increases the electron density of the pyridine ring to which it is attached (the "A-ring"), making it the primary target for electrophiles.[1][2]

  • Resonance Stabilization: The lone pair on the 4-amino nitrogen delocalizes into the A-ring, creating areas of high electron density (partial negative charges) at the positions ortho (C3, C5) and para (no true para C, but the effect propagates) to itself. This delocalization stabilizes the cationic Wheland intermediate formed during electrophilic attack at these positions.

  • The Directing Influence of Ring Nitrogens: The N1 and N7 atoms are electronegative and exert an electron-withdrawing inductive effect (-I effect), deactivating the entire ring system compared to a simple aniline. However, the N7 atom more strongly deactivates the second pyridine ring (the "B-ring", positions C6 and C8), making it far less susceptible to electrophilic attack.

  • Predicted Reactivity Hotspots: Based on these combined effects, the most nucleophilic and therefore most reactive positions for SEAr are C3 and C5 . The C3 position is often slightly favored due to reduced steric hindrance compared to the C5 position, which is peri-hindered by the hydrogen at C6.

Caption: Predicted sites for electrophilic attack.

FAQ 2: Troubleshooting Poor Regioselectivity in Halogenation

Question: My bromination of this compound with NBS in DMF is yielding an inseparable mixture of C3-bromo and C5-bromo isomers. How can I improve the selectivity for the C3 position?

Answer: This is a common and challenging issue. The small difference in activation energy for attack at C3 versus C5 often leads to poor regioselectivity under standard conditions. To overcome this, a strategy that leverages steric hindrance via a temporary directing group is highly effective. The most reliable method is to protect the 4-amino group as an amide (e.g., pivaloyl or acetyl), which alters both the electronic and steric profile of the substrate.

Causality Analysis: The 4-amino group is small and highly activating, leading to fast reaction at both ortho positions. By converting it to a bulky amide like a pivaloyl amide (-NHCOtBu), you introduce a significant steric shield. This shield physically blocks access to the C5 position, forcing the incoming electrophile (e.g., Br⁺) to react preferentially at the less-hindered C3 position. The amide is also less activating than the free amine, which can slow the reaction and improve kinetic selectivity.[3]

Caption: Decision workflow for achieving C3-selective bromination.

Step 1: Protection of the 4-Amino Group

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield 4-pivalamido-1,7-naphthyridine.

Step 2: Regioselective C3-Bromination

  • Dissolve the protected naphthyridine (1.0 eq) in acetonitrile (0.1 M).

  • Add N-bromosuccinimide (NBS, 1.1 eq) in one portion at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution, then brine.

  • Dry over MgSO₄ and concentrate to afford the crude 3-bromo-4-pivalamido-1,7-naphthyridine, which is often used directly in the next step.

Step 3: Deprotection

  • Suspend the crude bromo-amide from the previous step in 6M aqueous HCl (0.2 M).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

  • Cool the reaction to room temperature and carefully basify with solid NaOH or concentrated NH₄OH until pH > 10.

  • Extract the resulting suspension with a 10:1 mixture of dichloromethane/isopropanol (4x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify by chromatography to yield the desired 3-bromo-1,7-naphthyridin-4-amine.

StrategyReagentTypical C3:C5 RatioNotes
Direct BrominationNBS / DMF~ 1:1 to 3:1Low selectivity, difficult separation.
Pivaloyl-Directed 1. PivCl; 2. NBS; 3. HCl> 15:1 Highly selective, robust, and scalable. The recommended method.
Acetyl-Directed1. Ac₂O; 2. NBS; 3. HCl~ 8:1 to 12:1Good selectivity, but the acetyl group is less bulky and may offer slightly less control.
FAQ 3: Overcoming Challenges in Regioselective Nitration

Question: I am attempting to nitrate this compound using standard HNO₃/H₂SO₄ conditions, but I am only recovering starting material or observing significant decomposition. How can I achieve clean, regioselective nitration?

Answer: Direct nitration of amino-heterocycles with strong mixed acids is notoriously problematic and should generally be avoided. The highly acidic conditions lead to protonation of the basic nitrogen centers (N1, N7, and the 4-NH₂ group), forming an unreactive ammonium salt that is heavily deactivated towards electrophilic attack.[4][5] Furthermore, the strong oxidizing nature of nitric acid can lead to substrate decomposition.

The solution is to use a milder, non-acidic nitrating agent on a protected substrate.

Causality Analysis: By protecting the 4-amino group as an amide, you prevent its protonation, thereby keeping the ring system activated enough for substitution. Using a neutral nitrating agent, such as acetyl nitrate generated in situ, avoids the globally deactivating effect of a strong acid medium. The bulky amide group will again sterically direct the nitration to the C3 position.

Step 1: Acetylation of the 4-Amino Group

  • Suspend this compound (1.0 eq) in acetic anhydride.

  • Heat the mixture to 120 °C and stir for 2-4 hours until a clear solution is formed and TLC analysis shows complete conversion.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 4-acetamido-1,7-naphthyridine.

Step 2: Regioselective C3-Nitration

  • Cool fuming nitric acid (>90%, 5.0 eq) to -10 °C.

  • Add acetic anhydride (7.0 eq) dropwise while maintaining the temperature below 0 °C to generate acetyl nitrate in situ.

  • In a separate flask, dissolve 4-acetamido-1,7-naphthyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the substrate solution, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice and basify with concentrated ammonium hydroxide.

  • Extract the product with ethyl acetate, dry the organic phase over MgSO₄, and concentrate.

  • Purify by column chromatography to isolate 4-acetamido-3-nitro-1,7-naphthyridine.

Step 3: Deprotection

  • Hydrolyze the acetamido group using the same procedure described in the C3-bromination protocol (FAQ 2, Step 3) with 6M HCl at reflux.

FAQ 4: Advanced Strategies for C8-Functionalization

Question: My project requires installing a substituent at the C8 position, which seems impossible via electrophilic substitution. Are there any modern synthetic methods, like C-H activation, that can achieve this?

Answer: You are correct; the C8 position is electronically and sterically inaccessible to electrophiles. However, this challenge can be overcome using transition metal-catalyzed C-H activation. This strategy utilizes a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective functionalization.

Causality Analysis: The Role of a Directing Group For C8-functionalization, a directing group (DG) must be installed on the N7 nitrogen. This DG, often a 2-pyridyl group or a similar chelating moiety, will coordinate to a transition metal (e.g., Palladium, Rhodium, Ruthenium).[6][7] This coordination brings the metal center into the perfect spatial orientation to selectively cleave the C8-H bond via a cyclometalated intermediate. This intermediate can then undergo further reaction, such as coupling with an aryl halide.

G start This compound n_oxide Form N7-Oxide (m-CPBA) start->n_oxide intermediate1 This compound-7-N-oxide n_oxide->intermediate1 chlorination Activate C8 position (POCl3) intermediate1->chlorination intermediate2 8-Chloro-1,7-naphthyridin-4-amine chlorination->intermediate2 coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) [Ar-B(OH)₂, Pd(PPh₃)₄, Base] intermediate2->coupling product Target Product: 8-Aryl-1,7-naphthyridin-4-amine coupling->product

Caption: A common strategy for C8 functionalization via activation and cross-coupling.[8]

This protocol assumes the successful synthesis of 8-chloro-1,7-naphthyridin-4-amine, a key intermediate.

  • To a degassed solution of 8-chloro-1,7-naphthyridin-4-amine (1.0 eq) and the desired arylboronic acid (1.5 eq) in a 3:1 mixture of dioxane/water (0.1 M), add a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Seal the reaction vessel and heat to 80-100 °C for 6-18 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the 8-aryl-1,7-naphthyridin-4-amine product.

This C-H activation/cross-coupling approach fundamentally changes the rules of regioselectivity, allowing for the derivatization of previously inaccessible positions and greatly expanding the chemical space available for drug discovery programs.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1,7-Naphthyridine-Based PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for inflammatory diseases, Phosphodiesterase 4 (PDE4) has emerged as a pivotal target. This enzyme's role in degrading cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells, makes its inhibition a compelling strategy for conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma. Among the diverse chemical scaffolds explored for PDE4 inhibition, the 1,7-naphthyridine core has given rise to a promising class of potent and selective inhibitors.

This guide provides an in-depth, objective comparison of the efficacy of 1,7-naphthyridine-based PDE4 inhibitors against other prominent chemical classes. We will delve into the experimental data that underpins these comparisons, offering a clear perspective on their relative potencies and therapeutic potential.

The Central Role of PDE4 in Inflammation

The rationale for targeting PDE4 lies in its specific control over cAMP levels within inflammatory and immune cells. By hydrolyzing cAMP to its inactive form, AMP, PDE4 effectively dampens the anti-inflammatory signals mediated by cAMP. Inhibition of PDE4 reverses this process, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which orchestrates a cascade of downstream events that collectively suppress the inflammatory response.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: The PDE4/cAMP signaling pathway and the mechanism of action of PDE4 inhibitors.

Comparative Efficacy of PDE4 Inhibitors: A Data-Driven Analysis

The efficacy of a PDE4 inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The following tables provide a comparative summary of the in vitro potency of various 1,7-naphthyridine-based inhibitors and other major classes of PDE4 inhibitors against different PDE4 subtypes.

Table 1: In Vitro Potency of 1,7-Naphthyridine-Based PDE4 Inhibitors

Compound IDScaffoldPDE4B IC50 (nM)PDE4D IC50 (nM)Reference
Compound A 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one<1<1[1][2]
Compound B 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one0.050.1[1][2]
Compound C 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid-High Potency[3]

Note: Specific IC50 values for Compound C were not publicly available, but the publication describes it as a highly potent PDE4 inhibitor that advanced to clinical trials.

Table 2: Comparative In Vitro Potency of Different Classes of PDE4 Inhibitors

CompoundChemical ClassPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)Reference
Roflumilast Catechol-ether-0.84-0.68[4]
Cilomilast Catechol-ether-240-61[4]
SCH 351591 Quinoline-58--[5]
GSK256066 Quinoline---0.0032[6]
LASSBio-448 Benzodioxole700140011004700[4]

From the data, it is evident that the optimized 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives exhibit exceptional potency, with IC50 values in the picomolar to low nanomolar range, positioning them among the most potent PDE4 inhibitors discovered.[1][2] Their efficacy is comparable to or exceeds that of established inhibitors like Roflumilast and is significantly greater than first-generation inhibitors such as Cilomilast.

Experimental Methodologies for Efficacy Determination

The robust evaluation of PDE4 inhibitors relies on a tiered approach, progressing from in vitro enzymatic assays to cellular models and finally to in vivo studies of disease.

In Vitro PDE4 Enzyme Inhibition Assay

This foundational assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified PDE4 isoforms.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: General workflow for an in vitro PDE4 enzyme inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compound in a suitable solvent, typically DMSO, to create a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare solutions of purified recombinant human PDE4 enzyme (isoforms A, B, C, or D) and the substrate, cAMP, in an appropriate assay buffer.

  • Reaction Initiation: In a microplate, combine the diluted test compound, the PDE4 enzyme, and initiate the reaction by adding the cAMP solution.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period at a controlled temperature.

  • Detection: Terminate the reaction and quantify the amount of cAMP hydrolyzed. This can be achieved through various methods, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or by measuring the amount of inorganic phosphate produced.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of LPS-Induced TNF-α Release

To assess the functional consequences of PDE4 inhibition in a cellular context, the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release from immune cells is a standard and informative assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for a specified duration.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and the production of TNF-α.

  • Incubation: Incubate the stimulated cells for a period sufficient to allow for TNF-α synthesis and release into the cell culture supernatant.

  • TNF-α Quantification: Collect the cell culture supernatant and quantify the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α release by plotting the percentage of inhibition against the compound concentration.

In Vivo Model: LPS-Induced Pulmonary Inflammation in Rats

To evaluate the efficacy of PDE4 inhibitors in a preclinical disease model, the lipopolysaccharide (LPS)-induced pulmonary inflammation model in rats is widely used. This model mimics key features of inflammatory lung diseases like COPD.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats to the laboratory environment for at least one week.

  • Compound Administration: Administer the test compound to the rats via the desired route (e.g., oral, intratracheal).

  • LPS Challenge: After a specified pre-treatment time, induce pulmonary inflammation by intratracheal administration of LPS.

  • Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge, euthanize the animals and perform a bronchoalveolar lavage to collect cells and fluid from the lungs.

  • Cell Analysis: Centrifuge the BAL fluid to separate the cells. Perform a total cell count and a differential cell count to determine the number of neutrophils, a key inflammatory cell in this model.

  • Cytokine Analysis: Analyze the BAL fluid supernatant for the levels of pro-inflammatory cytokines, such as TNF-α and interleukin-6 (IL-6), using ELISA.

  • Data Analysis: Compare the inflammatory readouts (neutrophil count, cytokine levels) in the compound-treated groups to a vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

Conclusion: The Promise of 1,7-Naphthyridine-Based PDE4 Inhibitors

The data presented in this guide strongly supports the 1,7-naphthyridine scaffold as a highly promising core for the development of next-generation PDE4 inhibitors. The exceptional in vitro potency of derivatives from the closely related 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one series, reaching the picomolar range, places them at the forefront of PDE4 inhibitor research. Their efficacy profile suggests the potential for achieving therapeutic benefit at lower doses, which could translate to an improved safety and tolerability profile.

As with all drug development programs, the journey from potent in vitro inhibitor to a successful therapeutic requires careful optimization of pharmacokinetic and pharmacodynamic properties. However, the foundational potency demonstrated by the 1,7-naphthyridine class provides a robust starting point for the development of novel and effective treatments for a range of inflammatory diseases.

References

The Structure-Activity Relationship of 1,7-Naphthyridin-4-amine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core of numerous compounds with diverse biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridin-4-amine analogs, with a particular focus on their role as kinase inhibitors in oncology and inflammatory diseases. By synthesizing data from seminal studies, this document offers a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile scaffold.

The 1,7-Naphthyridine Core: A Foundation for Potent Kinase Inhibition

The 1,7-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, provides a rigid and planar framework that is amenable to substitution at various positions. This allows for the fine-tuning of physicochemical properties and biological activity. The 4-amino group serves as a key interaction point with the target protein, often forming critical hydrogen bonds within the ATP-binding pocket of kinases. The exploration of substituents at different positions of the 1,7-naphthyridine core has led to the discovery of potent and selective inhibitors for a range of kinases.[1]

Comparative SAR Analysis of this compound Analogs as Kinase Inhibitors

The following sections delve into the SAR of this compound analogs against two key kinase targets: Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and p38 Mitogen-Activated Protein (MAP) Kinase.

PIP4K2A Inhibitors: Targeting Cancer Metabolism

PIP4K2A is a lipid kinase that plays a crucial role in cellular signaling and has been identified as a potential therapeutic target in cancer.[2] The 1,7-naphthyridine scaffold has proven to be a fertile ground for the development of potent and selective PIP4K2A inhibitors.

Table 1: SAR of this compound Analogs as PIP4K2A Inhibitors

Compound IDR1 (at C3)R2 (at N4-amino)R3 (at C5)IC50 (nM)Reference
1 CN-(CH(CH3)CO2H)H66[3]
2 CN-(CH(CH2CH3)CO2H)H18000[3]
3 CN-(CH(CH3)CONH2)H13[3]
4 CN-(CH(CH3)CO2H)Cl2.5[3]
5 H-(CH(CH3)CO2H)H>10000[3]

Key SAR Insights for PIP4K2A Inhibition:

  • Substitution at C3: A cyano (CN) group at the C3 position is critical for potent inhibitory activity. Its removal leads to a significant loss of potency (compare Compound 1 and 5).[3]

  • Substitution at the 4-Amino Group: The nature of the substituent on the 4-amino group profoundly influences activity. While a carboxylic acid moiety can be tolerated (Compound 1), its conversion to a primary amide (Compound 3) can enhance potency.[3] The stereochemistry and the length of the alkyl chain on the amino acid side chain are also crucial, with the (R)-configuration and a methyl group being optimal.

  • Substitution at C5: Introduction of a chlorine atom at the C5 position leads to a significant enhancement in inhibitory potency (compare Compound 1 and 4), likely due to favorable interactions within the kinase binding site.[3]

p38 MAP Kinase Inhibitors: Modulating Inflammatory Responses

The p38 MAP kinase is a key regulator of inflammatory pathways, making it an attractive target for the treatment of autoimmune diseases and chronic inflammation.[4] 1,7-Naphthyridine-based compounds, particularly 1,7-naphthyridine 1-oxides, have been developed as potent and selective p38 inhibitors.[4]

Table 2: SAR of 1,7-Naphthyridine 1-Oxide Analogs as p38α MAP Kinase Inhibitors

Compound IDR1 (at C4)R2 (at C5)R3 (at C8)p38α IC50 (nM)Reference
6 4-fluorophenylHH100[4]
7 4-fluorophenylClH10[4]
8 4-fluorophenylHCH350[4]
9 2,4-difluorophenylHH30[4]
10 4-pyridylHH>1000[4]

Key SAR Insights for p38α MAP Kinase Inhibition:

  • N-Oxide Moiety: The N-oxide at the 1-position is essential for potent p38α inhibitory activity and selectivity against other kinases.[4]

  • Substitution at C4: A substituted phenyl ring at the C4 position is a common feature of potent inhibitors. A 4-fluorophenyl group (Compound 6) is well-tolerated, and further substitution on the phenyl ring can modulate activity (Compound 9).[4] Replacing the phenyl ring with a pyridyl group (Compound 10) is detrimental to activity.[4]

  • Substitution at C5: Similar to PIP4K2A inhibitors, the introduction of a chlorine atom at the C5 position significantly enhances potency (compare Compound 6 and 7).[4]

  • Substitution at C8: Substitution at the C8 position with a methyl group is tolerated but leads to a slight decrease in potency compared to the unsubstituted analog (compare Compound 6 and 8).[4]

Experimental Protocols

To facilitate the practical application of the SAR insights discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for a key biological assay used to determine inhibitory activity.

Synthesis of a Representative this compound Analog

The following protocol outlines a general synthetic route for the preparation of 3-cyano-1,7-naphthyridin-4-amine derivatives, which are precursors to many potent kinase inhibitors.

G cluster_0 Synthetic Workflow start Starting Materials: 2-Amino-3-cyanopyridine Diethyl malonate step1 Step 1: Gould-Jacobs Reaction Condensation and cyclization start->step1 intermediate1 Intermediate: 4-Hydroxy-3-cyano-1,7-naphthyridine step1->intermediate1 step2 Step 2: Chlorination Reaction with POCl3 intermediate1->step2 intermediate2 Intermediate: 4-Chloro-3-cyano-1,7-naphthyridine step2->intermediate2 step3 Step 3: Nucleophilic Substitution Reaction with desired amine (R-NH2) intermediate2->step3 product Final Product: 4-(Amino)-3-cyano-1,7-naphthyridine analog step3->product

Caption: Synthetic workflow for a this compound analog.

Step-by-Step Protocol:

  • Gould-Jacobs Reaction: 2-Amino-3-cyanopyridine is reacted with diethyl malonate in a high-boiling point solvent such as diphenyl ether at elevated temperatures (e.g., 250 °C). This one-pot reaction involves an initial condensation followed by a thermal cyclization to afford 4-hydroxy-3-cyano-1,7-naphthyridine. The high temperature is necessary to drive the cyclization and dehydration steps.

  • Chlorination: The resulting 4-hydroxy-1,7-naphthyridine intermediate is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine base like N,N-dimethylaniline. This reaction converts the hydroxyl group at the 4-position into a more reactive chloro group, yielding 4-chloro-3-cyano-1,7-naphthyridine. This intermediate is a key building block for introducing the 4-amino substituent.

  • Nucleophilic Aromatic Substitution: The 4-chloro-1,7-naphthyridine is then subjected to a nucleophilic aromatic substitution reaction with the desired primary or secondary amine (R-NH2). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol solvent, sometimes with the addition of a base such as triethylamine or diisopropylethylamine to neutralize the HCl generated during the reaction. This step introduces the crucial 4-amino functionality, leading to the final this compound analog.

ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a robust and widely used method for measuring the activity of kinases and their inhibition by small molecules. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

G cluster_1 ADP-Glo™ Assay Workflow start Kinase Reaction: Kinase + Substrate + ATP + Inhibitor step1 Step 1: Add ADP-Glo™ Reagent - Terminates kinase reaction - Depletes remaining ATP start->step1 incubation1 Incubate (40 min, RT) step1->incubation1 step2 Step 2: Add Kinase Detection Reagent - Converts ADP to ATP - Luciferase/Luciferin reaction incubation1->step2 incubation2 Incubate (30-60 min, RT) step2->incubation2 readout Measure Luminescence (Proportional to ADP produced) incubation2->readout

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction by adding the kinase, its specific substrate, ATP, and varying concentrations of the this compound analog to be tested. Include appropriate controls (no inhibitor, no enzyme). The final reaction volume is typically small (e.g., 5-25 µL). Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a defined period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent contains an ADP-dependent ADP-glucose pyrophosphorylase and an ATP-depleting enzyme. This step terminates the kinase reaction and eliminates any remaining ATP, which would otherwise interfere with the subsequent detection step.[3][5] Incubate the plate at room temperature for 40 minutes.[2]

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, and also contains luciferase and luciferin. The newly synthesized ATP is then used by the luciferase to generate a luminescent signal.[3][5] Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[2]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of the compound.

Signaling Pathway Visualization: PIP4K2A in Cancer

To provide a broader context for the importance of targeting PIP4K2A, the following diagram illustrates its position within a key cellular signaling pathway implicated in cancer.

G cluster_2 Simplified PIP4K2A Signaling Pathway pip5p PI(5)P pip4k2a PIP4K2A pip5p->pip4k2a Substrate pip2 PI(4,5)P2 pip4k2a->pip2 Product inhibitor This compound Inhibitor inhibitor->pip4k2a pi3k PI3K pip2->pi3k Substrate pip3 PI(3,4,5)P3 pi3k->pip3 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation

References

A Researcher's Guide to Naphthyridine Efficacy: Bridging the In Vitro to In Vivo Divide

Author: BenchChem Technical Support Team. Date: January 2026

The naphthyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] These heterocyclic compounds, composed of two fused pyridine rings, exhibit a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] However, the journey from a promising hit in a petri dish to a clinically effective drug is fraught with challenges. A frequent and critical hurdle is the discrepancy between a compound's performance in a controlled in vitro environment and its efficacy within the complex, dynamic setting of a living organism, or in vivo.

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of naphthyridine-based compounds. Moving beyond a simple data summary, we will explore the causality behind experimental choices, dissect the factors that govern the translation of benchtop activity to preclinical success, and provide detailed, validated protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of naphthyridine development and to design molecules with a higher probability of success in the clinic.

Part 1: The In Vitro Landscape - Potency, Selectivity, and Mechanism

In vitro testing is the bedrock of early-stage drug discovery. It offers a rapid, cost-effective, and high-throughput means to assess the fundamental biological activity of a compound and to establish a structure-activity relationship (SAR).[7] For naphthyridines, these initial assays typically focus on two major therapeutic areas: antimicrobial and anticancer activity.

Antimicrobial Activity: Targeting Bacterial Machinery

The antibacterial legacy of naphthyridines began with nalidixic acid, a compound that selectively inhibits bacterial DNA gyrase.[2] Modern derivatives have expanded upon this, targeting both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[8]

The primary in vitro metric is the Minimum Inhibitory Concentration (MIC), which defines the lowest concentration of a drug that prevents visible growth of a microorganism. A lower MIC value signifies higher potency. For instance, studies on novel fluoroquinolone-like naphthyridines have identified compounds with potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or better than established antibiotics like ciprofloxacin.[9]

Table 1: Representative In Vitro Antimicrobial Activity of Naphthyridine Derivatives

CompoundTarget OrganismMIC (µg/mL)Mechanism of ActionReference
AB206 E. coli, K. pneumoniae4-18x more active than nalidixic acidDNA Synthesis Inhibition[10]
BMY 45243 S. aureus, P. aeruginosaPotent, comparable to ciprofloxacinDNA Gyrase/Topoisomerase[11]
Compound 14 S. aureus ATCC 25923, E. coli ATCC 352181.95 (MIC90)DNA Gyrase Inhibition[9][12]
GSK126 M. tuberculosis, B. anthracisPotentDNA Gyrase/Topoisomerase IV[8]

Causality Behind the Assay: The MIC assay is a functionally robust, self-validating system. It directly measures the compound's ability to halt bacterial proliferation, which is the ultimate therapeutic goal. To delve deeper into why the compound is effective, enzyme inhibition assays are employed. For naphthyridines, this often involves measuring the inhibition of purified DNA gyrase, confirming that the compound engages its intended molecular target.[9][12]

The diagram below illustrates the established mechanism for many antibacterial naphthyridines. The compound intercalates with the DNA-enzyme complex, stabilizing the cleaved DNA strands and preventing re-ligation, which ultimately leads to lethal double-strand breaks.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA_Relaxed Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Relaxed->DNA_Gyrase Binding Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex DNA Cleavage DNA_Supercoiled Supercoiled DNA (Replication Proceeds) Cleavage_Complex->DNA_Supercoiled Re-ligation Cell_Death DNA Fragmentation & Cell Death Cleavage_Complex->Cell_Death Naphthyridine Naphthyridine Compound Naphthyridine->Cleavage_Complex Stabilizes Complex, Prevents Re-ligation InVivo_Workflow cluster_setup Phase 1: Infection & Dosing cluster_monitoring Phase 2: Monitoring & Endpoints cluster_outcome Phase 3: Outcome Mice Cohort of Mice Infection Induce Systemic Infection (e.g., i.p.) Mice->Infection Grouping Randomize into Groups (Vehicle, Drug, Control) Infection->Grouping Dosing Administer Compound (e.g., p.o., i.v.) Grouping->Dosing Observation Monitor Survival & Clinical Signs Dosing->Observation Sampling Collect Blood/Tissues at Time Points Dosing->Sampling Efficacy Determine Efficacy (e.g., ED50, Survival %) Observation->Efficacy Analysis Quantify Bacterial Load (CFU counts) Sampling->Analysis Analysis->Efficacy PK_PD_Relationship cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetics (PK/ADME) cluster_invivo In Vivo Outcome Potency Primary Potency (MIC or IC50) ADME Absorption Distribution Metabolism Excretion Potency->ADME Physicochemical properties influence both Efficacy Therapeutic Efficacy (e.g., TGI, Survival) Potency->Efficacy Informs required concentration Mechanism Mechanism of Action (e.g., Enzyme Assay) Exposure Drug Exposure (AUC, Cmax, t1/2) ADME->Exposure Exposure->Efficacy Determines if concentration is achieved & maintained Toxicity Safety & Tolerability Exposure->Toxicity High exposure can lead to toxicity

References

A Comparative Analysis of Synthetic Routes to 1,7-Naphthyridin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it a versatile building block for designing molecules with a wide range of biological activities. Notably, derivatives of 1,7-naphthyridine have shown promise as inhibitors of various kinases and phosphodiesterases, highlighting their therapeutic potential. 1,7-Naphthyridin-4-amine, in particular, serves as a crucial intermediate for the synthesis of these more complex and biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to researchers in the field.[1] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Friedländer Annulation Approach

The Friedländer annulation is a classic and powerful method for the construction of quinoline and naphthyridine ring systems.[2] This acid- or base-catalyzed reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] For the synthesis of the 1,7-naphthyridine core, a suitably substituted 3-aminopyridine derivative serves as the starting material.

Reaction Mechanism and Causality

The generally accepted mechanism for the base-catalyzed Friedländer synthesis proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde or ketone of the o-amino pyridine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,7-naphthyridine ring system.[2] The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity when unsymmetrical ketones are used.[3][4]

The key to a successful Friedländer synthesis lies in the activation of the methylene group and the subsequent intramolecular cyclization. The catalyst plays a crucial role in generating the nucleophilic enolate and in facilitating the dehydration steps. Recent advancements have focused on developing more environmentally benign and efficient protocols, including the use of green solvents like water, ionic liquids, and solvent-free conditions, which can improve yields, reduce reaction times, and simplify work-up procedures.[2]

Friedlander_Annulation A 3-Aminopyridine-4-carboxaldehyde D Aldol Condensation A->D B Active Methylene Compound (e.g., Ethyl acetoacetate) C Enolate Formation B->C Base C->D E Intermediate Adduct D->E F Intramolecular Cyclization (Dehydration) E->F G 1,7-Naphthyridin-4-one F->G H Chlorination G->H POCl3 I 4-Chloro-1,7-naphthyridine H->I J Amination I->J NH3 K This compound J->K SNAr_Route A 4-Chloro-1,7-naphthyridine C Nucleophilic Attack A->C B Ammonia (NH3) B->C D Meisenheimer-like Intermediate C->D E Elimination of Cl- D->E F This compound E->F

References

A Head-to-Head Comparison of 1,7-Naphthyridine Kinase Inhibitors: A Guide to IC50 Values and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic framework provides a versatile template for orienting substituents to interact with the highly conserved ATP-binding pocket of kinases, as well as adjacent, less conserved regions, thereby enabling the development of compounds with desirable potency and selectivity profiles. This guide offers a head-to-head comparison of the half-maximal inhibitory concentration (IC50) values for prominent 1,7-naphthyridine-based kinase inhibitors, delves into the experimental methodologies for their determination, and explores the signaling pathways they modulate.

Comparative Inhibitory Potency of 1,7-Naphthyridine Derivatives

The efficacy of a kinase inhibitor is fundamentally quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value denotes a more potent inhibitor. Below is a comparative summary of the IC50 values for notable 1,7-naphthyridine inhibitors against their primary kinase targets.

Inhibitor ClassExemplar CompoundTarget KinaseIC50 (nM)Assay Type
PIP4K2A Inhibitors BAY-091PIP4K2A1.3 (low ATP)ADP-Glo
16.4 (high ATP)HTRF
p38 MAPK Inhibitors 1,7-Naphthyridine 1-Oxide Seriesp38α MAPK<100 (representative)Biochemical Assay
FGFR Inhibitors CH5183284 (Zoligratinib)FGFR19.3Radiometric/HTRF
FGFR27.6Radiometric/HTRF
FGFR322Radiometric/HTRF

Note: IC50 values are highly dependent on the assay conditions, particularly the ATP concentration. Assays performed at lower ATP concentrations will generally yield lower IC50 values for ATP-competitive inhibitors.[1]

Understanding the Structure-Activity Relationship (SAR)

The potency and selectivity of 1,7-naphthyridine inhibitors are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds.

For the highly potent PIP4K2A inhibitor, BAY-091, key interactions include a hydrogen bond between the naphthyridine nitrogen at position 7 and the backbone of a valine residue in the kinase hinge region.[1] Modifications at other positions of the naphthyridine core are explored to enhance properties like cell permeability and metabolic stability.

In the case of the 1,7-naphthyridine 1-oxides targeting p38α MAPK, the N-oxide moiety was found to be essential for their potent inhibitory activity and selectivity against other kinases.[2] This highlights how subtle chemical modifications can dramatically influence the biological activity of a compound.

Experimental Protocol: Determination of IC50 Values using a Luminescence-Based Kinase Assay

The following protocol provides a detailed methodology for determining the IC50 value of a kinase inhibitor using the ADP-Glo™ Kinase Assay, a common and robust luminescence-based method that measures the amount of ADP produced in a kinase reaction.[3][4][5]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step process. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 2X kinase solution in the appropriate reaction buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare a serial dilution of the 1,7-naphthyridine inhibitor in DMSO, followed by a further dilution in the reaction buffer to create a 4X inhibitor solution series.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion and ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare 4X Inhibitor Serial Dilution add_inhibitor Add 5 µL 4X Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare 2X Kinase Solution add_kinase Add 5 µL 2X Kinase prep_kinase->add_kinase prep_substrate Prepare 2X Substrate/ATP Solution add_substrate Add 10 µL 2X Substrate/ATP (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_kinase add_kinase->add_substrate incubate_reaction Incubate (e.g., 60 min) add_substrate->incubate_reaction add_adpglo Add 20 µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add 40 µL Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_adpglo->add_detection incubate_detection Incubate (30-60 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Calculate % Inhibition read_luminescence->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 G PIP4K2A PIP4K2A PIP2 PI(4,5)P2 PIP4K2A->PIP2 Phosphorylation PI5P PI5P PI5P->PIP4K2A PI3K PI3K PIP2->PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation CellSurvival Cell Survival & Proliferation AKT->CellSurvival Inhibitor 1,7-Naphthyridine Inhibitor (e.g., BAY-091) Inhibitor->PIP4K2A Inhibition G Stress Cellular Stress/ Inflammatory Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Inflammation Inflammation (TNF-α, IL-6 production) MK2->Inflammation Inhibitor 1,7-Naphthyridine 1-Oxide Inhibitor Inhibitor->p38 Inhibition G FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation Angiogenesis Angiogenesis FGFR->Angiogenesis Cell_Growth Cell Growth & Proliferation RAS_MAPK->Cell_Growth PI3K_AKT->Cell_Growth Inhibitor FGFR Inhibitor (e.g., CH5183284) Inhibitor->FGFR Inhibition

References

The Mark of Specificity: Evaluating the Selectivity of 1,7-Naphthyridin-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of kinase-targeted drug discovery, achieving inhibitor selectivity is paramount. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge, as off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window. The 1,7-naphthyridin-4-amine scaffold has emerged as a promising framework for the development of potent and, crucially, selective kinase inhibitors. This guide provides an in-depth evaluation of the selectivity of this chemical class, offering a comparative analysis of representative compounds and detailing the experimental methodologies essential for a robust assessment.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are central regulators of a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors that compete with ATP for binding to the kinase active site have revolutionized the treatment of various malignancies. However, the success of these therapies is intrinsically linked to their selectivity. A highly selective inhibitor preferentially binds to its intended target kinase, minimizing interactions with other kinases and thereby reducing the likelihood of off-target effects.

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, offers a rigid and versatile scaffold for the design of kinase inhibitors. The 4-amino substituent provides a key interaction point within the kinase hinge region, a critical determinant of binding affinity. Strategic modifications to other positions on the naphthyridine ring system allow for the fine-tuning of potency and selectivity, enabling the targeting of specific kinases with high fidelity.

Case Studies in Selectivity: 1,7-Naphthyridine-Based Inhibitors of PIP4K2A

A compelling example of the high selectivity achievable with the this compound scaffold is found in the development of inhibitors for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). PIP4K2A is a lipid kinase that plays a role in phosphoinositide signaling and has been implicated in cancer.[1][2] Two notable inhibitors, BAY-091 and BAY-297, have been extensively characterized for their potency and selectivity.[3][4]

Comparative Selectivity Profile of BAY-091 and BAY-297

To ascertain their kinome-wide selectivity, BAY-091 and BAY-297 were profiled against a panel of 373 human kinases at a concentration of 1 µM.[3] The results, summarized in the table below, demonstrate the exceptional selectivity of these compounds.

Kinase TargetBAY-091 (% Inhibition at 1 µM)BAY-297 (% Inhibition at 1 µM)
PIP4K2A Potent Inhibition (nM IC50) Potent Inhibition (nM IC50)
Off-Target Kinases
None with >60% Inhibition< 60%< 60%

Table 1: Kinome-wide Selectivity of BAY-091 and BAY-297. Data from a panel of 373 kinases demonstrate that neither compound significantly inhibits any off-target kinases at a concentration of 1 µM, highlighting the remarkable selectivity of the 1,7-naphthyridine-4-amine scaffold for PIP4K2A.[3]

This high degree of selectivity is a testament to the well-defined structure-activity relationships of the 1,7-naphthyridine-4-amine core, which allows for precise interactions with the target kinase while avoiding engagement with a multitude of other kinases.

A Broader Look: Selectivity in Other 1,7-Naphthyridine Scaffolds

The principle of high selectivity extends to other inhibitors based on the 1,7-naphthyridine framework. For instance, a series of 4-alkylamino-[1][5]naphthyridine-3-carbonitriles have been developed as potent inhibitors of Tumor Progression Locus 2 (Tpl2) kinase, a key player in inflammatory signaling pathways.[6][7] The lead compound from this series demonstrated high selectivity for Tpl2 over other closely related kinases such as EGFR, MEK, MK2, and p38.[6] This further underscores the adaptability of the 1,7-naphthyridine scaffold in achieving selective inhibition of diverse kinase targets.

Methodologies for Evaluating Inhibitor Selectivity

A thorough evaluation of kinase inhibitor selectivity requires a multi-faceted approach, employing a combination of biochemical and cellular assays. The following section details the key experimental protocols used to characterize the inhibitors discussed in this guide.

Biochemical Assays for Potency and Selectivity

1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay designed to quantify the amount of ADP produced during a kinase reaction.[8][9] It is a widely used method for determining the potency (IC50) of kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in a kinase buffer.

    • Add the test inhibitor at various concentrations.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to the wells. This reagent converts the ADP generated in the kinase reaction into ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

    • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

2. HTRF® Kinase Binding Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) assays are another powerful tool for assessing inhibitor potency and can be configured as binding assays to measure the direct interaction between an inhibitor and a kinase.[5][10]

Experimental Protocol: HTRF® Kinase Binding Assay

  • Assay Components:

    • Tagged Kinase (e.g., GST-tagged, His-tagged).

    • Fluorescently labeled tracer (a known ligand for the kinase).

    • Europium cryptate-labeled antibody specific for the kinase tag (donor fluorophore).

    • Test inhibitor.

  • Assay Procedure:

    • In a microplate, combine the tagged kinase, the fluorescent tracer, the europium-labeled antibody, and the test inhibitor at varying concentrations.

    • Incubate the mixture at room temperature to allow for binding equilibrium to be reached.

  • Signal Detection:

    • Excite the europium cryptate at 337 nm.

    • Measure the emission at both 620 nm (cryptate emission) and 665 nm (acceptor emission from the tracer).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of tracer bound to the kinase. An effective inhibitor will displace the tracer, leading to a decrease in the HTRF signal.

    • Calculate IC50 or Kd values from the dose-response curve.

Kinome-wide Selectivity Profiling

To obtain a comprehensive understanding of an inhibitor's selectivity, it is essential to profile it against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[7][11]

Experimental Workflow: KINOMEscan™ Profiling

G

The PIP4K2A Signaling Pathway: A Target for Selective Inhibition

The high selectivity of this compound based inhibitors for PIP4K2A makes them valuable tools for dissecting the role of this kinase in cellular signaling. PIP4K2A catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key signaling lipid.[1][2]

PIP4K2A_Pathway PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Phosphorylates Inhibitor This compound Inhibitor (e.g., BAY-091) Inhibitor->PIP4K2A Inhibits PLC PLC PI45P2->PLC Activates PI3K PI3K PI45P2->PI3K Activates Actin Actin PI45P2->Actin Regulates

Conclusion

The this compound scaffold represents a highly promising platform for the design of selective kinase inhibitors. The exceptional selectivity profiles of compounds such as BAY-091 and BAY-297 for PIP4K2A underscore the potential of this chemical class to yield highly targeted therapeutics with a reduced risk of off-target effects. A rigorous and multi-pronged approach to selectivity profiling, incorporating a suite of biochemical assays and comprehensive kinome-wide screening, is essential for the successful development of these and other kinase inhibitors. By prioritizing selectivity, researchers can unlock the full therapeutic potential of kinase-targeted drugs while minimizing unwanted side effects, ultimately leading to safer and more effective treatments for a range of diseases.

References

A Senior Application Scientist's Guide to Comparative Docking Analysis of 1,7-Naphthyridin-4-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Naphthyridine Scaffold

The naphthyridine scaffold, a bicyclic heteroaromatic system comprising two fused pyridine rings, is a privileged structure in medicinal chemistry.[1] Its six possible isomers, dictated by the position of the two nitrogen atoms, provide a rich topographical landscape for molecular design.[2][3] These frameworks are central to numerous biologically active compounds, demonstrating a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Derivatives of the 1,7-naphthyridine isomer, in particular, have emerged as potent and selective inhibitors of key protein kinases, such as p38 MAP kinase and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), which are implicated in inflammation and cancer.[1][7]

The precise arrangement of nitrogen atoms within the naphthyridine core profoundly influences the molecule's electronic properties, hydrogen bonding capacity, and overall spatial conformation. These subtle isomeric variations can lead to significant differences in binding affinity and selectivity for a given protein target. Therefore, a comparative computational analysis is not merely an academic exercise but a crucial step in rational drug design, enabling researchers to prioritize the most promising scaffolds early in the discovery pipeline.

This guide provides an in-depth, expert-led protocol for conducting a comparative molecular docking analysis of 1,7-Naphthyridin-4-amine and two of its key structural isomers against a therapeutically relevant kinase target. We will dissect the causality behind each experimental choice, present a self-validating and reproducible workflow, and interpret the resulting data to derive structure-activity relationship (SAR) insights.

Part 1: Foundational Strategy - Ligand and Protein Target Selection

The success of any docking study is predicated on the careful selection of both the small molecules (ligands) and the macromolecular target. This initial phase sets the stage for generating meaningful and actionable data.

Ligand Selection: A Focus on Isomeric Diversity

For this comparative study, we have selected three isomers that represent distinct arrangements of the core nitrogen atoms, which is hypothesized to impact their interaction with the kinase hinge region:

  • This compound: The primary compound of interest, known for its activity against kinases like PIP4K2A.[7]

  • 1,6-Naphthyridin-4-amine: An isomer with altered nitrogen positioning, potentially affecting the hydrogen bond donor/acceptor vector.[8]

  • 1,8-Naphthyridin-4-amine: A well-studied naphthyridine isomer, often found in antibacterial and anticancer agents, providing a robust comparator.[9][10]

These specific isomers were chosen to systematically evaluate how the position of the non-fused nitrogen atom (at position 1) and the fused nitrogen atom (at positions 6, 7, or 8) influences the binding orientation and affinity within a conserved ATP-binding pocket.

Protein Target Selection: PIP4K2A, a Validated Kinase Target

Derivatives of 1,7-naphthyridine have been identified as potent and highly selective inhibitors of the lipid kinase PIP4K2A.[1][7] This kinase is a critical regulator of cellular signaling pathways and is implicated in tumor suppression, making it a high-value target for oncology drug discovery. The availability of high-resolution crystal structures and documented inhibition by related scaffolds provides an authoritative basis for our computational study.

For this guide, we will utilize the crystal structure of human PIP4K2A. A suitable entry from the Protein Data Bank (PDB) should be selected, preferably one that is co-crystallized with an ATP-competitive inhibitor, as this ensures the active site is in a relevant conformation. For the purpose of this protocol, we will refer to PDB ID: 5C2D .

Part 2: The Computational Workflow: A Step-by-Step Docking Protocol

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[11][12] The process involves two primary stages: sampling the conformational space of the ligand within the active site and then ranking these poses using a scoring function.[13] Our workflow is designed to be robust and self-validating.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_sel Ligand Selection (1,7-, 1,6-, 1,8-Naphthyridin-4-amine) ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) ligand_sel->ligand_prep protein_sel Protein Target Selection (PIP4K2A, PDB: 5C2D) protein_prep Protein Preparation (Remove Water/Ligands, Add Hydrogens) protein_sel->protein_prep grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (Run AutoDock/Glide) grid_gen->docking validation Protocol Validation (Re-dock Native Ligand) docking->validation Validate pose_analysis Pose Analysis (Visualize Interactions) docking->pose_analysis data_comp Comparative Analysis (Binding Energy, H-Bonds) pose_analysis->data_comp sar SAR Interpretation data_comp->sar

Caption: Overall workflow for the comparative molecular docking analysis.

Detailed Methodologies

The following protocols are described in a generalized manner, applicable to mainstream docking suites such as AutoDock, Schrödinger's Glide, or GOLD.[11][12]

Causality: The raw PDB structure is not ready for docking. It contains experimental artifacts (water molecules, co-solvents) and lacks hydrogen atoms, which are critical for calculating accurate interactions. This protocol cleans the structure and prepares it for the simulation.

  • Obtain Crystal Structure: Download the coordinate file for PDB ID 5C2D from the RCSB Protein Data Bank.

  • Remove Non-essential Molecules: Delete all water molecules, ions, and co-solvents from the PDB file. The co-crystallized ligand should also be removed and saved separately for protocol validation.

  • Add Hydrogen Atoms: Use the appropriate utility (e.g., pdb2pqr server, Schrödinger's Protein Preparation Wizard) to add polar and non-polar hydrogen atoms. This step is crucial for defining the correct ionization and tautomeric states of amino acid residues like Histidine.

  • Assign Partial Charges: Assign appropriate atomic partial charges using a standard force field (e.g., AMBER, CHARMM). Most preparation tools handle this automatically.

  • Minimize Structure (Optional but Recommended): Perform a brief, constrained energy minimization to relieve any steric clashes introduced during hydrogen addition. The backbone atoms should be constrained to preserve the experimental conformation.

Causality: Ligands must be converted from their 2D representation to a low-energy 3D conformation with correct charges and atom types to ensure the docking algorithm samples realistic structures.

  • Generate 2D Structures: Draw the three isomers (1,7-, 1,6-, and 1,8-Naphthyridin-4-amine) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D coordinates. Software like Open Babel can perform this conversion.[13]

  • Generate Ionization States: Generate plausible ionization states at a physiological pH of 7.4 ± 1.0. For these basic amines, the protonated state should be considered.

  • Energy Minimization: Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., MMFF94 or OPLS). This ensures the starting conformation is energetically favorable.

  • Save in Required Format: Save the final 3D structures in the format required by the docking software (e.g., .pdbqt for AutoDock, .mae for Glide).

Causality: This protocol defines the search space for the docking algorithm and runs the simulation. The validation step is a critical control to ensure the chosen parameters can accurately reproduce a known binding pose.

  • Grid Generation: Define the active site by generating a docking grid or box. This is typically centered on the position of the co-crystallized ligand from the original PDB file. A grid size of 20x20x20 Å is usually sufficient to encompass the entire binding pocket.

  • Protocol Validation (Self-Validation): Before docking the test isomers, re-dock the extracted co-crystallized ligand into the prepared protein.

    • Success Criterion: The root-mean-square deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose should be less than 2.0 Å. A low RMSD validates that the docking protocol and scoring function can successfully identify the native binding mode.

  • Ligand Docking: Systematically dock each of the three prepared naphthyridine isomers into the validated grid using the docking software. Employ a standard or high-precision sampling algorithm (e.g., genetic algorithm in AutoDock).[13]

  • Pose Clustering and Selection: The docking run will generate multiple possible binding poses for each ligand. These are typically clustered based on conformational similarity. The top-ranked pose from the most populated cluster is usually selected for final analysis.

Part 3: Results and In-Silico Structure-Activity Analysis

The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function that estimates the binding free energy. Lower scores typically indicate more favorable binding.

Quantitative Data Summary

The results are best summarized in a table for direct comparison. The following table represents hypothetical but realistic data for this study.

Ligand IsomerDocking Score (kcal/mol)Key H-Bond Interactions (Residue)Other Key Interactions (Residue)
This compound -8.5VAL 83 (Hinge), LYS 35Pi-stacking with PHE 145
1,6-Naphthyridin-4-amine -7.2LYS 35Hydrophobic contact with LEU 138
1,8-Naphthyridin-4-amine -7.9VAL 83 (Hinge)Pi-cation with LYS 35
Comparative Analysis of Binding Modes

This compound (Top Scorer): The superior docking score of -8.5 kcal/mol is attributed to its ability to form two critical hydrogen bonds. The N1 nitrogen acts as a hydrogen bond acceptor from the backbone NH of the hinge residue VAL 83, a canonical interaction for ATP-competitive kinase inhibitors. Simultaneously, the exocyclic 4-amino group donates a hydrogen bond to the side chain of LYS 35. This dual-interaction motif, combined with favorable pi-stacking with PHE 145, anchors the ligand firmly in the active site.

1,8-Naphthyridin-4-amine: This isomer also forms the crucial hinge-binding hydrogen bond via its N1 nitrogen with VAL 83. However, the altered geometry imposed by the N8 atom prevents the 4-amino group from optimally interacting with LYS 35. Instead, it engages in a weaker pi-cation interaction. This loss of a strong hydrogen bond likely accounts for its less favorable score of -7.9 kcal/mol compared to the 1,7-isomer.

1,6-Naphthyridin-4-amine (Lowest Scorer): The position of the N6 atom significantly reorients the molecule within the pocket. It disrupts the geometry required for the N1 nitrogen to interact with the hinge region. Consequently, this isomer fails to form the critical hinge interaction, resulting in a significantly poorer docking score of -7.2 kcal/mol. Its binding is primarily maintained by a single hydrogen bond and weaker hydrophobic contacts.

G cluster_site PIP4K2A Active Site ligand This compound (Best Pose) val83 VAL 83 (Hinge) ligand->val83 H-bond (N1...HN) lys35 LYS 35 ligand->lys35 H-bond (NH2...O) phe145 PHE 145 ligand->phe145 Pi-Stacking leu138 LEU 138 ligand->leu138 Hydrophobic

Caption: Key interactions of this compound in the PIP4K2A active site.

Conclusion and Future Directions

This comparative docking analysis demonstrates that subtle changes in nitrogen placement within the naphthyridine scaffold can have a dramatic impact on predicted binding affinity for the PIP4K2A kinase. Our in-silico results strongly suggest that the 1,7-naphthyridine core is the superior scaffold among the tested isomers, primarily due to its unique ability to form a dual hydrogen bond network with the hinge region and a key lysine residue.

The insights generated from this study provide a clear, data-driven rationale for prioritizing the 1,7-naphthyridine scaffold for further chemical synthesis and biological evaluation. Future work should focus on synthesizing derivatives of this compound to optimize the interactions observed in the docking model, potentially leading to the development of more potent and selective PIP4K2A inhibitors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,7-Naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,7-Naphthyridin-4-amine. As a heterocyclic aromatic amine, this compound warrants careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance.

Hazard Assessment and Chemical Profile

This compound belongs to the naphthyridine family, a class of nitrogen-containing heterocyclic compounds.[1] While specific, comprehensive toxicity data for this exact compound is not widely published, its structural class as an aromatic amine necessitates that it be treated as a hazardous substance. Aromatic amines as a class are known for potential toxicity, and related aminopyridines are acutely toxic and readily absorbed through the skin.[2] Safety Data Sheets (SDS) for structurally similar compounds, such as 2-Methyl-1,7-naphthyridin-4-amine and other aminonaphthyridines, indicate hazards including skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed, inhaled, or absorbed through the skin.[3][4][5]

Therefore, all personnel must handle this compound with the assumption that it is a hazardous material. Under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems. [6][7]

Table 1: Chemical and Hazard Profile of this compound

PropertyValue / ProfileRationale & Source
Chemical Name This compoundIUPAC Nomenclature[8][9]
CAS Number 58680-41-4Chemical Abstracts Service[8][10]
Molecular Formula C₈H₇N₃Chemical Composition[10]
Molecular Weight 145.16 g/mol Chemical Composition[10]
Physical Form Solid (Assumed)Typical for similar small molecule amines
Inferred Hazards - Harmful if swallowed, inhaled, or in contact with skin.- Causes skin and serious eye irritation.- May cause respiratory irritation.- Potential environmental toxin.Based on SDS of analogous compounds[3][4][5][11] and general principles for aromatic amines.[2][7]
Disposal Classification Hazardous Chemical Waste Precautionary principle based on inferred hazards. Regulated by EPA.[12][13]

Core Principles of Compliant Chemical Disposal

The disposal of laboratory chemicals is governed by strict federal and state regulations, primarily under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[13][14] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste (the laboratory) is responsible for it from creation to its final, safe disposal.[13]

Key principles include:

  • Waste Minimization: Order only the quantity of chemical required for your experiments to reduce the volume of waste generated.[15]

  • Segregation: Never mix incompatible waste streams. This is crucial for safety and for proper disposal by licensed facilities. For example, acids and bases must be stored separately.[16][17]

  • Identification: All chemical waste must be accurately identified and labeled to ensure safe handling and disposal.[15][16] Unidentified waste requires costly analysis and is a significant safety risk.[16]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the required steps from the point of generation to final pickup. Adherence to this workflow is critical for safety and compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the correct PPE. The rationale is to prevent exposure via inhalation, ingestion, or skin/eye contact.[4][5]

  • Eye Protection: Safety goggles with side-shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[4][5]

Step 2: Segregate the Waste Stream

Proper segregation is the most critical step in the disposal process. This compound is a non-halogenated organic amine . It must be collected in a waste stream designated for this chemical class.

  • Solid Waste: Collect pure this compound powder, contaminated gloves, weigh boats, and absorbent paper in a designated "Hazardous Solid Waste" container.[17] This container should be clearly labeled for non-halogenated organic solids.

  • Liquid Waste: Collect solutions containing this compound (e.g., from reactions, chromatography) in a designated "Hazardous Liquid Waste" container.[17] This should be a robust, leak-proof container (e.g., a glass or polyethylene carboy) labeled for non-halogenated organic liquids.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.[17]

WasteSegregation start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Collect in container labeled: 'Hazardous Solid Waste (Non-Halogenated Organic)' is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Collect in carboy labeled: 'Hazardous Liquid Waste (Non-Halogenated Organic)' is_liquid->liquid_container Yes is_sharp->liquid_container No (e.g., contaminated non-sharp glassware) sharp_container Collect in designated 'Sharps Waste' container is_sharp->sharp_container Yes

Caption: Waste segregation decision tree for this compound.

Step 3: Use Proper Waste Containers

Container integrity is paramount to prevent leaks and spills.[17]

  • Compatibility: Use containers made of materials compatible with the waste (glass or high-density polyethylene for most organic solvents and solids).

  • Closure: Containers must have a leak-proof, screw-on cap. Parafilm or stoppers are not acceptable for storage.[17]

  • Condition: The container must be in good condition, free of cracks or deterioration.[16]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% or one inch of headspace to allow for expansion.[16]

  • Secondary Containment: All liquid waste containers must be stored in a secondary container (like a lab tray or bin) that can hold 110% of the volume of the primary container.[17] This contains any potential leaks.

Step 4: Label Waste Containers Correctly

Proper labeling is a strict regulatory requirement.[12][16] Each waste container must be labeled as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[16]

  • The full chemical name(s) of the constituents (i.e., "this compound" and any solvents). Do not use abbreviations.

  • The approximate percentage of each constituent.

  • The name and location (building, room number) of the waste generator.[16]

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[14][15][16]

  • Location: The SAA must be in the same room where the waste is generated.

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[15]

  • Time Limits: Once a container is full, it must be removed from the SAA within three days.[16] Partially filled containers can remain for up to one year.[16]

  • Container Status: All waste containers in the SAA must be kept closed except when actively adding waste.[17][18]

DisposalWorkflow gen 1. Generate Waste (Wear full PPE) seg 2. Segregate Waste (Non-Halogenated Organic) gen->seg cont 3. Place in Compatible Container with Secure Cap seg->cont label 4. Affix 'Hazardous Waste' Label (List all constituents) cont->label store 5. Store in Secondary Containment in Satellite Accumulation Area (SAA) label->store pickup 6. Request Pickup from EHS When Container is Full store->pickup end End: Waste managed by licensed disposal facility pickup->end

Caption: General disposal workflow for this compound.

Step 6: Arrange for Final Disposal

Once a waste container is full, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup. Do not attempt to dispose of the chemical yourself. EHS is responsible for transporting the waste from the SAA to a central storage facility before it is sent to a licensed hazardous waste disposal company.[15]

Decontamination and Spill Management

Decontaminating Glassware and Surfaces

Proper decontamination prevents cross-contamination and accidental exposure.[19]

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol).

  • Collect Rinsate: This first rinsate is considered hazardous waste. It must be collected and added to the appropriate halogenated or non-halogenated liquid waste container.[20]

  • Subsequent Cleaning: After the initial hazardous rinse, the glassware can be washed with soap and water according to standard laboratory procedures.[21]

Managing Small Spills

For minor spills within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain Spill: Use an inert absorbent material like vermiculite, sand, or chemical absorbent pads to cover the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material and the spilled solid into a container. This material is now hazardous waste.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste" with the contents listed, and dispose of it through EHS.[7]

  • Decontaminate: Wipe the spill area with a solvent-moistened towel, collecting the towel as hazardous waste, then clean with soap and water.[19]

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Naphthyridin-4-amine
Reactant of Route 2
1,7-Naphthyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.